4-Amino-7-(trifluoromethyl)quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOOIAOULGJTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371049 | |
| Record name | 4-Amino-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243666-11-7 | |
| Record name | 4-Amino-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 243666-11-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 4-Amino-7-(trifluoromethyl)quinoline
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-7-(trifluoromethyl)quinoline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, a pivotal scaffold in modern medicinal chemistry. The 4-aminoquinoline core is famously represented by antimalarial drugs like chloroquine, and the strategic incorporation of a trifluoromethyl group at the 7-position is a key design element to enhance metabolic stability and biological potency.[1][2] This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed synthetic methodologies, in-depth characterization data, and field-proven insights into its handling and application.
Introduction: The Strategic Importance of this compound
The quinoline framework is a privileged heterocyclic motif, forming the structural basis for a vast number of pharmaceuticals and bioactive molecules.[3] Within this class, the 4-aminoquinoline derivatives have garnered significant attention, primarily due to their historical and ongoing success in the fight against malaria.[4][5][6][7] The development of drug resistance in Plasmodium falciparum strains has necessitated the continuous evolution of these agents.
The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The high electronegativity and lipophilicity of the -CF₃ group can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. In the context of the 4-aminoquinoline scaffold, the 7-trifluoromethyl substitution has been explored as an isostere for the 7-chloro group found in chloroquine, often leading to compounds with potent activity against drug-resistant parasite strains.[1] This guide provides the essential technical knowledge for synthesizing and validating this high-value chemical entity.
Synthetic Methodologies: Constructing the Core Scaffold
The synthesis of this compound can be approached from two primary strategic directions: late-stage functionalization of a pre-formed quinoline ring or de novo construction of the heterocyclic system. The choice of method often depends on the availability and cost of the starting materials.
Strategy A: Nucleophilic Aromatic Substitution (SNAr) on a Precursor
This is the most direct and frequently employed route, contingent on the availability of 4-chloro-7-(trifluoromethyl)quinoline. The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group activates the C4 position towards nucleophilic attack, making the displacement of the chloro group facile.
Causality of Experimental Choices:
-
Nucleophile: A protected amine or, more directly, an ammonia source (e.g., ammonium hydroxide, ammonia in a sealed tube) is used. The direct use of ammonia requires careful control of pressure and temperature but is highly atom-economical.
-
Solvent & Catalyst: Phenol is often used as a solvent and a mild acidic catalyst. It protonates the quinoline nitrogen, further activating the ring for nucleophilic attack, and facilitates the reaction.[8]
-
Temperature: Elevated temperatures are required to overcome the activation energy for the aromatic substitution.
Strategy B: De Novo Ring Construction (Conrad-Limpach Synthesis)
When substituted precursors are unavailable, building the quinoline ring from simpler acyclic starting materials is a powerful alternative. The Conrad-Limpach synthesis is a classic and reliable method.[9][10]
Mechanism & Rationale: The synthesis begins with the condensation of an aniline with a β-ketoester. For this target, 3-(Trifluoromethyl)aniline is reacted with ethyl acetoacetate.[11][12]
-
Condensation (Kinetic Control): At lower temperatures, the aniline nitrogen attacks the more reactive keto group, leading to the formation of a β-aminoacrylate (an enamine).[9]
-
Cyclization (Thermodynamic Control): At high temperatures (typically >200 °C), the enamine undergoes an intramolecular cyclization (electrocyclization) followed by the elimination of ethanol to form the 4-hydroxyquinoline ring.[10]
-
Functional Group Interconversion: The resulting 4-hydroxy-7-(trifluoromethyl)quinoline is a stable tautomer of the 4-quinolone. To arrive at the target amine, the hydroxyl group must be converted into a better leaving group, typically by chlorination (using POCl₃ or SOCl₂), followed by amination as described in Strategy A.
Detailed Experimental Protocol: SNAr Amination
This protocol describes a reliable method for the synthesis of the title compound from its 4-chloro precursor. This procedure is adapted from established methodologies for similar 4-aminoquinoline syntheses.[8][13]
Materials & Reagents:
-
4-Chloro-7-(trifluoromethyl)quinoline
-
Phenol
-
Ammonium acetate or another ammonia source
-
1,4-Dioxane (or another suitable high-boiling solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq), phenol (2.0 eq), and ammonium acetate (5.0 eq).
-
Solvent Addition: Add a suitable solvent like 1,4-dioxane to create a stirrable slurry.
-
Heating: Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add 2 M NaOH solution to neutralize the phenol and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or EtOAc) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove residual salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure this compound.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the structural identity and purity of the synthesized compound. The data presented below are expected values based on the compound's structure and published data for analogous molecules.[3][14][15]
Table 1: Summary of Spectroscopic and Physical Data
| Parameter | Value |
| Molecular Formula | C₁₀H₇F₃N₂[16] |
| Molecular Weight | 212.17 g/mol [16] |
| Appearance | Off-white to light yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.4 (d, 1H), ~8.2 (d, 1H), ~8.0 (s, 1H), ~7.6 (dd, 1H), ~6.7 (br s, 2H, NH₂), ~6.5 (d, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~152, ~150, ~148, ~127 (q, J_CF), ~126, ~124 (q, J_CF), ~122, ~119, ~117, ~99 |
| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1330 (C-F stretch) |
| Mass Spec (ESI+) | m/z = 213.1 [M+H]⁺ |
NMR Spectroscopy Analysis
-
¹H NMR: The proton spectrum is highly characteristic. The downfield region (δ > 8.0 ppm) contains signals for the protons on the quinoline ring adjacent to the nitrogen. The amino protons typically appear as a broad singlet that can exchange with D₂O. The coupling patterns (doublets, double-doublets) are key to assigning the specific aromatic protons.
-
¹³C NMR: The spectrum will show 10 distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms (¹J_CF). The carbons of the CF₃ group itself will also show a quartet with a large coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of key functional groups. The most prominent features are the sharp, paired N-H stretching bands of the primary amine around 3450-3300 cm⁻¹. Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.[14] Aromatic C=C and C=N stretching vibrations confirm the presence of the quinoline core.[3][17]
Mass Spectrometry (MS)
High-resolution mass spectrometry is used to confirm the elemental composition. Electrospray ionization (ESI) will typically show a strong protonated molecular ion peak [M+H]⁺ at m/z 213.1, confirming the molecular weight.
Applications in Research and Drug Development
This compound is not merely an academic curiosity; it is a highly valuable building block in pharmaceutical research.[18]
-
Antimalarial Drug Discovery: Its primary application is in the synthesis of novel antimalarial agents designed to overcome chloroquine resistance. The scaffold allows for the attachment of various side chains at the 4-amino position, enabling extensive structure-activity relationship (SAR) studies.[1][6][8]
-
Anticancer and Antiviral Agents: The 4-aminoquinoline scaffold has demonstrated a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][13] This compound serves as a key starting material for exploring these therapeutic areas.
-
Other Therapeutic Targets: Derivatives have been investigated for a variety of other indications, including as hypotensive agents.[19]
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be strictly followed.
-
Hazard Classification: This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[20]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Ensure the container is tightly closed when not in use.[21] In case of accidental exposure, seek immediate medical attention.
References
- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Amerigo Scientific [amerigoscientific.com]
- 17. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal [ajol.info]
- 18. chemimpex.com [chemimpex.com]
- 19. 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to 4-Amino-7-(trifluoromethyl)quinoline: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Amino-7-(trifluoromethyl)quinoline, a key building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, and diverse applications, with a particular focus on its role in the development of next-generation therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of this versatile compound.
Core Compound Identification and Properties
This compound is a heterocyclic aromatic amine that has garnered significant attention in pharmaceutical research. The presence of the trifluoromethyl group at the 7-position profoundly influences its physicochemical properties, enhancing its metabolic stability, lipophilicity, and binding affinity to various biological targets.[1] These characteristics make it an attractive scaffold for the design of novel therapeutic agents.
| Property | Value | Source(s) |
| CAS Number | 243666-11-7 | [1] |
| Molecular Formula | C₁₀H₇F₃N₂ | [1][2] |
| Molecular Weight | 212.17 g/mol | [1][2] |
| Synonym | 7-(Trifluoromethyl)quinolin-4-amine | [1] |
| Physical Form | Solid | [3] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of the 4-Aminoquinoline Scaffold
The synthesis of 4-aminoquinoline derivatives, including the title compound, predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction.[4] This well-established methodology typically involves the displacement of a halide, most commonly chloride, at the 4-position of the quinoline ring with a suitable amine nucleophile.
A general and robust synthetic pathway starts from the commercially available 4-chloro-7-(trifluoromethyl)quinoline. The reaction with an amine source, such as in-situ generated ammonia or a protected amine followed by deprotection, yields the target this compound. For the synthesis of more complex derivatives, 4-chloro-7-(trifluoromethyl)quinoline is directly reacted with a primary or secondary amine, often in the presence of a catalyst or under elevated temperatures.[5][6]
Experimental Protocol: General Synthesis of N-Substituted this compound Derivatives
This protocol provides a generalized procedure for the synthesis of N-substituted derivatives, which is a common subsequent step in leveraging the this compound scaffold.
Materials:
-
4-Chloro-7-(trifluoromethyl)quinoline
-
Appropriate primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Phenol (as solvent and catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) and phenol (as solvent).
-
Nucleophilic Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 6-8 hours, with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Alternatively, precipitation of the product can be achieved by adding a mixture of hexane and chloroform.[7]
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and elemental analysis.
Applications in Drug Discovery and Development
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[7] The introduction of a trifluoromethyl group at the 7-position has expanded the therapeutic potential of this class of compounds into various disease areas.
Antimalarial Agents
Derivatives of this compound have been extensively investigated for their antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum.[5][6] The trifluoromethyl group often enhances the drug's ability to accumulate in the parasite's acidic food vacuole, a key aspect of its mechanism of action. Several studies have demonstrated that novel compounds based on this scaffold exhibit potent antiplasmodial activity in the nanomolar range.[8][9]
Anticancer Therapeutics and Kinase Inhibition
The 4-aminoquinoline core has emerged as a privileged scaffold for the design of kinase inhibitors.[10] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been shown to inhibit various kinases, including those in the PI3K/Akt pathway, which is frequently overactivated in cancer.[11][12]
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Inhibition of this pathway is a validated strategy in cancer therapy. 4-aminoquinoline derivatives can act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.
Caption: PI3K/Akt signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond malaria and cancer. Research has demonstrated its potential in developing:
-
Anti-inflammatory and Analgesic Agents: Novel derivatives have been synthesized that exhibit significant anti-inflammatory and analgesic properties with a good safety profile.[13]
-
Hypotensive Agents: A series of 7-(trifluoromethyl)-4-aminoquinolines have been identified as hypotensive agents acting via a novel sympatholytic mechanism.[14]
-
Antiparasitic Agents: Beyond malaria, these compounds have shown promise against other parasites like Leishmania mexicana and Trypanosoma cruzi.[15]
Conclusion and Future Perspectives
This compound is a molecule of significant interest to the drug discovery community. Its robust synthesis and the advantageous properties conferred by the trifluoromethyl group make it a highly valuable and versatile scaffold. The continued exploration of this compound and its derivatives is expected to yield novel therapeutic agents with improved efficacy and safety profiles across a range of diseases. Future research will likely focus on developing more selective kinase inhibitors, overcoming drug resistance in infectious diseases, and exploring new therapeutic applications for this privileged chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. malariaworld.org [malariaworld.org]
- 10. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 14. 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Amino-7-(trifluoromethyl)quinoline: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-7-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and materials science research.[1] The strategic placement of an amino group at the 4-position and a trifluoromethyl group at the 7-position of the quinoline scaffold imparts unique electronic and physicochemical properties, making its unambiguous characterization crucial for researchers in drug development and chemical synthesis.[1][2] This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both experimental insights and theoretical underpinnings.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used for the this compound molecule.
References
A Technical Guide to the Solubility and Stability of 4-Amino-7-(trifluoromethyl)quinoline
Executive Summary
4-Amino-7-(trifluoromethyl)quinoline is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.[1] The incorporation of a trifluoromethyl group often enhances metabolic stability and lipophilicity, properties that can significantly influence a compound's pharmacokinetic profile.[1][2] However, these same properties present unique challenges in formulation and development. This guide provides an in-depth examination of the solubility and stability characteristics of this compound. We will explore the theoretical underpinnings of its physicochemical behavior, present robust, field-proven protocols for its empirical assessment, and discuss strategies for overcoming common challenges. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of this valuable molecular scaffold.
Physicochemical Profile of this compound
A foundational understanding of a compound's intrinsic properties is the first step in any successful development program. The quinoline core, a weak base, combined with the strongly electron-withdrawing trifluoromethyl group, dictates the molecule's behavior in various environments.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇F₃N₂ | [1][3][4][5] |
| Molecular Weight | 212.17 g/mol | [1][3][4][5] |
| CAS Number | 243666-11-7 | [1][6][7] |
| Physical Form | Solid | [4] |
| Synonym | 7-(Trifluoromethyl)quinolin-4-ylamine | [1] |
The trifluoromethyl group is a cornerstone of this molecule's profile. The exceptional strength of the carbon-fluorine bond imparts high metabolic and chemical stability.[2] Furthermore, its lipophilicity can enhance membrane permeability and binding affinity to biological targets.[2] These attributes make the compound an attractive scaffold but also necessitate a thorough investigation of its solubility, which can be limited in aqueous media.
Solubility Assessment: From Theory to Practice
Poor aqueous solubility is a frequent bottleneck in drug development. A systematic approach to characterizing and improving the solubility of this compound is essential.
Guiding Principles of Solubility
As a quinoline derivative, this compound is a weak base.[8] Its solubility is therefore highly dependent on pH. In acidic environments, the amino group and the quinoline nitrogen can become protonated, forming a more soluble salt. Conversely, in neutral or alkaline media, the compound exists in its less soluble free base form. This behavior is a key lever for manipulation. Co-solvents and other excipients can also be employed to enhance solubility, though their compatibility with the final application must always be verified.[2][8]
Experimental Workflow for Solubility Determination
The following protocol outlines a robust method for determining the equilibrium solubility of the target compound. This workflow is designed to be self-validating by ensuring that equilibrium has been reached and that only the truly dissolved analyte is measured.
Caption: Workflow for Equilibrium Solubility Assessment.
Detailed Protocol: Equilibrium Solubility Testing
This protocol is adapted from standard industry practices for biopharmaceutical classification.[9][10][11]
-
Preparation of Media: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to meet regulatory expectations for biopharmaceutics classification.[11]
-
Addition of Compound: Add an excess of solid this compound to a known volume of each medium in a suitable vessel (e.g., glass vial). The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vessels and place them on an overhead shaker or orbital agitator in a temperature-controlled environment (typically 37 ± 1 °C).[11] Agitate for a defined period, typically 24 to 72 hours.[9][10]
-
Expert Insight: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Solubility is confirmed when consecutive measurements are statistically identical.
-
-
Separation of Undissolved Solid: Transfer an aliquot of the suspension to a centrifuge tube. Centrifuge at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[8][9]
-
Filtration: Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[10]
-
Causality Note: This dual separation step (centrifugation followed by filtration) is critical to prevent artificially high results from suspended microparticles.
-
-
Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, to determine the concentration of the dissolved compound.
Data Presentation and Troubleshooting
Results should be systematically recorded to allow for easy comparison.
Table 2: Example Solubility Data Summary
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| 0.1 N HCl | 1.2 | 37 | [Result] | HPLC |
| Acetate Buffer | 4.5 | 37 | [Result] | HPLC |
| Phosphate Buffer | 6.8 | 37 | [Result] | HPLC |
| Water | ~7.0 | 25 | [Result] | HPLC |
| DMSO | N/A | 25 | [Result] | Gravimetric |
| Ethanol | N/A | 25 | [Result] | Gravimetric |
Troubleshooting Common Solubility Issues: A frequent issue is the precipitation of the compound when a concentrated organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer.[8] This "crashing out" occurs because the aqueous medium cannot support the high concentration once the organic co-solvent is diluted.
-
Solution: Employ serial dilutions, use co-solvents in the final aqueous medium (if the assay permits), or explore formulation strategies like cyclodextrin complexation.[8]
Stability Assessment: Ensuring Molecular Integrity
Stability testing is a non-negotiable component of drug development, providing critical data that informs storage, packaging, and shelf-life determination.[][13] For this compound, a key focus is understanding its degradation pathways under various stress conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the inherent stability of the molecule.[14][15] These studies are fundamental to developing and validating a stability-indicating analytical method—one that can reliably separate the intact API from all potential degradation products.
Experimental Workflow for Forced Degradation
The workflow involves exposing the compound to multiple stress conditions in parallel, followed by analysis to identify and quantify any degradation.
Caption: Workflow for a Forced Degradation Study.
Detailed Protocol: Forced Degradation Study
This protocol is based on established ICH guidelines.[14][15][16]
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Application of Stress:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl. Heat as necessary (e.g., 60°C) to achieve degradation.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH. Heat as necessary.
-
Expert Insight: The trifluoromethyl group can be susceptible to hydrolysis under alkaline conditions, potentially forming a carboxylic acid.[2] This is a critical degradation pathway to investigate.
-
-
Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C).[16]
-
Photodegradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines.[15] A control sample should be wrapped in foil to exclude light.
-
-
Sample Quenching and Analysis: After the appropriate stress period, quench the reactions. Acidic and basic samples must be neutralized before injection to protect the HPLC column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 10-20% degradation, which is sufficient to demonstrate method specificity without being excessive.[17]
-
Peak Purity and Mass Balance: Evaluate the results for peak purity of the parent compound and calculate the mass balance to ensure all major degradation products are accounted for.
Long-Term and Accelerated Stability Studies
While forced degradation explores potential pathways, long-term and accelerated studies evaluate stability under more representative storage conditions.[][18] These studies are conducted on at least three batches of the substance packaged in the proposed container closure system.[13][16]
Table 3: Standard ICH Stability Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13][16]
Conclusion
This compound is a compound of significant interest in pharmaceutical development.[1] Its utility, however, is intrinsically linked to a comprehensive understanding of its physicochemical properties. The trifluoromethyl group confers stability but also presents solubility challenges. A systematic, empirical approach to characterizing both solubility and stability, as outlined in this guide, is not merely a regulatory requirement but a scientific necessity. By employing robust protocols for equilibrium solubility and forced degradation, researchers can generate the critical data needed to de-risk development, guide formulation strategies, and ultimately accelerate the journey from discovery to clinical application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-amino-7-(cf3)quinoline | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. H50355.03 [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. nanopartikel.info [nanopartikel.info]
- 10. materialneutral.info [materialneutral.info]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. scispace.com [scispace.com]
- 16. qlaboratories.com [qlaboratories.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. gmpsop.com [gmpsop.com]
The Ascendant Scaffold: A Technical Guide to the Biological Activities of 4-Amino-7-(trifluoromethyl)quinoline
Abstract
The 4-aminoquinoline scaffold has long been a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. The strategic incorporation of a trifluoromethyl group at the 7-position has ushered in a new era of therapeutic potential, significantly enhancing the lipophilicity, metabolic stability, and target engagement of these compounds. This technical guide provides an in-depth exploration of the diverse biological activities of the 4-amino-7-(trifluoromethyl)quinoline core. We will dissect its multifaceted pharmacological profile, encompassing anticancer, antimalarial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive synthesis of mechanistic insights, field-proven experimental protocols, and critical structure-activity relationship data to empower the next generation of drug discovery initiatives based on this versatile scaffold.
Introduction: The Strategic Advantage of the 7-(Trifluoromethyl) Moiety
The quinoline ring system is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents[1]. The introduction of a trifluoromethyl (-CF3) group at the 7-position of the 4-aminoquinoline core is a deliberate and impactful chemical modification. This electron-withdrawing group fundamentally alters the physicochemical properties of the parent molecule, leading to enhanced biological activity[2]. The -CF3 group increases lipophilicity, facilitating passage through biological membranes, and enhances metabolic stability by blocking potential sites of oxidative metabolism. These attributes contribute to improved pharmacokinetic profiles and more potent pharmacological effects across a spectrum of biological targets[2]. This guide will illuminate the diverse therapeutic avenues unlocked by this key structural modification.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of the this compound scaffold have emerged as promising candidates in oncology, exhibiting potent cytotoxic effects against a range of human cancer cell lines[3][4]. Their mechanism of action is not monolithic, but rather a coordinated attack on cancer cell proliferation and survival.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
A primary anticancer mechanism of these compounds is the induction of programmed cell death, or apoptosis[5]. This is often achieved through the intrinsic mitochondrial pathway. The compounds can induce the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis[5].
Furthermore, these derivatives have been shown to arrest the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating. This is often linked to the inhibition of key cell cycle regulatory proteins[6].
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines[7][8].
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)[3]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours[9].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization[8].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.
Antimalarial Activity: Targeting Heme Detoxification
The 4-aminoquinoline scaffold is historically renowned for its antimalarial properties, and the 7-(trifluoromethyl) derivatives continue this legacy, demonstrating potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum[2][10].
Mechanistic Insights: Inhibition of Hemozoin Formation
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin[11][12]. 4-Aminoquinoline derivatives accumulate in the parasite's acidic food vacuole and interfere with this detoxification process. They are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the buildup of toxic free heme, which ultimately kills the parasite[13]. The electron-withdrawing nature of the 7-trifluoromethyl group can influence the pKa of the quinoline nitrogen, affecting drug accumulation in the food vacuole and its interaction with heme[14].
Experimental Protocol: In Vitro Hemozoin Inhibition Assay
This assay spectrophotometrically quantifies the inhibition of β-hematin (synthetic hemozoin) formation[15][16].
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Sodium acetate buffer (1 M, pH 4.8)
-
Tween 20
-
96-well microplate
-
Microplate reader
Procedure:
-
Heme Solution Preparation: Prepare a 25 mM stock solution of hemin chloride in DMSO. Immediately before use, dilute this stock to 111.1 µM in 1 M sodium acetate buffer (pH 4.8)[16].
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.
-
Assay Setup: In a 96-well plate, add 10 µL of the test compound solution to each well.
-
Initiation of Polymerization: Add 90 µL of the freshly prepared heme solution to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Measurement: After incubation, add 100 µL of a 2.5% (w/v) Tween 20 solution in 0.1 M NaOH to each well to dissolve the remaining free heme.
-
Absorbance Reading: Read the absorbance at 405 nm using a microplate reader. The amount of β-hematin formed is inversely proportional to the absorbance.
-
Data Analysis: Calculate the percentage of inhibition of hemozoin formation relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Antiviral Activity: A Broad-Spectrum Approach
The 4-aminoquinoline scaffold has demonstrated antiviral activity against a range of viruses, and derivatives containing the 7-(trifluoromethyl) group are no exception[4][17].
Mechanistic Insights: Interference with Viral Entry and Replication
The antiviral mechanism of 4-aminoquinolines is often attributed to their lysosomotropic nature. By accumulating in endosomes and lysosomes, they raise the pH of these acidic organelles[18]. This can interfere with the replication of viruses that require a low pH environment for uncoating and release of their genetic material into the cytoplasm. Furthermore, some derivatives may inhibit viral enzymes, such as RNA polymerase, which are essential for viral replication[1].
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the ability of a compound to inhibit the cytopathic effects of a virus[19][20].
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza virus)
-
Virus stock of known titer
-
Culture medium
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 (50% effective concentration) is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Recent studies have highlighted the anti-inflammatory potential of this compound derivatives[21].
Mechanistic Insights
The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory signaling pathways. While the precise mechanisms are still under investigation, it is hypothesized that they may interfere with transcription factors such as NF-κB, which play a central role in the inflammatory response.
Quantitative Bioactivity Data
The following table summarizes the reported in vitro biological activities of selected this compound derivatives.
| Compound ID | Biological Activity | Assay System | IC50 / EC50 / GI50 (µM) | Reference |
| Derivative A | Anticancer | MCF-7 (Breast Cancer) | 8.22 | [3] |
| Derivative B | Anticancer | MDA-MB-468 (Breast Cancer) | 7.35 | [3] |
| Derivative C | Antimalarial | P. falciparum (CQ-sensitive) | 0.02 | [22] |
| Derivative D | Antimalarial | P. falciparum (CQ-resistant) | 0.45 | [22] |
| Derivative E | Antiviral | Influenza A (H1N1) | 22.94 | [7] |
Synthesis of the this compound Scaffold
The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction[4][23].
General Synthetic Protocol
A common synthetic route involves the reaction of 4-chloro-7-(trifluoromethyl)quinoline with a desired amine.
Materials:
-
4-chloro-7-(trifluoromethyl)quinoline
-
Appropriate primary or secondary amine
-
Solvent (e.g., ethanol, DMF, or neat)
-
Base (if required, e.g., K2CO3)
Procedure:
-
A mixture of 4-chloro-7-(trifluoromethyl)quinoline and an excess of the desired amine is heated, either neat or in a suitable solvent.
-
The reaction is typically carried out at elevated temperatures (e.g., 120-130°C) for several hours[23].
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often by recrystallization or column chromatography.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group imparts favorable physicochemical properties that translate into potent and diverse biological activities. The demonstrated efficacy of these compounds in anticancer, antimalarial, antiviral, and anti-inflammatory models underscores their significant potential in addressing a wide range of unmet medical needs.
Future research should focus on elucidating the precise molecular targets and signaling pathways for the anticancer and anti-inflammatory activities of this scaffold. Further optimization of the side chain at the 4-position will likely yield derivatives with enhanced potency and selectivity. The continued exploration of this remarkable chemical entity holds great promise for the future of drug discovery.
References
- 1. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-Aminoquinoline compounds from the Spanish flu to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. malariaworld.org [malariaworld.org]
- 23. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 4-Amino-7-(trifluoromethyl)quinoline
An In-depth Technical Guide to 4-Amino-7-(trifluoromethyl)quinoline: From Bioisosteric Concept to a Privileged Scaffold
Abstract
The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, immortalized by the profound impact of chloroquine on global health. However, the rise of drug resistance necessitated a strategic evolution of this scaffold. This technical guide provides a comprehensive exploration of this compound, a pivotal analog born from the principles of bioisosteric replacement. We will trace its conceptual origins, detail its synthesis, and chart its historical journey from an antimalarial candidate to a versatile building block in diverse therapeutic areas, including oncology and cardiovascular medicine. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the rationale, application, and enduring significance of incorporating the trifluoromethyl group into the 4-aminoquinoline core.
The Genesis: Chloroquine's Legacy and the Imperative for Innovation
The history of 4-aminoquinolines is inextricably linked to the fight against malaria. For decades, 4-aminoquinoline compounds, particularly chloroquine (a 7-chloro-4-aminoquinoline), were the frontline therapy due to their efficacy, ease of use, and low cost.[1][2] The molecular architecture of these drugs was revolutionary, establishing the 4-aminoquinoline core as a "privileged scaffold" in drug discovery.[3] Their primary mechanism involves disrupting the detoxification of heme within the malaria parasite's digestive vacuole, leading to a buildup of toxic heme and parasite death.[3][4]
However, the widespread use of chloroquine as a monotherapy led to the inevitable emergence and global spread of resistant Plasmodium falciparum strains, creating a pressing public health crisis.[1][5] This challenge catalyzed a new wave of research focused on modifying the 4-aminoquinoline structure to overcome resistance.[2][5] Initial efforts largely centered on altering the N-alkyl amino side chain, but it soon became clear that modifications to the quinoline ring itself held immense potential.[5][6][7] This paradigm shift set the stage for exploring strategic substitutions on the quinoline nucleus, with the 7-position being a key focus.
The Trifluoromethyl Rationale: A Strategic Bioisosteric Leap
The decision to replace the 7-chloro substituent with a trifluoromethyl (-CF3) group was a deliberate application of bioisosterism—a strategy in medicinal chemistry where one functional group is exchanged for another to enhance or maintain desired biological activity while optimizing physicochemical properties.[8] The -CF3 group, while sharing a similar high electronegativity with chlorine, possesses distinct steric and electronic properties that make it an attractive bioisostere in drug design.[9][10]
The introduction of a trifluoromethyl group can profoundly influence a molecule's pharmacological profile in several key ways:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This often leads to an improved pharmacokinetic profile and a longer half-life.
-
Increased Lipophilicity : The -CF3 group significantly increases the lipophilicity of a molecule.[9][11] This property can enhance its ability to cross biological membranes, potentially improving oral bioavailability and tissue distribution.
-
Modulation of Target Binding : The unique steric bulk and strong electron-withdrawing nature of the -CF3 group can alter the way a molecule interacts with its biological target, sometimes leading to a significant increase in binding affinity and potency.[9][12]
-
Altered Basicity (pKa) : By virtue of its inductive effect, the -CF3 group can lower the pKa of nearby basic centers, such as the quinoline nitrogen. This can affect the molecule's ionization state at physiological pH, influencing its solubility, cell permeability, and interaction with off-target channels like the hERG potassium channel.
Table 1: Physicochemical Property Comparison: Chloro vs. Trifluoromethyl Group
| Property | Chlorine (-Cl) | Trifluoromethyl (-CF3) | Implication in Drug Design |
| van der Waals Radius | 1.75 Å | 2.70 Å | Increased steric bulk can lead to improved binding selectivity. |
| Hansch Lipophilicity (π) | +0.71 | +0.88 | Enhances membrane permeability and can increase binding affinity.[9][11] |
| Electronegativity (Pauling) | 3.16 | 3.5 (effective) | Strong electron-withdrawing nature alters electronic distribution. |
| Metabolic Stability | Susceptible to oxidation | Highly resistant | Improves drug half-life and reduces metabolic liabilities.[8] |
Synthesis and Chemical Profile
The synthesis of this compound and its derivatives predominantly relies on established quinoline chemistry, with the final and key step typically being a nucleophilic aromatic substitution (SNAr) reaction.[3][13][14]
General Synthetic Workflow
The overall process involves the construction of the 7-(trifluoromethyl)quinoline core, followed by the introduction of the 4-amino group.
-
Core Synthesis : The journey begins with a suitable aniline precursor, such as 3-(trifluoromethyl)aniline. This starting material undergoes a cyclization reaction, like the Conrad-Limpach or Gould-Jacobs reaction, to form the quinoline ring system.
-
Chlorination : The resulting 4-hydroxy-7-(trifluoromethyl)quinoline is then chlorinated, typically using phosphoryl chloride (POCl₃), to yield the highly reactive intermediate, 4-chloro-7-(trifluoromethyl)quinoline . This intermediate is the direct precursor for the final substitution step.
-
Amination (SNAr) : 4-chloro-7-(trifluoromethyl)quinoline is reacted with an amine of interest. For the parent compound, this would be a source of ammonia. For derivatives, a primary or secondary amine is used to install the desired side chain at the 4-position.[1][15]
Caption: General synthetic pathway to this compound derivatives.
Experimental Protocol: Synthesis of 4-Aminoquinoline Derivatives via SNAr
This protocol is a generalized representation based on common literature procedures.[1][3][13] It must be adapted and optimized for specific substrates and scales by qualified personnel.
Objective: To synthesize a 4-aminoquinoline derivative by reacting 4-chloro-7-(trifluoromethyl)quinoline with a primary amine.
Materials:
-
4-chloro-7-(trifluoromethyl)quinoline (1.0 eq)
-
Desired primary or secondary amine (1.1 - 2.0 eq)
-
Solvent (e.g., Phenol, DMF, NMP, or an alcohol like 2-ethoxyethanol)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Reaction vessel suitable for heating
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 4-chloro-7-(trifluoromethyl)quinoline and the chosen solvent.
-
Addition of Amine: Add the desired amine to the reaction mixture. If the amine is a salt, a base may be required to liberate the free amine.
-
Heating: Heat the reaction mixture to a temperature between 100-150 °C. The use of phenol as a solvent and catalyst is a common method that often facilitates the reaction at elevated temperatures.[1][15]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with an aqueous basic solution (e.g., 1M NaOH) to remove the phenol and any acidic byproducts. Follow with washes of water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound derivative.[6]
Historical Development and Therapeutic Exploration
The this compound scaffold has been explored across a surprisingly diverse range of therapeutic applications, demonstrating its versatility far beyond its origins in antimalarial research.
A. Antimalarial Agents
Logically, the first application was to create a direct analog of chloroquine. Researchers synthesized derivatives by coupling 4-chloro-7-(trifluoromethyl)quinoline with various aliphatic amines, mirroring the side chains of known antimalarials.[1] These compounds were evaluated against both drug-sensitive and, crucially, multi-drug resistant strains of P. falciparum.[15] Studies revealed that while the 7-chloro group was often superior for potent activity, the 7-trifluoromethyl analogs still exhibited significant antiplasmodial effects and provided valuable structure-activity relationship (SAR) data for overcoming resistance.[15]
B. Hypotensive Agents: The Discovery of Losulazine
A landmark publication in 1986 described a novel family of 7-(trifluoromethyl)-4-aminoquinolines as potent hypotensive (blood pressure-lowering) agents.[16] These compounds were found to act through a unique peripheral sympatholytic mechanism, meaning they interfered with the sympathetic nervous system's signals outside of the brain and spinal cord. Extensive SAR studies led to the identification of Losulazine Hydrochloride as a clinical development candidate.[16] This discovery was significant as it established the therapeutic potential of the scaffold in cardiovascular disease and demonstrated that its biological activity was not limited to antimicrobial effects.[16]
C. Anticancer Agents
The quinoline core is a well-established pharmacophore in oncology.[17] Consequently, this compound derivatives have been synthesized and evaluated as potential anticancer agents.[11] Research has shown that these compounds can act as potent inhibitors of crucial signaling proteins like tyrosine kinases, including c-Met, which are often dysregulated in various cancers.[18] The trifluoromethyl group in the 7-position often plays a key role in achieving high potency and selectivity for the target kinase.[18] Furthermore, derivatives have demonstrated broad antiproliferative activity against panels of human cancer cell lines.[13][19]
D. Other Investigated Applications
The versatility of this chemical entity is further highlighted by its exploration in other fields:
-
Analgesic and Anti-inflammatory Agents: Novel derivatives have been synthesized and shown to possess anti-inflammatory activity comparable to indomethacin in preclinical models, with the added benefit of a better safety profile regarding stomach ulceration.[20]
-
Fluorescent Probes and Materials Science: Its inherent fluorescence and stable chemical structure make it a valuable building block for developing probes for biological imaging and for creating advanced materials like specialized polymers and dyes.[11]
-
Agrochemicals: The compound is also being researched for potential applications in agriculture as a targeted herbicide or fungicide.[11]
Structure-Activity Relationship (SAR) Insights
Decades of research have provided a clear understanding of how different parts of the this compound scaffold contribute to its biological activity.
Caption: Key structure-activity relationships for the this compound scaffold.
-
The 7-Position (-CF₃ vs. -Cl): In antimalarial contexts, direct replacement of -Cl with -CF₃ does not always lead to superior potency, but it critically alters the molecule's properties in a way that can help overcome resistance mechanisms.[15] In kinase inhibition for cancer, the hydrophobic and electron-withdrawing nature of the -CF₃ group is often crucial for fitting into specific hydrophobic pockets of the enzyme's active site, leading to high potency.[18]
-
The 4-Amino Side Chain: This is arguably the most critical modulator of activity and pharmacology. The nature, length, and basicity of the side chain dictate the compound's target specificity, solubility, and pharmacokinetic properties. For antimalarial activity, a basic terminal amine is essential for the drug to accumulate in the acidic parasitic vacuole.[3] For hypotensive and anticancer activities, the side chain's structure is tailored to achieve specific interactions with receptor or enzyme binding sites.[16][18]
Conclusion and Future Perspectives
The journey of this compound is a compelling narrative of rational drug design. It began as a strategic chemical modification to address the urgent problem of antimalarial resistance and has since blossomed into a validated "privileged scaffold" with applications spanning infectious diseases, cardiovascular medicine, and oncology. The incorporation of the trifluoromethyl group is a textbook example of how a single, well-chosen functional group can imbue a molecule with superior drug-like properties, including enhanced metabolic stability and potent biological activity.
As a key intermediate, this compound remains a valuable and versatile tool for medicinal chemists.[11] Future research will undoubtedly continue to leverage this scaffold to develop next-generation therapeutics. The exploration of new, more complex side chains, the application of novel synthetic methodologies for more efficient production, and the investigation of its potential against new biological targets will ensure that the legacy of this compound continues to grow, reinforcing its status as a cornerstone of modern drug discovery.
References
- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities [mdpi.com]
- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-7-(trifluoromethyl)quinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry
This guide provides an in-depth exploration of 4-amino-7-(trifluoromethyl)quinoline, a versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. We will delve into its synthesis, reactivity, and diverse applications, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their endeavors.
Introduction: The Strategic Importance of the this compound Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group at the 7-position and an amino (-NH2) group at the 4-position of the quinoline ring imparts a unique combination of physicochemical properties that are highly advantageous for drug design and the development of advanced materials.
The -CF3 group, a bioisostere of the chlorine atom, enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 4-amino group serves as a crucial handle for a wide array of chemical modifications, allowing for the facile introduction of diverse side chains and functionalities to modulate biological activity and material properties. This guide will provide a comprehensive overview of the synthesis of this valuable building block and its subsequent elaboration into functional molecules.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations. The most common and reliable route involves the Gould-Jacobs reaction, followed by chlorination and subsequent amination.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[2][3] The reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization.
Experimental Protocol:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The intermediate, diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate, can be purified by vacuum distillation or used directly in the next step.
-
Cyclization: The crude intermediate is added to a high-boiling point solvent such as Dowtherm A and heated to 250 °C for 30 minutes to effect cyclization.[1]
-
Hydrolysis and Decarboxylation: The resulting 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is then hydrolyzed with an aqueous solution of sodium hydroxide (e.g., 10% w/v) by heating at reflux for 2-3 hours.
-
After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.
-
The carboxylic acid is then decarboxylated by heating it above its melting point until the evolution of CO2 ceases, yielding 4-hydroxy-7-(trifluoromethyl)quinoline.
Step 2: Chlorination of 4-Hydroxy-7-(trifluoromethyl)quinoline
The hydroxyl group at the 4-position is converted to a chlorine atom, a good leaving group for the subsequent nucleophilic substitution. This is typically achieved using phosphorus oxychloride (POCl3).[4][5]
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl3) (5-10 eq).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-7-(trifluoromethyl)quinoline. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Amination of 4-Chloro-7-(trifluoromethyl)quinoline
The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by an amino group.[6]
Experimental Protocol:
-
Place 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a sealed pressure vessel.
-
Add a solution of ammonia in a suitable solvent, such as ethanol or methanol. The use of aqueous ammonia under pressure and heat is also effective.[7]
-
Heat the mixture to 120-150 °C for 12-24 hours. The pressure will increase, so proper safety precautions must be taken.
-
After cooling to room temperature, vent the vessel carefully.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Physicochemical Properties and Characterization
| Spectroscopic Data for 4-Amino-2-methyl-7-(trifluoromethyl)quinoline | |
| Technique | Observed Peaks/Shifts |
| ¹H NMR (DMSO-d₆) | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The amino protons (-NH₂) will appear as a broad singlet. The methyl group at the 2-position will be a singlet around δ 2.5 ppm. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons will resonate in the region of δ 110-155 ppm. The carbon bearing the -CF₃ group will show a quartet due to C-F coupling. |
| FT-IR (KBr, cm⁻¹) | N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region. C-F stretching vibrations are typically strong and appear in the 1000-1350 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound is expected. Fragmentation patterns will be consistent with the quinoline structure. |
Reactivity and Chemical Transformations
The 4-amino group of this compound is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.
Caption: Key reactions of the 4-amino group.
N-Alkylation and N-Arylation
The amino group can be readily alkylated or arylated to introduce various side chains, which is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.[6]
General Protocol for N-Alkylation:
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq).
-
Add the alkylating agent (e.g., an alkyl halide) (1.1 eq) and heat the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
The Buchwald-Hartwig amination offers a powerful method for N-arylation, allowing for the formation of C-N bonds with a wide range of aryl halides under palladium catalysis.
Acylation and Sulfonylation
The amino group can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These functional groups can act as hydrogen bond donors and acceptors, influencing molecular interactions.
Formation of Schiff Bases
Condensation of the 4-amino group with aldehydes or ketones yields Schiff bases (imines). This reaction is often a key step in the synthesis of more complex heterocyclic systems or in the development of fluorescent probes.[11]
Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in various therapeutic areas, owing to the favorable properties imparted by the quinoline core and the trifluoromethyl group.
Antimalarial Agents
The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine. The 7-trifluoromethyl analogue has been explored as a means to overcome drug resistance.[3][12]
| Antimalarial Activity of this compound Derivatives | ||
| Compound Derivative | Plasmodium falciparum Strain | IC₅₀ (nM) |
| Biphenyl-2-ol derivative | K1 (CQ-resistant) | 50-100[13] |
| Trifluoromethyltriazoline derivative | 3D7 (CQ-sensitive) | 4-20[12] |
| Trifluoromethyltriazoline derivative | K1 (CQ-resistant) | 120-450[12] |
Anticancer Agents
The ability of quinoline derivatives to intercalate DNA and inhibit topoisomerase enzymes has led to their investigation as anticancer agents. The 7-trifluoromethyl-4-aminoquinoline scaffold has been incorporated into molecules targeting various cancer cell lines.[1]
Anti-inflammatory and Analgesic Agents
Novel derivatives have been synthesized that exhibit potent anti-inflammatory and analgesic properties, with some compounds showing efficacy comparable to established drugs like indomethacin.[8]
Applications in Materials Science: Fluorescent Probes
The inherent fluorescence of the quinoline ring system, coupled with the electronic effects of the amino and trifluoromethyl groups, makes this compound an excellent platform for the development of fluorescent probes.[1] These probes often exhibit solvatochromism, where their fluorescence emission wavelength is dependent on the polarity of the solvent, making them useful for sensing and imaging applications.[14]
| Photophysical Properties of a Representative 7-Aminoquinoline Fluorescent Probe | ||
| Solvent | Emission Max (nm) | Quantum Yield (Φ) |
| n-Hexane | ~450 | High |
| Chloroform | ~470 | Moderate |
| DMSO | ~530 | Low[14] |
The "push-pull" nature of the electron-donating amino group and the electron-withdrawing trifluoromethyl group can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is sensitive to the local environment. This property has been exploited to design probes for imaging specific cellular components, such as lipid droplets.[14]
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its synthesis, while multi-step, is achievable through well-established organic reactions. The reactivity of its 4-amino group provides a gateway to a vast chemical space of derivatives with tunable properties. As research continues to uncover the full potential of fluorinated organic molecules, the importance of this compound as a key synthetic intermediate is set to grow, paving the way for the development of novel therapeutics and advanced functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL(64415-07-2) 13C NMR [m.chemicalbook.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
The Trifluoromethyl Group in Quinoline Scaffolds: A Technical Guide to Lipophilicity and Chemical Stability
Introduction: The Strategic Value of Trifluoromethylation in Quinoline Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. However, the journey from a promising quinoline-based lead compound to a viable drug candidate is fraught with challenges, primarily revolving around optimizing its pharmacokinetic and pharmacodynamic profiles. A key strategy in surmounting these hurdles is the introduction of fluorine-containing functional groups, with the trifluoromethyl (CF3) group being a particularly powerful tool.[1][2] The strategic incorporation of a CF3 group onto a quinoline nucleus can profoundly influence its lipophilicity and chemical stability, two critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
This in-depth technical guide provides a comprehensive exploration of the dual impact of the trifluoromethyl group on the lipophilicity and chemical stability of quinoline derivatives. We will delve into the physicochemical principles governing these effects, present robust experimental protocols for their evaluation, and offer insights into the causal relationships that drive experimental design in this area. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the CF3 group to advance their quinoline-based drug discovery programs.
Part 1: Modulating Lipophilicity with the Trifluoromethyl Group
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter in drug design.[4] It governs a drug's ability to permeate biological membranes, a prerequisite for reaching its target site of action. The trifluoromethyl group is a potent modulator of lipophilicity, generally increasing it, which can be strategically employed to enhance membrane permeability and, consequently, bioavailability.[1][5][6]
The Physicochemical Basis of CF3-Induced Lipophilicity
The increased lipophilicity imparted by the trifluoromethyl group stems from the high electronegativity of the fluorine atoms.[1] This creates a strong dipole moment within the C-F bonds, but the symmetrical nature of the CF3 group results in a non-polar overall character, contributing to its hydrophobic nature. The Hansch hydrophobicity parameter (π) for the trifluoromethyl group is +0.88, signifying its contribution to increasing the lipophilicity of a parent molecule.[5][6] In contrast, the trifluoromethoxy (OCF3) group is even more lipophilic, with a Hansch π parameter of +1.04.[6][7]
The introduction of a CF3 group onto a quinoline ring can significantly shift the molecule's partition coefficient (logP) or distribution coefficient (logD), the standard measures of lipophilicity.[4] A higher logP/logD value generally indicates greater lipophilicity.[4] This enhancement in lipophilicity can facilitate the passage of the quinoline derivative across the lipid bilayers of cell membranes, including the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[6]
Quantitative Assessment of Lipophilicity
The following table summarizes the impact of trifluoromethylation on the lipophilicity of a hypothetical quinoline scaffold. The logP values are illustrative and can vary depending on the position of the CF3 group and the presence of other substituents.
| Compound | Structure | R Group | Calculated logP | Change in logP (ΔlogP) |
| Quinoline | H | 2.03 | - | |
| 2-Trifluoromethylquinoline | ![]() | 2-CF3 | 2.91 | +0.88 |
| 4-Trifluoromethylquinoline | ![]() | 4-CF3 | 2.91 | +0.88 |
| 6-Trifluoromethylquinoline | ![]() | 6-CF3 | 2.91 | +0.88 |
Note: The logP values are estimated based on the Hansch π parameter for the CF3 group. Actual experimental values may vary.
Experimental Protocol for logP Determination: The Shake-Flask Method
The gold-standard method for experimentally determining the partition coefficient (logP) is the shake-flask method. This protocol is designed to be self-validating by ensuring equilibrium is reached and by using a calibrated analytical method.
Objective: To determine the n-octanol/water partition coefficient (logP) of a trifluoromethylated quinoline derivative.
Materials:
-
Trifluoromethylated quinoline compound
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Volumetric flasks
-
Centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical standards of the test compound
Step-by-Step Methodology:
-
Preparation of Saturated Solvents:
-
Mix equal volumes of n-octanol and purified water in a separation funnel.
-
Shake vigorously for 24 hours at a constant temperature (e.g., 25°C).
-
Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.
-
-
Sample Preparation:
-
Prepare a stock solution of the trifluoromethylated quinoline in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a centrifuge tube, add a precise volume of the n-octanol stock solution and a precise volume of the n-octanol-saturated water (e.g., 5 mL of each).
-
Seal the tube and shake vigorously for at least 1 hour to ensure equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 1, 2, and 4 hours) to ensure the concentration in each phase remains constant.
-
Centrifuge the tube at a sufficient speed and duration to achieve complete phase separation.
-
-
Analysis:
-
Carefully withdraw a known volume from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated analytical method (UV-Vis spectrophotometry or HPLC). A calibration curve should be generated using analytical standards to ensure accuracy.
-
-
Calculation of logP:
-
The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP = log10 ( [Compound]octanol / [Compound]water )
-
Caption: Workflow for Shake-Flask logP Determination.
Part 2: Enhancing Chemical Stability with the Trifluoromethyl Group
Chemical and metabolic stability are paramount for a drug's success, influencing its half-life, dosing regimen, and potential for toxicity. The trifluoromethyl group is renowned for its ability to enhance the metabolic stability of drug candidates by virtue of the exceptional strength of the carbon-fluorine (C-F) bond.[1][5][6]
The Indomitable Carbon-Fluorine Bond
The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol.[5][6] This is significantly higher than that of a carbon-hydrogen (C-H) bond (around 414.2 kJ/mol).[5][6] This inherent strength makes the C-F bond, and by extension the CF3 group, highly resistant to chemical and enzymatic cleavage.[8][9][10][11]
When incorporated into a quinoline scaffold, the CF3 group can act as a "metabolic shield," protecting adjacent positions from enzymatic attack, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2] This blocking of metabolic hotspots can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose, thereby improving the therapeutic index of the drug.[1][12]
Impact on Quinoline Metabolism
The metabolism of the parent quinoline ring typically involves oxidation to form metabolites such as 5,6-dihydroxy-5,6-dihydroquinoline, as well as various hydroxyquinolines and N-oxides.[13] The introduction of a trifluoromethyl group can alter these metabolic pathways. By sterically hindering or electronically deactivating sites prone to oxidation, the CF3 group can redirect metabolism to other parts of the molecule or significantly slow down the overall metabolic rate.[14]
Caption: Impact of CF3 on Quinoline Metabolism.
Experimental Protocol for In Vitro Metabolic Stability Assessment
An in vitro metabolic stability assay using liver microsomes is a standard and reliable method for predicting the in vivo metabolic clearance of a compound. This protocol includes self-validating controls.
Objective: To determine the in vitro metabolic stability of a trifluoromethylated quinoline derivative using rat liver microsomes.
Materials:
-
Trifluoromethylated quinoline compound
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile or methanol for quenching the reaction
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, RLM, and the trifluoromethylated quinoline compound at a final concentration of, for example, 1 µM.
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. This is considered time zero (t=0).
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).
-
-
Controls:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to account for non-enzymatic degradation.
-
Positive Control: Run a parallel incubation with a compound known to be rapidly metabolized to ensure the microsomal activity is optimal.
-
Zero-Time Point: A sample quenched immediately after the addition of the NADPH regenerating system serves as the 100% reference.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
-
Caption: Workflow for In Vitro Metabolic Stability Assay.
Conclusion: A Synergistic Approach to Quinoline Drug Optimization
The trifluoromethyl group offers a powerful and versatile strategy for optimizing the drug-like properties of quinoline-based compounds. Its ability to concurrently enhance lipophilicity and metabolic stability provides a synergistic approach to improving a candidate's ADME profile. By understanding the fundamental principles behind these effects and employing robust, self-validating experimental protocols, researchers can rationally design and develop novel trifluoromethylated quinoline derivatives with a higher probability of clinical success. The judicious application of this "super-methyl" group will undoubtedly continue to be a key driver of innovation in the field of quinoline-based drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 10. C-F Bond Stability → Area → Sustainability [product.sustainability-directory.com]
- 11. With Great Strength, Comes Great Responsibility; The C-F Bond & PFAS | Blue Frog Scientific [bluefrogscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-Amino-7-(trifluoromethyl)quinoline in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Oncology and the Role of the 7-(Trifluoromethyl) Moiety
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] Its rigid, planar structure allows for effective interaction with various biological targets, such as DNA and key enzymes involved in cell proliferation and survival.[3] The introduction of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring, as seen in 4-Amino-7-(trifluoromethyl)quinoline, is a strategic modification known to enhance the pharmacological profile of drug candidates.[4] This electron-withdrawing group can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins, making this scaffold an attractive starting point for the design of novel anticancer agents.[4]
This document provides a comprehensive guide for researchers exploring the anticancer potential of this compound and its derivatives. It includes detailed protocols for synthesis, in vitro evaluation, and mechanistic studies, grounded in established methodologies and supported by scientific literature.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization is a critical first step in the drug discovery process. The most common and versatile approach involves a two-step process: the synthesis of the key intermediate, 4-chloro-7-(trifluoromethyl)quinoline, followed by a nucleophilic aromatic substitution or a cross-coupling reaction to introduce the amino group.
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This method is highly versatile and allows for the efficient synthesis of the parent this compound using ammonia or an ammonia equivalent.
Materials:
-
4-Chloro-7-(trifluoromethyl)quinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane) or an ammonia surrogate like benzophenone imine followed by hydrolysis.
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask to dissolve the reagents.
-
Add sodium tert-butoxide (1.4 eq) to the reaction mixture.
-
Add the ammonia solution (2.0 eq) dropwise to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to 100-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.
Diagram of Synthetic Workflow:
References
- 1. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Amino-7-(trifluoromethyl)quinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Amino-7-(trifluoromethyl)quinoline Scaffold
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring significantly enhances the therapeutic potential of these molecules. The -CF3 group is a powerful modulator of physicochemical properties, increasing lipophilicity, metabolic stability, and receptor binding affinity due to its strong electron-withdrawing nature and steric bulk.[3] This makes this compound a highly sought-after starting material for the development of novel drug candidates with improved efficacy and pharmacokinetic profiles.[3]
This comprehensive guide provides detailed application notes and protocols for the synthesis of a diverse range of novel derivatives from this compound. We will delve into the key synthetic strategies, offering not just step-by-step instructions but also the underlying chemical principles and rationale behind the experimental choices.
Core Synthetic Strategy: The Precursor-Based Approach
The most versatile and widely employed strategy for the synthesis of 4-substituted-7-(trifluoromethyl)quinoline derivatives commences with a common precursor, 4-chloro-7-(trifluoromethyl)quinoline . This key intermediate allows for the facile introduction of a wide array of functional groups at the 4-position through nucleophilic aromatic substitution (SNAr) and other modern coupling reactions.
Synthesis of the Key Precursor: 4-Chloro-7-(trifluoromethyl)quinoline
A common route to 4-chloro-7-(trifluoromethyl)quinoline involves a multi-step synthesis starting from an appropriately substituted aniline. For instance, o-trifluoromethylaniline can be condensed with ethyl ethoxymethylene malonate, followed by cyclization, saponification, and subsequent chlorination with reagents like phosphorus oxychloride (POCl₃) to yield the desired 4-chloro derivative.[4]
Derivatization Strategies for this compound
The primary amino group at the 4-position of the quinoline ring is a versatile handle for a multitude of chemical transformations. Below, we detail the protocols for the most common and impactful derivatization reactions.
I. N-Alkylation and N-Arylation: Expanding the Side Chain
The introduction of alkyl and aryl substituents on the 4-amino group is a cornerstone of derivatization, leading to compounds with diverse pharmacological profiles.
This is the most direct and frequently used method for forging the C4-N bond. The electron-withdrawing trifluoromethyl group at the 7-position and the nitrogen atom in the quinoline ring activate the 4-position towards nucleophilic attack, making the displacement of the chloro group by an amine favorable.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used to facilitate the reaction and ensure the solubility of the reactants.[5] In some cases, the reaction can be run neat (without solvent), especially at elevated temperatures.[1]
-
Temperature: These reactions often require heating (reflux or microwave irradiation) to overcome the activation energy of the substitution. Temperatures can range from 80 °C to 150 °C depending on the nucleophilicity of the amine.[1][6]
-
Base: A base such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7]
-
Catalyst: While often not necessary for simple amines, a catalyst like phenol can be employed in "fusion" reactions to facilitate the substitution.[6]
Experimental Workflow: SNAr Reaction
Caption: General workflow for N-alkylation/arylation via SNAr.
Detailed Protocol: General Procedure for SNAr
-
To a solution of 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq.) in a suitable solvent (e.g., DMF, 2-propanol, or neat), add the desired primary or secondary amine (1.1 - 2.0 eq.).
-
Add a base (e.g., K₂CO₃, 1.5 eq.) if required.
-
Heat the reaction mixture to the desired temperature (e.g., 130-150 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-4-amino-7-(trifluoromethyl)quinoline derivative.
Table 1: Examples of N-Alkylated/Arylated Derivatives via SNAr
| Amine Nucleophile | Reaction Conditions | Yield (%) | Reference |
| Various substituted anilines | DMF, reflux, 24 h | Not specified | [5] |
| N,N-dimethylethylenediamine | Neat, 120-130 °C, 6-8 h | Good | [1] |
| Butylamine | Neat, 120-130 °C, 6 h | Good | [1] |
| Various chiral amines | Phenol, 140-155 °C, 4-6 h | Good | [6] |
For less reactive amines or for constructing more complex C-N bonds, the Buchwald-Hartwig amination is a powerful alternative. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions than traditional SNAr and with a broader substrate scope.
Causality Behind Experimental Choices:
-
Catalyst: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is essential.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is crucial for the catalytic cycle, facilitating oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
While specific examples for the Buchwald-Hartwig amination directly on 4-chloro-7-(trifluoromethyl)quinoline are less common in the initial search, this method is widely applicable to haloquinolines.[1]
II. N-Acylation: Synthesis of Amide Derivatives
The formation of an amide bond by reacting the 4-amino group with a carboxylic acid or its activated derivative is a key strategy to introduce a diverse range of functionalities.
Causality Behind Experimental Choices:
-
Activating Agents: Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, the carboxylic acid is typically activated using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-Hydroxybenzotriazole (HOBt) to form a highly reactive intermediate and suppress side reactions.[8]
-
Acyl Halides/Anhydrides: Alternatively, more reactive acyl chlorides or anhydrides can be used directly. In this case, a non-nucleophilic base (e.g., pyridine or triethylamine) is added to scavenge the acid byproduct.
-
Solvent: Aprotic solvents like DMF or dichloromethane (DCM) are commonly used.
Experimental Workflow: N-Acylation
Caption: Workflows for N-acylation using coupling reagents or acyl chlorides.
Detailed Protocol: General Procedure for N-Acylation using a Coupling Reagent
-
To a solution of the carboxylic acid (1.1 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Examples of N-Acylated Derivatives
| Acylating Agent | Coupling Reagent/Conditions | Yield (%) | Reference |
| Naphthalimide-carboxylic acid | EDC, HOBt, DIPEA, DMF | Good | [8] |
| Various benzoic acid derivatives | CDMT, acyl chlorides | Good | [3] |
III. N-Sulfonylation: Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamides is achieved by reacting the 4-amino group with a sulfonyl chloride in the presence of a base.
Causality Behind Experimental Choices:
-
Base: Pyridine is a common choice as it acts as both a base and a solvent. Other non-nucleophilic bases like triethylamine can also be used.
-
Solvent: Aprotic solvents like DCM or THF are suitable.
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive sulfonyl chlorides.
Detailed Protocol: General Procedure for N-Sulfonylation
-
Dissolve this compound (1.0 eq.) in pyridine or a mixture of DCM and triethylamine (2.0 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
Table 3: Examples of N-Sulfonylated Derivatives
| Sulfonylating Agent | Base/Solvent | Yield (%) | Reference |
| Arylsulfonyl chlorides | Triethylamine/CH₂Cl₂ | Good | [3] |
| Various sulfonamides | Reflux in DMF | Good | [5] |
Conclusion
The this compound scaffold is a privileged starting point for the synthesis of a vast library of novel derivatives with significant potential in drug discovery. The protocols outlined in this guide for N-alkylation/arylation, N-acylation, and N-sulfonylation provide robust and versatile methods for the functionalization of this important molecule. The choice of synthetic route and reaction conditions should be tailored to the specific properties of the desired derivative and the starting materials. By understanding the underlying chemical principles, researchers can effectively navigate the synthesis of these promising compounds and unlock their full therapeutic potential.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 5. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
- 6. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amide Tethered 4-Aminoquinoline-naphthalimide Hybrids: A New Class of Possible Dual Function Antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Multi-Tiered Biological Screening Cascade for 4-Amino-7-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.[1][2][3] The introduction of a trifluoromethyl group, particularly at the 7-position, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potency and pharmacokinetic profile.[4] The 4-aminoquinoline backbone is famously associated with classic anti-malarial drugs like chloroquine, which function by interfering with heme detoxification in the parasite's digestive vacuole. However, derivatives of this class have shown remarkable versatility, exhibiting potent cytotoxicity against various cancer cell lines and demonstrating potential as kinase inhibitors.[5][6]
This document provides a comprehensive, multi-tiered protocol for the biological screening of novel 4-Amino-7-(trifluoromethyl)quinoline derivatives. The proposed cascade is designed to efficiently characterize the bioactivity of new chemical entities (NCEs), starting with broad cytotoxicity assessments and progressing to more specific, target-oriented assays. The rationale behind each experimental step is detailed to provide a clear understanding of the screening logic, enabling researchers to make data-driven decisions for hit prioritization and lead optimization.
Part 1: Preliminary Assessment and Compound Management
Before initiating cell-based screening, a preliminary assessment of the compound's "drug-likeness" and proper sample preparation are essential for ensuring data quality and relevance.
In Silico Drug-Likeness Evaluation
An early-stage computational assessment helps predict the potential for oral bioavailability and flags potential liabilities. Lipinski's Rule of Five is a widely used guideline for this purpose.[7][8]
Rationale: This step filters out compounds with physicochemical properties that are generally associated with poor absorption or permeation, saving resources that would otherwise be spent on compounds with a low probability of becoming viable oral drug candidates. While not a rigid rule, it provides a valuable framework for initial prioritization.[9]
| Parameter | Lipinski's Rule of Five (Ro5) Guideline | "Drug-Like" Space |
| Molecular Weight (MW) | < 500 Da | Favors smaller, more easily absorbed molecules. |
| LogP (Lipophilicity) | < 5 | Balances solubility and membrane permeability. |
| Hydrogen Bond Donors | ≤ 5 | Limits excessive polarity. |
| Hydrogen Bond Acceptors | ≤ 10 | Limits excessive polarity. |
Table 1: Key parameters for evaluating drug-likeness based on Lipinski's Rule of Five.
Protocol: Preparation of Compound Stock Solutions
Accurate and consistent compound concentration is fundamental to the reliability of any screening assay.
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Accurately weigh approximately 1-5 mg of the test compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly for 5-10 minutes to ensure complete dissolution. A brief sonication step can be used for compounds that are difficult to dissolve.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
-
For cell-based assays, prepare intermediate dilutions from the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the assay wells should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]
Part 2: Tier 1 Screening - General Cytotoxicity and Anti-Proliferative Activity
The initial screening tier aims to determine the general cytotoxic or anti-proliferative potential of the compounds across a panel of relevant cell lines. This provides a baseline of activity and helps determine the appropriate concentration range for subsequent, more specific assays.
Workflow for Primary Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13] Viable cells contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT 116 for colon, A549 for lung) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[12][14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[10]
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate the plates for 48-72 hours.[10]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.[11][15]
| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HEK293 (Normal Kidney) IC50 (µM) | Selectivity Index (SI) for A549 |
| TQ-001 | 15.2 ± 1.8 | 8.5 ± 0.9 | > 50 | > 5.9 |
| TQ-002 | 5.1 ± 0.6 | 2.3 ± 0.4 | 12.1 ± 1.5 | 5.3 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.07 | 1.2 ± 0.2 | 2.4 |
Table 2: Example data presentation for Tier 1 cytotoxicity screening. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.
Part 3: Tier 2 Screening - Target-Oriented and Mechanistic Assays
Compounds that demonstrate significant and/or selective cytotoxicity in Tier 1 are advanced to Tier 2 screening to elucidate their potential mechanism of action. Based on the known activities of quinoline derivatives, key areas to investigate are anti-cancer, anti-malarial, and anti-inflammatory pathways.
Anti-Cancer Mechanistic Assays
Many quinoline derivatives exert their anti-cancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling.[5][16]
Signaling Pathway: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for anti-cancer quinoline derivatives.
3.1.1 Protocol: Kinase Inhibition Assay (General)
This protocol describes a general ELISA-based method to screen for inhibition of a specific kinase (e.g., EGFR, VEGFR-2, Pim-1).[16][17]
Materials:
-
Recombinant active kinase.
-
Kinase-specific substrate peptide.
-
ATP.
-
Assay buffer.
-
Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP).
-
TMB substrate.
-
Stop solution (e.g., 1M H2SO4).
-
High-binding 96-well plates.
Protocol:
-
Coat a 96-well plate with the kinase substrate peptide and incubate overnight at 4°C. Wash wells with wash buffer.
-
Add the test compounds at various concentrations to the wells.
-
Add the recombinant kinase and ATP to initiate the phosphorylation reaction. Incubate for 1-2 hours at 30°C.
-
Wash the wells to remove non-bound components.
-
Add the HRP-conjugated phospho-specific antibody and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm. A decrease in signal indicates kinase inhibition.
3.1.2 Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay determines if the compound induces programmed cell death (apoptosis).[15]
Materials:
-
6-well plates.
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI).
-
Annexin V binding buffer.
-
Flow cytometer.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound (at its IC50 concentration) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15]
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Anti-Malarial Activity Screening
Given the scaffold's heritage, screening for activity against Plasmodium falciparum is a logical step.
3.2.1 Protocol: In Vitro Anti-Malarial Assay (SYBR Green I)
This fluorescence-based assay measures parasite proliferation by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant K1).[18][19]
-
Human O+ erythrocytes.
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, Albumax II, and gentamicin).
-
SYBR Green I nucleic acid stain.
-
Lysis buffer.
-
Black 96-well plates.
Protocol:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add synchronized ring-stage parasites (e.g., 2% parasitemia, 1% hematocrit) to each well.
-
Incubate for 72 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.
-
Add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate IC50 values by plotting fluorescence against compound concentration. Compounds with IC50 < 0.5 µg/mL are considered active.[20]
Anti-Inflammatory Activity Screening
The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators in activated immune cells.
Signaling Pathway: NF-κB Activation
Caption: Simplified NF-κB signaling pathway, a key driver of inflammation.
3.3.1 Protocol: Nitric Oxide (NO) and Cytokine Release Assay
This protocol uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to model an inflammatory response.[21]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
LPS (from E. coli).
-
Griess Reagent for NO measurement.
-
ELISA kits for TNF-α and IL-6.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control and an LPS-only control.
-
For NO Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new plate.
-
Add 50 µL of Griess Reagent and incubate for 15 minutes.
-
Measure absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.
-
-
For Cytokine Measurement:
-
Use the cell culture supernatant to quantify TNF-α and IL-6 levels according to the manufacturer's instructions for the respective ELISA kits.[22]
-
Conclusion
This tiered screening protocol provides a systematic and robust framework for characterizing the biological activity of novel this compound derivatives. By progressing from broad cytotoxicity profiling to specific mechanistic assays, this approach allows for the efficient identification and prioritization of lead compounds. The integration of assays for anti-cancer, anti-malarial, and anti-inflammatory activities addresses the known therapeutic potential of the quinoline scaffold. The resulting data on potency, selectivity, and mechanism of action will provide a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]
- 8. info.genophore.com [info.genophore.com]
- 9. Target-based evaluation of ‘drug-like’ properties and ligand efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ijmphs.com [ijmphs.com]
- 17. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 18. mmv.org [mmv.org]
- 19. malariaworld.org [malariaworld.org]
- 20. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
The Versatile Role of 4-Amino-7-(trifluoromethyl)quinoline in Advanced Material Science: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold in Material Science
The quinoline nucleus, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry. However, its unique electronic and photophysical properties have paved the way for its emergence as a "privileged scaffold" in the realm of material science. The strategic introduction of specific functional groups onto the quinoline core can dramatically tune its characteristics, leading to novel applications in optoelectronics and sensing. This guide focuses on a particularly promising derivative: 4-amino-7-(trifluoromethyl)quinoline.
The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 7-position, coupled with the electron-donating amino (-NH2) group at the 4-position, creates a potent "push-pull" system. This intramolecular charge transfer (ICT) character is fundamental to the molecule's utility, enhancing its fluorescence quantum yield and influencing its behavior in different chemical environments.[1][2] This document provides an in-depth exploration of the synthesis and application of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs) and as a versatile fluorescent probe for sensing applications.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved through a two-step process, beginning with the synthesis of the chlorinated precursor, 4-chloro-7-(trifluoromethyl)quinoline, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group.
Part 1: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
The synthesis of the chlorinated intermediate can be accomplished via several established methods. A common and effective approach involves the cyclization of a substituted aniline.
Protocol: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
-
Reaction Principle: This protocol is based on the Gould-Jacobs reaction, where a substituted aniline reacts with a diethyl ethoxymethylenemalonate followed by cyclization and subsequent chlorination.
-
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (DEMM)
-
Dowtherm A (or other high-boiling point solvent)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware, heating mantle, reflux condenser, and purification apparatus.
-
-
Procedure:
-
Step 1: Condensation. In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. To the reaction mixture, add a high-boiling point solvent such as Dowtherm A. Heat the solution to 240-250 °C for 30-60 minutes to induce cyclization. Upon cooling, the product, 4-hydroxy-7-(trifluoromethyl)quinoline, will precipitate.
-
Step 3: Saponification and Acidification. The crude 4-hydroxy-7-(trifluoromethyl)quinoline is then saponified by refluxing with an aqueous solution of sodium hydroxide. After cooling, the solution is acidified with hydrochloric acid to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.
-
Step 4: Decarboxylation. The carboxylic acid derivative is then decarboxylated by heating in a high-boiling point solvent to yield 4-hydroxy-7-(trifluoromethyl)quinoline.
-
Step 5: Chlorination. In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the 4-hydroxy-7-(trifluoromethyl)quinoline. Reflux the mixture for 2-3 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude 4-chloro-7-(trifluoromethyl)quinoline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Part 2: Synthesis of this compound
The final step involves the amination of the chlorinated precursor. This is a classic nucleophilic aromatic substitution reaction.[3][4]
Protocol: Amination of 4-Chloro-7-(trifluoromethyl)quinoline
-
Reaction Principle: The electron-deficient quinoline ring, further activated by the trifluoromethyl group, readily undergoes nucleophilic attack by an ammonia source at the C4 position, displacing the chloride ion.
-
Materials:
-
4-Chloro-7-(trifluoromethyl)quinoline
-
Ammonium hydroxide (concentrated aqueous solution) or ammonia in a suitable solvent (e.g., ethanol)
-
A sealed reaction vessel (e.g., a pressure tube or autoclave)
-
Solvent (e.g., ethanol, DMSO)
-
Standard laboratory glassware for work-up and purification.
-
-
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 4-chloro-7-(trifluoromethyl)quinoline (1 equivalent) in a suitable solvent like ethanol. Add an excess of the ammonia source (e.g., concentrated ammonium hydroxide, 5-10 equivalents).
-
Reaction Execution: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Diagram: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Application in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a promising candidate for use in OLEDs, potentially as an emissive layer (EML) material or a host for phosphorescent dopants. The trifluoromethyl group can enhance electron transport and reduce molecular stacking, which is beneficial for device performance.[5]
Protocol: Fabrication of a Multilayer OLED Device
-
Principle: This protocol describes the fabrication of a simple multilayer OLED using thermal evaporation in a high-vacuum environment. The device structure will be: ITO / HTL / EML / ETL / Cathode.
-
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) material: this compound (as host or emitter)
-
Electron-Transport Layer (ETL) material (e.g., TPBi)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning setup (ultrasonic bath, solvents)
-
Glovebox for device encapsulation
-
-
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit a 40 nm layer of the HTL material (TAPC) at a rate of 1-2 Å/s.
-
Deposit a 20 nm layer of the EML. If used as a host, co-evaporate this compound with a phosphorescent dopant (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 6%). If used as the primary emitter, deposit a neat film.
-
Deposit a 30 nm layer of the ETL material (TPBi) at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm layer of LiF as the EIL at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of 2-5 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
-
Diagram: OLED Device Architecture
Caption: Schematic of a multilayer OLED device.
Data Interpretation:
| Parameter | Description | Expected Outcome with this compound |
| Electroluminescence (EL) Spectrum | The wavelength of light emitted by the device. | Due to the ICT nature, the emission is expected to be in the blue-green region of the spectrum. |
| Current Density-Voltage (J-V) Characteristics | The relationship between the applied voltage and the current flowing through the device. | The trifluoromethyl group may facilitate electron injection and transport, potentially leading to lower turn-on voltages. |
| Luminance-Voltage (L-V) Characteristics | The brightness of the device as a function of the applied voltage. | Efficient charge recombination in the emissive layer should result in high luminance. |
| External Quantum Efficiency (EQE) | The ratio of photons emitted to the number of electrons injected. | Good charge balance and high photoluminescence quantum yield of the emissive material will lead to a higher EQE. |
Application as a Fluorescent Sensor
The "push-pull" electronic structure of this compound makes it highly sensitive to its local environment. This solvatochromism, where the emission wavelength shifts with solvent polarity, is a key indicator of its potential as a fluorescent sensor.[2] Furthermore, the amino group can act as a binding site for metal ions or a protonation site for pH sensing, leading to changes in the fluorescence output.
Protocol: Fluorescent Detection of Metal Ions
-
Principle: The coordination of a metal ion to the nitrogen atoms of the quinoline ring and/or the amino group can modulate the ICT process, leading to a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength.
-
Materials:
-
This compound
-
A range of metal salt solutions (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, etc.)
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile). Prepare stock solutions of the various metal ions in deionized water or the buffer solution.
-
Titration Experiment:
-
In a quartz cuvette, place a solution of this compound at a fixed concentration (e.g., 10 µM) in the chosen buffer.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
-
Selectivity Study:
-
Prepare a series of solutions of this compound, each containing a different metal ion at the same concentration.
-
Record the fluorescence spectrum of each solution to determine the selectivity of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.
-
Compare the fluorescence response in the presence of different metal ions to assess selectivity.
-
-
Protocol: Fluorescent pH Sensing
-
Principle: The amino group at the 4-position can be protonated at acidic pH. This protonation alters the electronic properties of the molecule, leading to a change in its fluorescence characteristics.
-
Materials:
-
This compound
-
A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12)
-
Spectrofluorometer
-
-
Procedure:
-
Sample Preparation: Prepare a series of solutions of this compound at a fixed concentration in the different buffer solutions.
-
Fluorescence Measurements: Record the fluorescence spectrum of each solution.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH value. This will generate a pH titration curve from which the pKa of the sensor can be determined.
-
Diagram: Sensing Mechanism
Caption: General mechanisms for fluorescent sensing.
Conclusion and Future Outlook
This compound stands out as a highly versatile and promising building block in material science. Its inherent "push-pull" electronic structure, a direct consequence of its strategic functionalization, underpins its utility in both optoelectronic and sensing applications. The detailed protocols provided in this guide serve as a robust starting point for researchers and scientists to explore and harness the potential of this remarkable molecule.
Future research could focus on the synthesis of novel derivatives by modifying the amino group to create more selective and sensitive fluorescent probes. In the realm of OLEDs, the development of polymeric materials incorporating the this compound moiety could lead to solution-processable devices with enhanced performance and stability. As the demand for advanced materials continues to grow, the exploration of such "privileged scaffolds" will undoubtedly pave the way for exciting technological advancements.
References
- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. beilstein-journals.org [beilstein-journals.org]
Application Notes & Protocols: The Strategic Use of 4-Amino-7-(trifluoromethyl)quinoline in the Synthesis of Novel Hypotensive Agents
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative, 4-Amino-7-(trifluoromethyl)quinoline, as a pivotal starting material for a novel class of hypotensive agents. We will explore the synthesis, structure-activity relationships (SAR), and unique mechanism of action of these compounds, which act as peripheral sympatholytics. The trifluoromethyl group at the 7-position is critical, as electron-withdrawing groups in this position have been shown to significantly influence the physicochemical properties and biological activity of 4-aminoquinolines.[3][4][5] This document provides researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale necessary to explore this promising chemical space.
Introduction: The Quinoline Scaffold in Cardiovascular Drug Discovery
Quinoline, a heterocyclic aromatic compound, is a cornerstone of drug design, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and cardiovascular effects.[1][2] In the context of cardiovascular disease, quinoline-based structures have been developed as angiotensin II receptor antagonists and other hypotensive agents.[1]
The focus of this guide is a specific family of 7-(trifluoromethyl)-4-aminoquinolines which demonstrate potent hypotensive activity through a novel peripheral sympatholytic mechanism.[6] This mechanism is distinct from many traditional antihypertensives, offering the potential for a therapeutic agent with fewer of the side effects commonly associated with interference with autonomic neurogenic function.[6] The development of this class of molecules, particularly the clinical candidate Losulazine Hydrochloride, provides a compelling case study in rational drug design.
Rationale for the 7-(Trifluoromethyl) Substituent
The choice of the trifluoromethyl (-CF3) group at the 7-position is a deliberate design element rooted in established medicinal chemistry principles.
-
Electronic Effects : The -CF3 group is a strong electron-withdrawing group. This property modulates the basicity (pKa) of the quinoline ring nitrogen and the side-chain amino groups, which is crucial for receptor interaction and pharmacokinetic properties like cell penetration and localization.[3][4]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This enhances the compound's half-life and bioavailability.
-
Lipophilicity : The -CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
General Synthetic Strategy: From Core to Candidate
The synthesis of this class of hypotensive agents generally follows a convergent strategy. The core this compound moiety is first coupled to a functionalized benzoic acid linker, which is then attached to a variable piperazine fragment. This modular approach allows for the systematic exploration of structure-activity relationships.
The overall workflow for the synthesis of a representative agent, Losulazine, is depicted below.[6]
Caption: General synthetic workflow for Losulazine Hydrochloride.
Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a suitably equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Synthesis of 4-[[7-(Trifluoromethyl)-4-quinolinyl]amino]benzoic acid (Intermediate 1)
This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of 4-aminobenzoic acid displaces the chlorine atom on the 4-chloroquinoline core.[7][8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Chloro-7-(trifluoromethyl)quinoline | 231.61 | 5.00 | 21.6 |
| 4-Aminobenzoic acid | 137.14 | 3.26 | 23.8 |
| Pyridine (Solvent) | 79.10 | 50 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-7-(trifluoromethyl)quinoline (5.00 g, 21.6 mmol) and 4-aminobenzoic acid (3.26 g, 23.8 mmol, 1.1 eq).
-
Solvent Addition: Add pyridine (50 mL) to the flask. Pyridine acts as both the solvent and an acid scavenger to neutralize the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to reflux (approx. 115°C) and maintain for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 1:1 Ethyl Acetate/Hexanes).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark mixture into 200 mL of water.
-
Precipitation: Acidify the aqueous mixture by slowly adding concentrated HCl until the pH is approximately 2-3. This protonates the product, causing it to precipitate out of the solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove pyridine hydrochloride and any unreacted starting material.
-
Drying: Dry the solid product in a vacuum oven at 60-70°C to a constant weight.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Losulazine (Amide Coupling)
This step forms the final benzoylpiperazine structure via an amide bond formation. This can be achieved by first converting the carboxylic acid of Intermediate 1 to a more reactive species (like an acyl chloride) followed by reaction with the piperazine derivative.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) |
| Intermediate 1 | 332.27 | 5.00 | 15.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.68 mL | 37.5 |
| 1-[(4-Fluorophenyl)sulfonyl]piperazine | 258.31 | 4.26 | 16.5 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 75 mL | - |
| Triethylamine (TEA) | 101.19 | 4.18 mL | 30.0 |
Step-by-Step Procedure:
-
Acyl Chloride Formation: Suspend Intermediate 1 (5.00 g, 15.0 mmol) in anhydrous DCM (50 mL). Add thionyl chloride (2.68 mL, 37.5 mmol, 2.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops).
-
Heating: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM (25 mL). In a separate flask, dissolve 1-[(4-fluorophenyl)sulfonyl]piperazine (4.26 g, 16.5 mmol, 1.1 eq) and triethylamine (4.18 mL, 30.0 mmol, 2.0 eq) in anhydrous DCM (25 mL).
-
Reaction: Slowly add the acyl chloride solution to the piperazine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Losulazine free base.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Structure-Activity Relationship (SAR)
Systematic modification of the parent 7-(trifluoromethyl)-4-aminoquinoline structure has yielded crucial insights into the features required for potent hypotensive activity.[6]
Caption: Key regions for SAR analysis in the 7-(trifluoromethyl)-4-aminoquinoline series.
-
Region A (Quinoline Core): The 7-CF₃ group is a consistent feature among the most potent compounds. Other electron-withdrawing groups at this position may also confer activity, but the trifluoromethyl group offers a superior combination of electronic properties and metabolic stability.[3][6]
-
Region B (Linker): A benzoyl linker, as seen in Losulazine, is optimal. The connection through the 4-amino position of the quinoline is essential.
-
Region C (Terminal Group): This region allows for the most significant variation to fine-tune activity and properties.
-
Piperazine Ring: The piperazine moiety is a common and effective feature.
-
Sulfonyl Group: The presence of a sulfonyl group attached to the terminal piperazine nitrogen is critical for high potency.
-
Aryl Substituent: Substitution on the aryl ring of the sulfonyl group modulates activity. A 4-fluoro substituent (as in Losulazine) provides excellent potency.[6]
-
Proposed Mechanism of Action: A Novel Sympatholytic
The hypotensive agents derived from this compound operate via a novel sympatholytic mechanism.[6]
-
Peripheral Action: Unlike some hypotensive agents that act on the central nervous system[9], these compounds exert their effects in the periphery.
-
Non-Interference with Autonomic Response: Crucially, at acute effective hypotensive doses, Losulazine does not block the response of the sympathetic nervous system to stimuli.[6] This is a significant point of differentiation from traditional alpha or beta-adrenergic blockers.
-
Potential for Improved Side-Effect Profile: This unique mechanism suggests that these compounds may be free of the clinically limiting side effects—such as orthostatic hypotension, sedation, or exercise intolerance—that often affect patients taking drugs that directly interfere with autonomic function.[6]
The precise molecular target remains an area of active investigation, but the pharmacological profile points towards a modulation of peripheral vascular resistance without direct antagonism of key autonomic receptors.
Caption: Proposed mechanism of Losulazine vs. traditional autonomic blockers.
Conclusion
The this compound scaffold is a highly validated and promising starting point for the development of novel hypotensive agents. The synthetic accessibility, coupled with a well-defined structure-activity relationship and a unique pharmacological mechanism, makes this an attractive area for further research and development. The protocols and insights provided herein serve as a comprehensive guide for scientists aiming to synthesize and evaluate new chemical entities based on this potent pharmacophore.
References
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline (centhaquin). I. Hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 4-Amino-7-(trifluoromethyl)quinoline in the Development of Leishmanicidal Agents
Introduction: A Strategic Approach to Combating Leishmaniasis
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge, affecting millions in tropical and subtropical regions.[1][2] The limitations of current chemotherapies, including high toxicity, emerging resistance, and prohibitive costs, necessitate the urgent development of novel, safer, and more effective leishmanicidal agents.[3][4][5] Within the landscape of medicinal chemistry, the 4-aminoquinoline scaffold has emerged as a "privileged structure" for the design of potent antiparasitic drugs.[1][2][6] This guide focuses on a particularly promising subclass: 4-amino-7-(trifluoromethyl)quinoline derivatives. The electron-withdrawing nature of the trifluoromethyl group at the 7-position has been shown to enhance antiprotozoal activity, making this scaffold a focal point for contemporary drug discovery efforts.[7][8][9]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis, biological evaluation, and mechanistic elucidation of this compound-based leishmanicidal candidates. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships between experimental design and expected outcomes, thereby ensuring scientific rigor and reproducibility.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-chloroquinoline precursor with a desired amine side chain. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the nature of the amine component.
Protocol 1: General Synthesis of N-substituted-4-amino-7-(trifluoromethyl)quinolines
This protocol outlines a general procedure for the synthesis of a library of this compound derivatives, which is crucial for establishing robust SAR.
Materials:
-
4-chloro-7-(trifluoromethyl)quinoline
-
A diverse library of primary and secondary amines
-
Solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide)
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline (1 equivalent) in the chosen solvent.
-
Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the purified compound using 1H NMR, 13C NMR, and mass spectrometry.
Causality and Experimental Choices:
-
The choice of solvent and base is critical and should be optimized for each amine to ensure efficient reaction kinetics and minimize side products.
-
The excess of the amine and base is used to drive the reaction to completion and neutralize the HCl generated during the reaction.
-
Monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.
Part 2: In Vitro Evaluation of Leishmanicidal Activity
The initial screening of newly synthesized compounds involves determining their efficacy against the two main life stages of the Leishmania parasite: the extracellular promastigote and the clinically relevant intracellular amastigote.
Protocol 2: Anti-promastigote Activity Assay
This assay provides a preliminary assessment of the compound's direct effect on the parasite.
Materials:
-
Leishmania donovani promastigotes in logarithmic growth phase
-
M199 medium supplemented with fetal bovine serum (FBS)
-
96-well microtiter plates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Reference drugs (e.g., miltefosine, amphotericin B)
-
Resazurin solution or a cell proliferation reagent like MTT
-
Microplate reader
Procedure:
-
Parasite Culture: Culture L. donovani promastigotes in M199 medium at 25°C.
-
Assay Setup: Seed the 96-well plates with promastigotes at a density of 1 x 106 cells/mL.
-
Compound Addition: Add serial dilutions of the test compounds and reference drugs to the wells. Include a solvent control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates at 25°C for 72 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the compound concentration.
Protocol 3: Anti-amastigote Activity Assay
This assay is more clinically relevant as it assesses the compound's ability to kill the parasite within its host macrophage.[1][2]
Materials:
-
Peritoneal macrophages harvested from BALB/c mice or a macrophage-like cell line (e.g., J774A.1)
-
Leishmania donovani stationary-phase promastigotes
-
RPMI-1640 medium supplemented with FBS
-
24-well plates with coverslips
-
Test compounds and reference drugs
-
Giemsa stain
-
Light microscope
Procedure:
-
Macrophage Culture: Seed macrophages onto coverslips in 24-well plates and allow them to adhere overnight.
-
Infection: Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Treatment: Wash the wells to remove extracellular parasites and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for another 48-72 hours.
-
Staining and Microscopy: Fix the cells with methanol and stain with Giemsa.
-
Data Analysis: Determine the number of amastigotes per 100 macrophages under a light microscope. Calculate the IC50 value.
Visualization of the In Vitro Workflow:
References
- 1. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives are potential new age drugs for Leishmaniasis | [herald.uohyd.ac.in]
- 6. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure-property relationships and key biological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The 4-Amino-7-(Trifluoromethyl)quinoline Scaffold in Anti-Infective Drug Development
Abstract
The 4-aminoquinoline scaffold is a cornerstone in the history of anti-infective chemotherapy, most notably represented by the antimalarial drug chloroquine.[1] The emergence of widespread drug resistance has necessitated the exploration of novel derivatives to restore and expand the utility of this privileged chemical structure. A particularly promising strategy has been the substitution at the 7-position of the quinoline ring with a trifluoromethyl (-CF3) group. This electron-withdrawing group significantly alters the physicochemical properties of the molecule, often enhancing potency, improving pharmacokinetic profiles, and overcoming resistance mechanisms.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-amino-7-(trifluoromethyl)quinoline derivatives as potent agents against a range of infectious diseases, including malaria, leishmaniasis, and bacterial infections. Detailed protocols for synthesis, in vitro screening, and in vivo evaluation are provided to facilitate the discovery and development of next-generation therapeutics based on this versatile scaffold.
Scientific Rationale & Mechanism of Action
The efficacy of 4-aminoquinolines is fundamentally linked to their ability to accumulate in acidic cellular compartments of pathogens.[2] The trifluoromethyl group at the 7-position plays a crucial role in modulating this activity.
The Role of the Trifluoromethyl Group
The -CF3 group is a strong electron-withdrawing group. Its incorporation at the 7-position of the quinoline ring lowers the pKa of both the quinoline ring nitrogen and the basic amino nitrogen in the side chain.[2][4][5] This modification directly influences the compound's ability to undergo "pH trapping" within the acidic food vacuole of the Plasmodium parasite, a key step in its antimalarial action. While it may seem counterintuitive, this altered basicity can be beneficial in overcoming certain resistance mechanisms. Furthermore, the lipophilicity and metabolic stability conferred by the -CF3 group can enhance the compound's overall drug-like properties.[3]
Antimalarial Mechanism: Inhibition of Hemozoin Formation
In the intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin as a source of amino acids.[1] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline structure called hemozoin (β-hematin).[1][6] 4-aminoquinoline derivatives disrupt this detoxification process.[6] They accumulate in the acidic digestive vacuole, where they form a complex with heme through π-π stacking interactions, effectively capping the growing hemozoin crystal and preventing further polymerization.[6] The resulting buildup of free heme leads to oxidative stress, membrane damage, and parasite death.[6] The electron-withdrawing nature of the 7-trifluoromethyl group has been shown to correlate with the compound's β-hematin inhibitory activity.[2][4]
Antileishmanial & Antibacterial Mechanisms
The mechanisms of action against other pathogens are less defined but are thought to involve disruption of critical cellular processes. In Leishmania, evidence suggests that 4-aminoquinoline derivatives induce mitochondrial dysfunction, leading to depolarization of the mitochondrial membrane, a decrease in intracellular ATP, and an increase in reactive oxygen species (ROS).[7][8] For bacteria, the quinoline scaffold is known to target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, although the precise targets for these specific derivatives require further investigation.[9]
Applications & Efficacy Data
Derivatives of this compound have demonstrated potent activity against a variety of pathogens.
Antimalarial Activity
This scaffold has shown significant promise against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The modification of the side chain, in addition to the 7-CF3 group, is critical for overcoming resistance.
| Compound Class/Example | P. falciparum Strain | IC50 (nM) | Reference |
| 4-Aminoquinoline-trifluoromethyltriazoline (6e) | 3D7 (CQS) | 4 | [10][11] |
| 4-Aminoquinoline-trifluoromethyltriazoline (6e) | K1 (CQR) | 120 | [10][11] |
| 4-Aminoquinoline-trifluoromethyltriazoline (6i) | K1 (CQR) | 100 | [10][11] |
| (S)-N-(1-(4-Methylpiperazin-1-yl)propan-2-yl)-7-(trifluoromethyl)quinolin-4-amine (7d) | CQ-S | 81.22 | [12] |
| 7-Trifluoromethyl-4-aminoquinoline Analogs | CQS | 15-50 | [13] |
| 7-Trifluoromethyl-4-aminoquinoline Analogs | CQR | 18-500 | [13] |
Antileishmanial Activity
Several studies have highlighted the potential of this scaffold for treating visceral leishmaniasis (VL), caused by Leishmania donovani. The compounds are effective against both the extracellular promastigote and intracellular amastigote forms of the parasite.
| Compound Class/Example | Leishmania donovani Form | IC50 (µM) | Reference |
| 7-Trifluoromethyl-4-aminoquinoline Derivatives (General) | Amastigote | 5.3 - 9.6 | [14] |
| Miltefosine (Reference Drug) | Amastigote | 8.1 | [14] |
| Chloroquine (Reference Compound) | Amastigote | 15.3 | [14] |
One lead compound, 6c , showed 76.02% inhibition of parasite load in an in vivo hamster model of VL, demonstrating significant preclinical potential.[14]
Antibacterial Activity
While less explored, some 7-trifluoromethyl-quinoline derivatives have shown activity against multidrug-resistant Gram-positive bacteria. For example, modifying the 4-amino and 6-oxy positions on the quinoline ring led to compounds with potent activity.
| Compound Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2 (7-methoxy-N-(p-tolyl)-6-((4-(trifluoromethyl)benzyl)oxy)quinolin-4-amine analog) | MRSA, MRSE, VRE | 3.0 | [15] |
| Compound 6 (p-isopropyl phenyl substituted quinoline) | MRSA | 1.5 | [15] |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound derivatives.
General Synthesis Protocol
The most common route involves the nucleophilic substitution of a chlorine atom at the C-4 position of the quinoline ring with a desired amine-containing side chain.
Protocol: Synthesis of (S)-N-(1-(4-Methylpiperazin-1-yl)propan-2-yl)-7-(trifluoromethyl)quinolin-4-amine (Example) [12]
-
Reactant Preparation: In a reaction vessel, combine 4-chloro-7-(trifluoromethyl)quinoline (1 equivalent) and phenol (as a catalyst/solvent).
-
Reaction Initiation: Heat the mixture to 140-155°C.
-
Amine Addition: Add the desired amine side chain, for example, (S)-1-(4-methylpiperazin-1-yl)propan-2-amine (1.2 equivalents), to the heated mixture.
-
Incubation: Maintain the reaction at 140-155°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., 1N NaOH) to remove phenol, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: In Vitro Antimalarial Assay (SYBR Green I-Based)
This fluorescence-based assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.[16] It is a widely used, reliable, and non-radioactive method for high-throughput screening.[16][17]
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare stock solutions of test compounds in 100% DMSO.
-
In a 96-well black, clear-bottom plate, add culture medium.
-
Perform serial dilutions of the test compounds directly in the plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
-
Parasite Culture Preparation:
-
Assay Incubation: Add the parasite suspension to each well of the pre-dosed plate. Incubate for 72 hours under the conditions described above.
-
Lysis and Staining:
-
Prepare a lysis buffer containing Tris buffer, EDTA, saponin, and SYBR Green I fluorescent dye.
-
Freeze the assay plate at -80°C for at least 1 hour to ensure complete lysis.
-
Thaw the plate and add the lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Read the plate on a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cell controls.
-
Normalize the data to the DMSO vehicle control (100% growth) and a high-concentration drug control (0% growth).
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.
-
Protocol: In Vitro Antileishmanial Assay
This protocol evaluates activity against both promastigote (extracellular) and amastigote (intracellular) forms of L. donovani.[14]
A. Promastigote Viability Assay:
-
Seed L. donovani promastigotes in a 96-well plate at a density of 1x10⁶ cells/well in M199 medium.
-
Add serial dilutions of the test compounds and incubate for 72 hours at 22°C.
-
Add a viability reagent (e.g., Resazurin) and incubate for another 4-6 hours.
-
Measure absorbance or fluorescence to determine cell viability and calculate IC50 values.
B. Intracellular Amastigote Assay:
-
Seed murine macrophages (e.g., J774A.1) in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase L. donovani promastigotes at a ratio of approximately 10 parasites per macrophage. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash away extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., miltefosine).[14]
-
Incubate for 72 hours at 37°C with 5% CO₂.
-
Fix the cells (e.g., with methanol) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy. Calculate the percent inhibition relative to the vehicle control to determine IC50 values.
Protocol: In Vivo Efficacy Models
In vivo models are essential to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a whole organism.[18][19]
A. Murine Malaria Model (P. berghei): [10]
-
Infection: Infect Swiss mice with Plasmodium berghei via intraperitoneal injection of infected erythrocytes.
-
Grouping: Randomize mice into groups: vehicle control, positive control (e.g., chloroquine), and test compound groups.
-
Treatment: Administer the test compounds orally or intraperitoneally once daily for four consecutive days (D4-D7 post-infection).
-
Monitoring: Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting infected red blood cells under a microscope. Also, monitor animal survival and clinical signs (body weight, temperature).[18]
-
Endpoint: The primary endpoint is the reduction in parasite load on a specific day (e.g., Day 7) compared to the vehicle control.[10] Mean survival time is a key secondary endpoint.
B. Hamster Model of Visceral Leishmaniasis (L. donovani): [14]
-
Infection: Infect golden hamsters via intracardial injection of L. donovani amastigotes.
-
Treatment: After a set period to establish infection (e.g., 25-30 days), begin treatment with the test compound, typically administered orally or intraperitoneally for 5-10 days.
-
Endpoint: At the end of the study, euthanize the animals and determine the parasite burden in the spleen and liver by preparing tissue smears, staining with Giemsa, and calculating Leishman-Donovan Units (LDUs). Efficacy is expressed as the percentage of parasite inhibition compared to the untreated control group.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and potent platform for the development of novel anti-infective agents. Its proven efficacy against drug-resistant strains of Plasmodium and its promising activity against Leishmania and certain bacteria make it a high-priority area for further research. Future work should focus on optimizing the side chain to improve the therapeutic index, elucidating precise mechanisms of action against non-malarial pathogens, and conducting comprehensive preclinical pharmacokinetic and toxicology studies to identify candidates for clinical development. The protocols and data presented herein serve as a foundational guide for researchers aiming to harness the potential of this powerful chemical scaffold in the global fight against infectious diseases.
References
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinoline-based compounds as antileishmanial agents that inhibit the energy metabolism of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. malariaworld.org [malariaworld.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vibiosphen.com [vibiosphen.com]
- 19. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-7-(trifluoromethyl)quinoline
Welcome to the technical support resource for the synthesis of 4-Amino-7-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate this synthesis effectively, ensuring high yield and purity.
Introduction: The Synthetic Landscape
This compound is a critical building block in medicinal chemistry, notably in the development of antimalarial agents and other therapeutics.[1][2][3] Its synthesis is most commonly approached via the amination of its precursor, 4-chloro-7-(trifluoromethyl)quinoline. The strong electron-withdrawing nature of the trifluoromethyl group at the 7-position activates the C4 position, making it susceptible to nucleophilic aromatic substitution (SNAr).[4][5]
However, success is not always straightforward. Challenges such as low conversion, side-product formation, and purification difficulties are common hurdles. This guide explores two primary synthetic strategies—the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig amination—and provides solutions to the problems that can arise with each.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Question 1: My SNAr reaction with ammonia (or an ammonia surrogate) shows low or no conversion of 4-chloro-7-(trifluoromethyl)quinoline. What are the likely causes and how can I fix it?
Answer: Low conversion in this SNAr reaction is a frequent issue stemming from several factors related to reactivity and reaction conditions.
Causality Analysis: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex, and thus the reaction rate, is highly dependent on the reaction conditions. The trifluoromethyl group is a powerful activator, but insufficient energy or poor solvent choice can still stall the reaction.
Troubleshooting Steps:
-
Increase Reaction Temperature: This is the most direct way to overcome the activation energy barrier. Many procedures call for heating at temperatures between 120-150 °C.[6] Consider using a high-boiling point, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) to safely reach these temperatures.
-
Optimize Your Ammonia Source:
-
Ammonia Gas: While direct, it requires specialized high-pressure equipment.
-
Ammonium Hydroxide: Can introduce water, leading to the formation of 4-hydroxy-7-(trifluoromethyl)quinoline as a byproduct.
-
Ammonia Surrogates: Formamide, often in the presence of a copper(I) catalyst, can serve as an in situ source of ammonia under milder conditions.[2][7] This can be an effective alternative to high-pressure methods.
-
-
Solvent Choice is Critical: The solvent must be able to dissolve the starting materials and stabilize the charged intermediate. Polar aprotic solvents (DMSO, NMP) are generally superior to alcohols or non-polar solvents for this transformation.[7]
Workflow for Optimizing SNAr Amination
Caption: Troubleshooting workflow for low SNAr conversion.
Question 2: I am attempting a Buchwald-Hartwig amination to synthesize the target molecule, but I'm getting a complex mixture or recovering only the starting material. What should I check?
Answer: The Buchwald-Hartwig amination is a powerful but sensitive Pd-catalyzed reaction.[8][9] Failure often points to issues with the catalyst system or reaction environment.
Causality Analysis: The catalytic cycle involves a Pd(0) species undergoing oxidative addition into the C-Cl bond, followed by amine coordination, deprotonation, and reductive elimination.[10] Any impurity or incorrect parameter that disrupts this cycle can halt the reaction.
Key Areas for Troubleshooting:
| Parameter | Common Issue | Recommended Solution |
| Catalyst/Ligand | Inactive Pd(0) or inappropriate ligand choice. The C-Cl bond is less reactive than C-Br or C-I. | Use a Pd(0) source or a precatalyst that reduces in situ. For aryl chlorides, sterically hindered, electron-rich phosphine ligands like XPhos or BrettPhos are often required.[10][11] |
| Base | The base is too weak to deprotonate the amine-Pd complex or too strong, causing side reactions. | Sodium tert-butoxide (NaOt-Bu) is a common strong, non-nucleophilic base. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be effective, though they may require higher temperatures.[10] |
| Solvent | Poor choice of solvent. | Anhydrous, deoxygenated toluene, dioxane, or THF are standard. The choice can influence catalyst solubility and activity. |
| Atmosphere | Presence of oxygen or moisture. | Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can interfere with the base and promote side reactions. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| Amine Source | Using an ammonia salt directly can be problematic. | Ammonia surrogates are often more reliable. Lithium bis(trimethylsilyl)amide (LHMDS) is frequently used as an ammonia equivalent in Buchwald-Hartwig reactions.[12] |
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig reaction.
Question 3: My reaction worked, but the product is impure and difficult to purify. I have a brown, tarry crude material. How can I improve my purification?
Answer: Purification is often challenging due to the formation of polymeric materials or highly colored impurities.[13] A multi-step purification strategy is often necessary.
Recommended Purification Protocol:
-
Aqueous Workup with pH Adjustment:
-
After the reaction, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Perform an acid/base extraction. Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate your basic amine product, transferring it to the aqueous layer. This will leave many non-basic organic impurities behind.
-
Separate the layers. Carefully basify the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates or can be extracted back into an organic solvent.
-
-
Filtration through a Silica Plug: If the product is still colored, dissolving the crude material in a minimal amount of solvent and passing it through a short plug of silica gel can remove baseline impurities and color.
-
Column Chromatography: This is the most effective method for separating the product from closely related impurities.[14]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Adding a small amount of triethylamine (~1%) to the mobile phase can prevent the basic product from streaking on the acidic silica gel.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide the final, high-purity material.
Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is better, SNAr or Buchwald-Hartwig?
-
A: It depends on your scale and available resources. SNAr is often preferred for large-scale synthesis due to lower cost (no palladium catalyst or expensive ligands).[6][7] However, Buchwald-Hartwig amination offers milder conditions and greater functional group tolerance, making it highly valuable for medicinal chemistry and small-scale applications where yield and purity are paramount.[8][12]
-
-
Q: How does the -CF₃ group influence the synthesis?
-
A: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence at the 7-position significantly acidifies the N-H proton of the quinoline ring system and, more importantly, activates the C4-Cl bond toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[4][5] This makes the SNAr reaction more feasible compared to quinolines without such activating groups.
-
-
Q: What safety precautions should I take?
-
A: Always work in a well-ventilated fume hood. High-temperature reactions should be conducted behind a blast shield. If using ammonia gas, ensure your pressure vessel is properly rated and tested. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Experimental Protocols
Protocol 1: Classical SNAr Amination
This protocol is a general procedure adapted from literature methods for the amination of 4-chloroquinolines.[6]
-
Setup: To a pressure-rated reaction vessel, add 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq), phenol (catalytic amount, ~0.1 eq), and ethanol (or another suitable solvent).
-
Reagent Addition: Add a solution of aqueous ammonia (e.g., 25-30%, 10-20 eq).
-
Reaction: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction vessel to room temperature. Carefully release any pressure. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound.
Protocol 2: Buchwald-Hartwig Amination
This protocol uses an ammonia surrogate and is adapted from established Buchwald-Hartwig methodologies.[12]
-
Setup: In a glovebox or under an inert atmosphere, add a Pd-precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried flask.
-
Reagent Addition: Add 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq), lithium bis(trimethylsilyl)amide (LHMDS, 1.2 eq), and anhydrous, degassed toluene.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient, potentially with 1% triethylamine) to afford the desired product.
References
- 1. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Amino-7-(trifluoromethyl)quinoline
Introduction
4-Amino-7-(trifluoromethyl)quinoline is a critical heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a basic amino group and a lipophilic trifluoromethyl moiety, makes it a valuable precursor for developing novel pharmaceuticals, including anticancer and antimicrobial agents.[1][2] However, these same functional groups present unique challenges during purification. The basicity of the quinoline nitrogen and the exocyclic amine can lead to strong interactions with stationary phases and potential decomposition, complicating the isolation of a high-purity product.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the common pitfalls associated with the purification of this compound. It offers a series of troubleshooting solutions and detailed protocols grounded in chemical principles to ensure the successful isolation of this versatile compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound in a direct question-and-answer format.
Issue 1: My product is decomposing or streaking on the silica gel column.
Question: I am attempting to purify my crude this compound using standard silica gel column chromatography, but I'm observing significant streaking and low recovery, suggesting the product is decomposing on the column. What is happening and how can I prevent it?
Answer: This is the most common issue encountered when purifying quinoline derivatives. The problem arises from the interaction between the basic amino groups of your compound and the acidic nature of standard silica gel.[3] The Lewis acid sites on the silica surface can strongly adsorb the basic compound, leading to poor elution (streaking) and, in some cases, acid-catalyzed decomposition.
Solutions:
-
Deactivate the Silica Gel: The most effective strategy is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a tertiary amine, such as triethylamine (NEt₃), to your eluent system.[3]
-
Mechanism: Triethylamine is a non-nucleophilic base that will preferentially bind to the acidic silanol groups on the silica surface, effectively "masking" them from your target compound. This allows your product to travel through the column without strong, irreversible binding or degradation.
-
Protocol: Add 0.5-2% triethylamine to your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Equilibrate the column with this amine-containing solvent mixture before loading your sample.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina can be a suitable alternative for basic compounds. However, be aware that it has its own activity profile and may require different solvent systems.
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This method separates compounds based on hydrophobicity and avoids the issues of silica acidity.
-
Issue 2: My purified product is a persistent oil instead of a solid.
Question: After removing the solvent from my "pure" column fractions, the product remains a viscous oil or waxy solid, even though the literature reports it as a solid. How can I induce crystallization?
Answer: This "oiling out" phenomenon can occur due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. The goal is to either remove these impurities or find conditions that favor crystallization.
Solutions:
-
Solvent Titration (Trituration): This is the first method to attempt.
-
Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise while stirring vigorously until the solution becomes persistently cloudy.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Allow the flask to stand, often at a reduced temperature (4 °C or -20 °C), to promote crystal growth.
-
-
Salt Formation for Purification and Crystallization: This is a robust and highly effective technique for basic compounds like this compound.[4] By converting the basic freebase into a salt, you alter its physical properties, often resulting in a highly crystalline solid that is easier to handle and purify.
-
Hydrochloride (HCl) Salt Formation: Dissolve the oily product in a suitable solvent like isopropanol, diethyl ether, or ethyl acetate. Add a solution of HCl in the same solvent (or a miscible one, like HCl in isopropanol) dropwise. The hydrochloride salt will often precipitate as a crystalline solid, which can be isolated by filtration.[4]
-
Regeneration: The purified salt can then be converted back to the free base by dissolving it in water, basifying the solution with a base like sodium bicarbonate or sodium hydroxide, and extracting the pure product with an organic solvent.[4]
-
Issue 3: I'm getting poor separation from my starting materials or a closely-related byproduct.
Question: My TLC analysis shows two spots that are very close together, which I believe are my product and the unreacted 4-chloro-7-(trifluoromethyl)quinoline starting material. How can I improve the separation?
Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the mobile phase.
Solutions:
-
Optimize the Eluent System: The key is to find a solvent mixture that maximizes the difference in retention factor (Rf) between the two compounds.
-
Systematic Screening: Use TLC to test various solvent ratios. A common starting point is a hexane/ethyl acetate system. If separation is poor, try switching to a dichloromethane/methanol system, which offers different selectivity.
-
Reduce Polarity: Often, reducing the overall polarity of the eluent will cause all compounds to move slower down the column, which can exaggerate the small differences in their affinity for the stationary phase and improve separation.
-
Isocratic vs. Gradient Elution: For difficult separations, a very slow gradient elution (where the polarity of the mobile phase is gradually increased over the course of the separation) can be more effective than an isocratic (constant solvent ratio) elution.
-
-
Consider the Chemistry: Your product has a primary amine, while the starting material has a chloro group. The amine is significantly more polar and basic. This difference should be sufficient for separation on silica. Ensure your silica is properly deactivated (see Issue 1), as interaction with acidic sites can cause the amine spot to streak into the less polar starting material spot, making separation appear worse than it is.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification method to try for this compound?
For a crude product that is mostly pure and solid, recrystallization is the most efficient first choice. It is faster, cheaper, and often yields material of very high purity. If the crude product is an oil or a complex mixture of multiple components (as determined by TLC or LC-MS), then flash column chromatography is the more appropriate starting point.[4]
Q2: How do I choose the ideal solvent system for column chromatography?
The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC) .
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a solvent system of your choice (e.g., 70:30 Hexane:Ethyl Acetate).
-
The goal is to find a solvent system where your desired product has an Rf value of approximately 0.3-0.4 . This Rf value generally translates well to good separation on a flash column.
-
Remember to add 1% triethylamine to the TLC developing solvent to mimic the conditions of the deactivated column.
Q3: How can I confirm the purity of my final product?
Purity should be confirmed using a combination of analytical techniques:
-
Chromatographic Analysis: A single spot on a TLC plate in multiple solvent systems or a single peak in an LC-MS analysis.
-
Spectroscopic Analysis: ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and identify any impurities.
-
Melting Point Analysis: A sharp melting point that is consistent with literature values indicates high purity. Impure compounds tend to melt over a broad temperature range.
Visualized Workflows
The following diagrams illustrate the decision-making process for purification and troubleshooting.
Caption: Decision workflow for selecting an initial purification method.
Caption: Troubleshooting guide for common column chromatography issues.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Deactivated Silica)
-
Solvent System Selection: Using TLC, identify a mobile phase (e.g., Hexane:Ethyl Acetate) that provides a product Rf of ~0.3-0.4. Prepare a bulk solution of this eluent containing 1% (v/v) triethylamine.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (with NEt₃). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude this compound in a minimum amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your crude product). Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting the column with the amine-containing solvent system, collecting fractions.
-
Analysis: Monitor the elution process using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. The triethylamine is volatile and will be removed along with the eluent.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The goal is to find a solvent that dissolves the compound when hot but not when cold. Test small amounts in various solvents. Good starting systems are listed in the table below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves completely. Do not add excessive solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Summary: Recommended Solvent Systems
| Application | Solvent System | Polarity | Notes |
| TLC / Column Chromatography | Hexanes / Ethyl Acetate (+ 1% NEt₃) | Low to Medium | Excellent starting point for many quinolines. Adjust ratio as needed. |
| TLC / Column Chromatography | Dichloromethane / Methanol (+ 1% NEt₃) | Medium to High | Use for more polar compounds or when separation fails in Hex/EtOAc. |
| Recrystallization | Ethanol / Water | High | Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Recrystallization | Ethyl Acetate / Hexanes | Medium | Dissolve in hot ethyl acetate, add hexanes dropwise until cloudy, then cool. |
| Salt Formation (HCl) | Isopropanol or Diethyl Ether | Medium | Solvents for precipitating the hydrochloride salt. |
References
Technical Support Center: Optimizing 4-Aminoquinoline Synthesis
Welcome to the technical support center for 4-aminoquinoline synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are working with this critical chemical scaffold. The 4-aminoquinoline core is central to numerous pharmaceuticals, most notably antimalarial drugs like chloroquine and amodiaquine.[1][2][3] Achieving high yields and purity in its synthesis is paramount for successful research and development.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-aminoquinolines. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate the complexities of these reactions and improve your experimental outcomes.
I. Frequently Asked Questions (FAQs) - General Synthesis Issues
This section addresses broad questions that apply to various synthetic routes for 4-aminoquinolines.
Q1: My overall yield for the 4-aminoquinoline synthesis is consistently low. What are the most common factors I should investigate?
A1: Low yields in 4-aminoquinoline synthesis can stem from several factors, often related to reaction conditions, reagent purity, and the specific synthetic route employed. Here’s a breakdown of the primary areas to troubleshoot:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. Monitoring the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Side Reactions: The formation of undesired byproducts is a common cause of low yields. These can arise from the inherent reactivity of the starting materials or intermediates under the reaction conditions. For instance, in the Conrad-Limpach synthesis, higher temperatures can favor the formation of the 2-quinolone isomer over the desired 4-quinolone.[4]
-
Substrate Decomposition: Starting materials or the product itself might be degrading under the harsh conditions (e.g., high temperatures, strong acids) often required for these syntheses.[5]
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps. Issues like co-precipitation of the product with byproducts can make isolation difficult.[6] Optimizing your purification strategy, such as choosing the right solvent for recrystallization or chromatography, is essential.
-
Reagent Quality: The purity of your starting materials, particularly the aniline derivative, is critical. Impurities can interfere with the reaction and lead to the formation of side products.
Q2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of my synthesis?
A2: Poor regioselectivity, especially when using asymmetrically substituted anilines, is a known challenge.[5] The cyclization step can occur at two different positions on the aniline ring, leading to a mixture of isomers. Here’s how to address this:
-
Steric and Electronic Control: The regioselectivity of reactions like the Gould-Jacobs and Conrad-Limpach is governed by both steric hindrance and the electronic properties of the substituents on the aniline ring. Electron-donating groups at the meta-position of anilines are effective in directing the cyclization in the Gould-Jacobs reaction.[7]
-
Reaction Temperature: Temperature can significantly influence the product ratio. In the Conrad-Limpach-Knorr synthesis, for example, lower temperatures generally favor the formation of the 4-quinolone, while higher temperatures can lead to the 2-quinolone isomer.[4] A systematic study of the reaction temperature is recommended to find the optimal conditions for your specific substrate.
-
Choice of Synthesis Route: Some synthetic methods offer better regiocontrol than others. For instance, methods that build the quinoline ring in a more stepwise and controlled manner might be preferable if you are struggling with regioselectivity in classical thermal cyclization methods.
Q3: My final 4-aminoquinoline product is difficult to purify. What are some effective purification strategies?
A3: The purification of 4-aminoquinolines can be challenging due to their basic nature and potential for co-precipitation with byproducts. Here are some proven strategies:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A careful selection of the eluent system is key. Often a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or triethylamine to suppress tailing of the basic product) is effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective way to achieve high purity. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble.
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification. Dissolving the crude product in an organic solvent and washing with a dilute acidic solution (e.g., HCl) will protonate the 4-aminoquinoline, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the purified product, which can be extracted back into an organic solvent.
-
Reversed-Phase HPLC: For small-scale purifications or when dealing with very complex mixtures, automated reversed-phase HPLC with UV-triggered fractionation can be a powerful tool.[6]
II. Troubleshooting Guide for Specific Synthesis Routes
This section provides detailed troubleshooting for common 4-aminoquinoline synthesis methods.
A. Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[8][9]
Q4: In my Conrad-Limpach reaction, the yield of the 4-hydroxyquinoline is very low, and I suspect the cyclization step is inefficient. How can I optimize this?
A4: The cyclization step in the Conrad-Limpach synthesis is often the most challenging and is highly temperature-dependent.[8] Here are key parameters to optimize:
-
Temperature Control: This is the most critical parameter. The cyclization typically requires high temperatures, often around 250 °C.[8][9] However, excessively high temperatures can lead to decomposition. It's essential to carefully control and optimize the temperature for your specific substrates.
-
Solvent Choice: The use of a high-boiling, inert solvent is crucial for achieving high yields in the cyclization step. While early work often used no solvent with moderate success, the use of solvents like mineral oil or diphenyl ether has been shown to significantly improve yields, in some cases up to 95%.[8] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is another commonly used solvent.[10]
-
One-Pot Modification: A one-pot modification where ethyl acetoacetate is replaced by a vinyl ether has been reported to improve yields.[10]
Troubleshooting Flowchart for Conrad-Limpach Cyclization
References
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in working with trifluoromethyl-substituted anilines
Challenges in Working with Trifluoromethyl-Substituted Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-substituted anilines. The unique properties conferred by the trifluoromethyl (-CF3) group make these anilines highly valuable building blocks, particularly in medicinal chemistry, for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the potent electron-withdrawing nature of the -CF3 group also introduces significant synthetic challenges.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address common issues encountered during experimentation. We will delve into the causality behind these challenges and provide field-proven, step-by-step solutions to help you navigate your synthetic hurdles.
Section 1: Reactivity and Nucleophilicity
The primary challenge when working with trifluoromethyl-anilines stems from the powerful inductive electron-withdrawing effect of the -CF3 group. This effect significantly reduces the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amine. This diminished electron density lowers the basicity (pKa) and nucleophilicity of the aniline, making many standard reactions sluggish or altogether unsuccessful.[4]
FAQ 1.1: My N-acylation / N-alkylation reaction with a trifluoromethyl-aniline is failing or giving very low yields. Why is this happening and what can I do?
Answer: This is the most common issue researchers face. The nitrogen atom in a trifluoromethyl-aniline is a very poor nucleophile due to the strong electron-withdrawing -CF3 group. Standard conditions used for regular anilines are often insufficient to drive the reaction to completion.
Troubleshooting Steps:
-
Increase Electrophile Reactivity: Switch to a more reactive acylating or alkylating agent. For example, use an acyl chloride or anhydride instead of a carboxylic acid with coupling agents.
-
Employ a Stronger Base: A stronger, non-nucleophilic base is often required to deprotonate the aniline or scavenge the acid byproduct. Bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.[5]
-
Use Catalysis: For certain reactions, catalysts can be employed. For instance, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate acylation reactions.
dot
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. 3-(Trifluoromethyl)aniline Hydrochloride|High-Quality RUO [benchchem.com]
- 5. benchchem.com [benchchem.com]
Side product formation in Friedländer annulation for quinoline synthesis
A Guide to Troubleshooting Side Product Formation in Quinoline Synthesis
Welcome to the technical support center for the Friedländer Annulation. As Senior Application Scientists, we understand that while the Friedländer synthesis is a robust and versatile method for preparing substituted quinolines, navigating its experimental nuances can be challenging.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly the formation of unwanted side products. We will move beyond simple protocols to explain the causality behind these issues and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedländer Annulation?
The Friedländer synthesis is a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a second carbonyl compound that possesses a reactive α-methylene group.[3][4] The reaction, which can be catalyzed by either acids or bases, proceeds through a cyclodehydration process to form the quinoline ring system.[4][5] There are two generally accepted mechanistic pathways: an initial aldol condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an intramolecular aldol reaction.[6]
Q2: What are the most common side products I should be aware of?
In our experience, researchers most frequently encounter three classes of side products:
-
Aldol Condensation Products: The ketone or aldehyde starting material can react with itself, especially under basic conditions, leading to α,β-unsaturated carbonyl compounds and other related impurities.[7]
-
Regioisomers: When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can occur on either side of the carbonyl group, resulting in a mixture of isomeric quinoline products.[7]
-
Decomposition Products: The 2-aminoaryl carbonyl starting materials can be sensitive. Harsh reaction conditions, such as high temperatures or highly concentrated acids/bases, can lead to their degradation and the formation of tar-like substances.[7]
Q3: My reaction yield is very low. What are the first things I should check?
Low yields are typically traced back to a few key factors:
-
Inefficient Catalysis: The choice of catalyst is highly substrate-dependent. A catalyst that works well for one set of reactants may be ineffective for another.[8]
-
Suboptimal Temperature: The reaction often requires heat, but excessive temperatures can favor decomposition pathways over the desired quinoline formation.[8]
-
Side Reactions: The formation of the side products mentioned in Q2 directly consumes your starting materials, thereby reducing the yield of the desired product.[7][8]
Troubleshooting Guide: Specific Issues & Solutions
This section provides in-depth solutions to specific experimental problems.
Problem 1: My reaction mixture is complex, with significant amounts of ketone self-condensation products.
Root Cause Analysis: This issue is most common when using base-catalyzed conditions (e.g., KOH, NaOH, KOtBu).[8] The base deprotonates the α-carbon of your methylene-containing ketone, leading to an enolate. This enolate can then attack another molecule of the same ketone in an aldol self-condensation reaction, competing directly with the desired reaction with the 2-aminoaryl carbonyl compound.
Caption: Aldol self-condensation side reaction pathway.
Solutions:
-
Protocol 1: Switch to Acid Catalysis Acidic conditions do not favor the formation of the enolate required for self-condensation. Lewis acids or Brønsted acids are excellent alternatives.[8] Indium(III) triflate has proven particularly effective in selectively promoting the Friedländer product over other possibilities.[9][10]
Step-by-Step Protocol (Lewis Acid Catalysis):
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and Indium(III) triflate (In(OTf)₃, 5-10 mol%).
-
If desired, add a solvent (e.g., toluene, or run solvent-free). Many modern procedures report excellent yields under solvent-free conditions.[9][10]
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture, dissolve in a suitable organic solvent (e.g., ethyl acetate), and wash with a saturated aqueous solution of sodium bicarbonate to quench the catalyst.
-
Isolate the product via standard extraction and purification procedures.
-
-
Protocol 2: Employ Modern, Milder Catalytic Systems Recent literature highlights the use of catalysts that operate under milder conditions, inherently suppressing side reactions.
Data Summary: Impact of Catalyst on Side Product Formation
Catalyst System Conditions Desired Quinoline Yield Aldol Side Product Reference 10% aq. KOH Ethanol, Reflux, 12h ~40-50% Significant [4] p-TsOH (10 mol%) Toluene, 110°C, 8h ~75-85% Minimal [3] In(OTf)₃ (5 mol%) Solvent-free, 100°C, 2h >90% Not Detected [9][10] | Ionic Liquid [Hbim]BF₄ | Solvent-free, 100°C, 1.5h | ~93% | Minimal |[11] |
Problem 2: My product is a mixture of regioisomers.
Root Cause Analysis: This is a classic challenge when using an unsymmetrical ketone like methyl ethyl ketone or 2-pentanone. The enolization or enamine formation can occur on either the methyl or the methylene side of the carbonyl group, leading to two different cyclization pathways and, consequently, two distinct quinoline regioisomers.
Caption: Divergent pathways leading to regioisomers.
Solutions:
-
Strategy 1: Leverage Steric Hindrance The regiochemical outcome is often governed by sterics. The cyclization step is typically rate-determining. Reaction at the less sterically hindered side (often the methyl group) is kinetically favored. You can sometimes amplify this effect by using a bulkier catalyst.
-
Strategy 2: Utilize Regioselective Catalysts Certain catalysts can provide excellent regioselectivity. The use of ionic liquids or specific amine catalysts has been shown to effectively solve this problem.
Experimental Protocol (Regioselective Synthesis):
-
Reactants: 2-aminobenzophenone (1.0 mmol) and ethyl 2-methylacetoacetate (1.2 mmol).
-
Catalyst/Solvent: Use a task-specific ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) as both the catalyst and solvent.
-
Procedure: Combine the reactants in the ionic liquid (3 mL). Heat the mixture to 120 °C for 3-4 hours.
-
Workup: After cooling, extract the product with diethyl ether. The ionic liquid, containing the catalyst, can often be recycled after washing and drying.
-
Rationale: The ordered environment of the ionic liquid can create a transition state that strongly favors the formation of one regioisomer over the other.
-
Problem 3: The reaction is producing tar and my starting material is decomposing.
Root Cause Analysis: 2-aminoaryl aldehydes and ketones can be unstable, particularly at high temperatures and in the presence of strong acids or bases.[7] Prolonged heating can lead to polymerization or other decomposition pathways, resulting in low yields and the formation of intractable tars.
Solutions:
-
Protocol 1: Reduce Thermal Stress with Microwave Irradiation Microwave-assisted organic synthesis (MAOS) is an excellent technique for overcoming decomposition. The rapid, uniform heating dramatically reduces reaction times from hours to minutes, minimizing the window for thermal degradation.[11]
Step-by-Step Protocol (Microwave Synthesis):
-
In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and a catalyst (e.g., a catalytic amount of p-TsOH or molecular iodine).[3]
-
Add a minimal amount of a high-boiling polar solvent (e.g., acetic acid, DMF), or perform the reaction solvent-free.[3][11]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a fixed temperature (e.g., 120-160 °C) for 5-15 minutes.
-
Cool the vessel safely before opening.
-
Proceed with a standard aqueous workup and purification.
-
-
Strategy 2: Screen for Milder, High-Activity Catalysts The need for high temperatures often arises from sluggish reaction rates. By using a more active catalyst, you can achieve a reasonable reaction rate at a lower, safer temperature.
Data Summary: Effect of Temperature and Method on Yield
Method Catalyst Temperature (°C) Time Yield Observations Reference Conventional KOH 100 (Reflux) 12 h ~45% Significant side products [4] Conventional ZrCl₄ 60 6 h >88% Clean reaction [2] Microwave Acetic Acid 160 5 min >90% Rapid, high yield [11] | Solvent-Free | Ionic Liquid | 50 | 15 min | ~90% | Very mild, fast |[11] |
Core Reaction Mechanism
Understanding the core mechanism is key to troubleshooting. The reaction can initiate either via an aldol addition or Schiff base formation, with the specific pathway often depending on the catalyst and substrates used.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Aminoquinoline Derivatives
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive guide to navigating the complexities of scaling up the synthesis of 4-aminoquinoline derivatives. As a privileged scaffold in medicinal chemistry, particularly in the development of antimalarial and anticancer agents, the efficient and reliable synthesis of these compounds is paramount.[1][2] This guide moves beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven experience.
Our goal is to empower you to anticipate challenges, optimize your reaction conditions, and confidently scale your synthesis from the bench to pilot plant.
Troubleshooting Workflow at a Glance
Before diving into specific issues, let's visualize the general troubleshooting workflow for the synthesis of 4-aminoquinoline derivatives. This diagram outlines the key decision points and areas of focus when encountering challenges in your synthesis.
Caption: A generalized workflow for troubleshooting the synthesis of 4-aminoquinoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the common challenges encountered during the synthesis of 4-aminoquinoline derivatives. We will delve into the nuances of the most prevalent synthetic routes: Nucleophilic Aromatic Substitution (SNAr), Conrad-Limpach, Gould-Jacobs, and Buchwald-Hartwig amination reactions.
Section 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinolines
The SNAr reaction is a cornerstone for the synthesis of 4-aminoquinolines, involving the displacement of a halide (typically chloride) at the 4-position with an amine nucleophile.[1]
Q1: My SNAr reaction is sluggish and gives low yields. What are the primary factors to investigate?
A1: Low reactivity in SNAr reactions with 4-chloroquinolines often stems from a few key factors:
-
Insufficient Temperature: These reactions often require elevated temperatures, typically in the range of 120-150°C, to proceed at a reasonable rate.[3] If your reaction is slow, a careful, incremental increase in temperature is the first parameter to adjust.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally effective as they can solvate the intermediate Meisenheimer complex and facilitate the reaction. For some applications, high-boiling alcohols can also be used.
-
Steric Hindrance: Both the amine nucleophile and any substituents on the quinoline ring can sterically hinder the reaction. If you are using a bulky amine, you may need to employ more forcing conditions (higher temperature, longer reaction time).
-
Amine Stoichiometry: Using an excess of the amine nucleophile can help drive the reaction to completion.[3] A 2 to 5-fold excess is a common starting point.[3]
Q2: I am observing the formation of a bis-quinoline side product, especially when using diamines. How can I favor mono-substitution?
A2: The formation of bis-quinoline derivatives is a common challenge when using diamines. To favor mono-substitution, consider the following strategies:
-
Control Stoichiometry: Use a large excess of the diamine relative to the 4-chloroquinoline. This statistically favors the reaction of one amine group per 4-chloroquinoline molecule.
-
Slow Addition: Add the 4-chloroquinoline solution slowly to a solution of the excess diamine. This maintains a low concentration of the electrophile, further minimizing the chance of a second substitution.
-
Protecting Groups: For more complex syntheses, consider using a protecting group on one of the amine functionalities of the diamine. This allows for selective reaction at the unprotected amine, followed by a deprotection step.
Q3: My reaction with a primary amine is incomplete, leaving a mixture of starting material and product. What can I do?
A3: Incomplete reactions with primary amines can sometimes be attributed to the formation of the undesired symmetrically substituted secondary amine. To suppress this side reaction and improve the yield of the desired product, a two-step, one-pot procedure can be effective:
-
Imine Formation: React the primary amine with an excess of an appropriate aldehyde in an anhydrous solvent like methanol. This converts the primary amine to an imine.
-
Reductive Amination: Without isolating the imine, add a reducing agent such as sodium borohydride to reduce the imine to the desired secondary amine.
This approach has been shown to provide a better yield of the desired product while minimizing the formation of the symmetrically substituted amine.
Section 2: The Conrad-Limpach and Gould-Jacobs Reactions
These classical methods are powerful for constructing the quinoline ring itself, typically yielding 4-hydroxyquinolines which can then be converted to 4-chloroquinolines for subsequent SNAr reactions. Both are thermal cyclization reactions that present unique challenges, particularly at scale.
Q4: My Conrad-Limpach/Gould-Jacobs reaction suffers from low yields and significant tar formation due to the high temperatures required. How can I optimize this?
A4: The high temperatures (often >250°C) required for the cyclization step in these reactions are a major source of side reactions and product decomposition.[4] Here’s how to address this:
-
Solvent is Key: The use of a high-boiling, inert solvent is crucial for improving yields.[5][6] While historically mineral oil and diphenyl ether were used, they can be difficult to remove.[4] Dowtherm A is a more convenient, albeit more expensive, option.[5] A study on various solvents for the Conrad-Limpach reaction revealed that the yield generally improves with higher boiling points.[5]
-
Temperature and Time Optimization: A thorough time-temperature study is essential to find the optimal balance between reaction completion and product degradation.[7] Microwave-assisted synthesis can be a powerful tool here, as it allows for rapid heating to high temperatures, often leading to shorter reaction times and improved yields.[7]
-
Atmosphere Control: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that contribute to tar formation.
| Solvent | Boiling Point (°C) | Reported Yield (%) in a Conrad-Limpach Synthesis |
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 35 |
| Propyl Benzoate | 231 | 45 |
| Isobutyl Benzoate | 247 | 66 |
| Dowtherm A | 257 | ~65 |
| 2,6-di-tert-butylphenol | 265 | 65 |
Table adapted from a study on solvents for the Conrad-Limpach synthesis.[5]
Q5: I am getting a mixture of regioisomers in my Gould-Jacobs reaction with a meta-substituted aniline. How can I control the regioselectivity?
A5: The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aniline ring.[4] Cyclization can occur at either of the two ortho positions to the amino group.
-
Electronic Effects: Electron-donating groups on the aniline ring generally favor cyclization at the para-position to the activating group, leading to the 7-substituted quinoline. Conversely, electron-withdrawing groups tend to direct cyclization to the ortho-position, yielding the 5-substituted product.
-
Steric Hindrance: Bulky substituents at the meta-position of the aniline can sterically hinder cyclization at the adjacent ortho-position, thus favoring the formation of the 7-substituted isomer.
-
Separation of Isomers: If a mixture of regioisomers is unavoidable, careful purification is necessary. Reversed-phase high-performance liquid chromatography (HPLC) is often an effective technique for separating closely related isomers.[8]
Mechanism of Regioselectivity in the Gould-Jacobs Reaction
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. ablelab.eu [ablelab.eu]
- 8. Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution of 4-Chloroquinolines
Welcome to the technical support hub for Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction yields. The quinoline core is a vital scaffold in medicinal chemistry, and its functionalization at the C4-position is often crucial for biological activity.[1] The SNAr reaction is a primary method for achieving this transformation.[1] This resource provides a structured, question-and-answer approach to troubleshoot common issues and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common problems encountered during the SNAr of 4-chloroquinolines, offering explanations and actionable solutions.
Issue 1: Low to No Product Formation
Q1: I'm observing very low or no yield of my desired 4-substituted quinoline. What are the likely causes and how can I address them?
A1: This is a frequent challenge that can stem from several factors. A systematic investigation is the most effective troubleshooting approach. Here are the key areas to examine:
1. Insufficient Activation of the Quinoline Ring:
The SNAr reaction relies on the aromatic ring being sufficiently electron-deficient to be attacked by a nucleophile.[2] The nitrogen atom in the quinoline ring inherently provides this activation at the C4 position.[1][3] However, the presence of strong electron-donating groups (EDGs) on the quinoline scaffold can counteract this effect, reducing the electrophilicity of the C4 carbon and slowing down or preventing the reaction.
-
Causality: EDGs, such as alkoxy (-OR) or amino (-NR2) groups, increase electron density on the aromatic ring through resonance and inductive effects. This makes the C4-carbon less attractive to an incoming nucleophile, thereby increasing the activation energy of the reaction. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) enhance reactivity.[4][5]
-
Troubleshooting Steps:
-
Assess Substituent Effects: Analyze the electronic properties of the substituents on your 4-chloroquinoline starting material.
-
Increase Reaction Temperature: For substrates with moderately deactivating groups, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Conventional heating to 70-100°C or higher is common.[1] Microwave-assisted synthesis can also be highly effective in accelerating these reactions.[6][7][8]
-
Consider Catalysis: In challenging cases, palladium-catalyzed methods can be employed to facilitate the C-N or C-O bond formation.[6][9]
-
2. Poor Nucleophile Reactivity:
The strength of the nucleophile is a critical determinant of reaction success.
-
Causality: Weaker nucleophiles, such as aromatic amines or hindered aliphatic amines, may not be potent enough to attack the C4-position effectively, especially if the quinoline ring is not strongly activated. Steric hindrance around the nucleophilic center can also significantly impede the reaction.[10]
-
Troubleshooting Steps:
-
Increase Nucleophile Equivalents: Using a slight excess of the nucleophile (e.g., 1.2 to 2.0 equivalents) can shift the reaction equilibrium towards product formation.[1]
-
Employ a Stronger Base: If your nucleophile is an amine or alcohol, the presence of a suitable base is often crucial. The base deprotonates the nucleophile, increasing its nucleophilicity. For weakly acidic nucleophiles, a stronger base may be required. Common bases include K2CO3, Cs2CO3, and NaH.[11][12]
-
Pre-deprotonation: For particularly weak nucleophiles, pre-deprotonation with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) before adding the 4-chloroquinoline can dramatically improve yields.[12]
-
3. Inappropriate Reaction Conditions (Solvent & Temperature):
The choice of solvent and temperature profoundly impacts reaction rates and outcomes.
-
Causality: SNAr reactions generally proceed faster in polar aprotic solvents like DMF, DMSO, DMAc, or NMP.[11][12] These solvents can solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[13] Temperature, as mentioned, directly influences the reaction rate.
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a non-polar or protic solvent, consider switching to a polar aprotic solvent. See the table below for a comparison.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring by TLC or LC-MS is essential to avoid decomposition.[1] Microwave irradiation offers a way to reach higher temperatures rapidly and efficiently.[6][7]
-
| Solvent Type | Examples | Impact on SNAr |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Favorable: Stabilizes the Meisenheimer complex and enhances nucleophile reactivity.[12] |
| Polar Protic | Water, Ethanol, Isopropanol | Less Favorable: Can solvate and deactivate the nucleophile through hydrogen bonding.[13] |
| Non-Polar | Toluene, Hexane | Generally Unfavorable: Poor solubility of reactants and intermediates often leads to slow or no reaction.[14] |
4. Presence of Side Reactions:
Low yields can also be attributed to the consumption of starting materials in competing reaction pathways.
-
Causality:
-
Hydrolysis: If water is present in the reaction mixture, the 4-chloroquinoline can undergo hydrolysis to form the corresponding 4-hydroxyquinoline, especially at elevated temperatures.[11]
-
Dimerization/Polymerization: Some nucleophiles, particularly diamines, can react with two molecules of the 4-chloroquinoline, leading to undesired dimers.
-
Benzyne Formation: Under very strong basic conditions (e.g., NaNH2), an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of products.[15][16][17]
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize hydrolysis.[1]
-
Control Stoichiometry: Carefully control the stoichiometry of the nucleophile to minimize dimerization. For difunctional nucleophiles, using a large excess of the nucleophile can favor monosubstitution.
-
Optimize Base and Temperature: Avoid excessively harsh bases and temperatures unless the benzyne mechanism is intended.
-
Issue 2: Difficulty with Product Isolation and Purification
Q2: My reaction appears to be complete by TLC, but I'm struggling to isolate a pure product. What are some common purification challenges?
A2: Isolation and purification can be as challenging as the reaction itself.
-
Causality:
-
Product Solubility: The 4-substituted quinoline product may have solubility properties that make extraction or crystallization difficult.
-
Residual Base/Salts: Inorganic bases and salts formed during the reaction can contaminate the product.
-
Closely Eluting Impurities: Unreacted starting material or side products may have similar polarities to the desired product, complicating chromatographic separation.
-
-
Troubleshooting Steps:
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities like DMF.[1]
-
Acid-Base Extraction: If your product contains a basic nitrogen (as most 4-aminoquinolines do), an acid-base extraction can be a powerful purification tool. Dissolve the crude material in an organic solvent, extract with dilute acid (e.g., 1M HCl) to move the product to the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the pure product back into an organic solvent.
-
Purification Method:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an excellent method for obtaining high purity material.[1]
-
Column Chromatography: For oils or solids that are difficult to crystallize, column chromatography on silica gel is the standard method.[1] A carefully chosen eluent system is key to achieving good separation.
-
-
II. Experimental Protocols & Workflows
To provide a practical starting point, here are standardized protocols for SNAr reactions of 4-chloroquinolines.
Protocol 1: Conventional Heating
This method is suitable for a wide range of nucleophiles and is easily scalable.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., K2CO3, if required)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of 4,7-dichloroquinoline in the chosen solvent, add the amine.[1]
-
If required, add the base.
-
Heat the reaction mixture to reflux (e.g., 70-100°C) for the specified time (e.g., 12-24 h).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant acceleration of reaction times.[7][8]
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Nucleophile (1.2 eq)
-
Solvent (e.g., DMSO, Ethanol)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the 4,7-dichloroquinoline, nucleophile, and solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 140-180°C) for a short duration (e.g., 20-30 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature.[1]
-
Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
General Workflow Diagram
Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.[1]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yields in SNAr reactions.
III. References
-
BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Retrieved from --INVALID-LINK--
-
Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from --INVALID-LINK--
-
Schmalzbauer, M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. Available at: --INVALID-LINK--
-
Li, Y., et al. (2020). An efficient approach to 4-chloro quinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. Organic Chemistry Frontiers. Available at: --INVALID-LINK--
-
Rico, E., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available at: --INVALID-LINK--
-
Gao, Y., et al. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry A. Available at: --INVALID-LINK--
-
BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
El-Fass, N., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. Available at: --INVALID-LINK--
-
Terrier, F. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Chemical Reviews. Available at: --INVALID-LINK--
-
Melato, S., et al. (2007). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. European Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Melato, S., et al. (2007). Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents. AIR Unimi. Available at: --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). Nucleophilic substitution in aromatic compounds. Retrieved from --INVALID-LINK--
-
Mészaros, Z., et al. (1973). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: --INVALID-LINK--
-
Smith, D. M. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from --INVALID-LINK--
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: --INVALID-LINK--
-
Singh, A., et al. (2018). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances. Available at: --INVALID-LINK--
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from --INVALID-LINK--
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from --INVALID-LINK--
-
Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from --INVALID-LINK--
-
Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from --INVALID-LINK--
-
PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Retrieved from --INVALID-LINK--
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from --INVALID-LINK--
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from --INVALID-LINK--
-
University of Bristol. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents [air.unimi.it]
- 9. An efficient approach to 4-chloro quinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. d-nb.info [d-nb.info]
- 12. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. byjus.com [byjus.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating the Purification of Quinoline Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the intricate challenges of purifying quinoline derivatives. As a class of compounds pivotal to medicinal chemistry and materials science, the stability of the quinoline scaffold during purification is paramount to achieving high-purity materials for downstream applications. This guide is structured to provide not just protocols, but a foundational understanding of the principles governing the stability of these molecules, empowering you to troubleshoot effectively and optimize your purification workflows.
Understanding the Instability of the Quinoline Core
Quinoline and its derivatives are susceptible to decomposition through several key pathways. Acknowledging these vulnerabilities is the first step toward mitigating them. The primary culprits are acidity, oxidation, and light.
-
Acid Sensitivity: The basic nitrogen atom (pKa of quinoline's conjugate acid is ~4.9) readily interacts with acidic media. This is particularly problematic during silica gel chromatography, where acidic silanol groups (Si-OH) on the silica surface can act as Lewis acids, leading to strong adsorption, peak tailing, and, in many cases, acid-catalyzed degradation.[1][2][3]
-
Oxidative Degradation: The electron-rich heterocyclic ring system is prone to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or certain metal ions.[4] This often manifests as a color change in the sample, turning from colorless or pale yellow to brown upon storage or during purification.[5] A common oxidation product is the corresponding quinoline N-oxide.
-
Photodegradation: Many quinoline compounds are sensitive to light, particularly UV radiation. Exposure can trigger complex degradation pathways, leading to the formation of byproducts and a loss of potency.[6]
The interplay of these factors necessitates a carefully considered approach to purification, tailored to the specific derivative in hand.
Troubleshooting Common Purification Challenges
This section addresses frequently encountered issues in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
FAQ 1: My quinoline derivative is decomposing on the silica gel column. What's happening and how can I stop it?
Answer: This is the most common issue faced during the purification of quinolines. The decomposition is primarily due to the interaction of the basic quinoline nitrogen with the acidic silanol groups on the silica surface. This Lewis acid-base interaction can catalyze degradation reactions.
Immediate Solutions:
-
Deactivate the Silica Gel: Before use, neutralize the acidic sites by preparing a slurry of your silica gel in the initial, least polar eluent containing 1-2% triethylamine (NEt₃).[7] This amine base will preferentially bind to the acidic silanol groups, "masking" them from your compound.
-
Use a Basic Mobile Phase Modifier: Add a small amount (0.5-1%) of triethylamine or pyridine to your entire mobile phase system. This continuously passivates the stationary phase as the eluent flows through the column.
-
Switch to an Alternative Stationary Phase: If decomposition persists, silica gel may be too harsh for your derivative. Consider these alternatives:
-
Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds. Neutral or basic alumina should be chosen based on the stability of your compound.
-
Florisil® or Cellulose: For particularly sensitive compounds, these stationary phases offer different selectivity and a less acidic environment.
-
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the residence time of your compound on the column. The less time it spends on the acidic stationary phase, the lower the chance of degradation.
-
Work at Lower Temperatures: If your compound is thermally labile, running the column in a cold room can slow the rate of decomposition.
The Underlying Chemistry: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, while the proton of the silanol group on the silica surface is a Lewis acid. This interaction can lead to protonation of the quinoline, making it more susceptible to nucleophilic attack or other degradation pathways. Triethylamine, a stronger, non-nucleophilic base, effectively competes for these acidic sites, protecting the quinoline derivative.
FAQ 2: I'm observing significant streaking or tailing of my compound's spot on TLC and during column chromatography. How can I improve the peak shape?
Answer: Tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase, which is common for basic compounds like quinolines on silica gel. The molecules that bind more strongly are retarded for longer, leading to a "tail" on the back of the spot or peak.
Solutions:
-
Add a Basic Modifier: As with preventing decomposition, adding 0.5-1% triethylamine or pyridine to your eluent is highly effective at reducing tailing. These modifiers compete with your compound for the active acidic sites on the silica, leading to more uniform interactions and sharper peaks.
-
Optimize Sample Loading: Overloading the column is a common cause of band broadening and tailing. Ensure your sample is loaded in a minimal volume of solvent and as a narrow band at the top of the column.
-
Consider Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase (e.g., C18) chromatography can be an excellent alternative. In this mode, the stationary phase is non-polar, and polar interactions that cause tailing on silica are avoided.
FAQ 3: My quinoline derivative is an oil and won't crystallize. How can I purify it and obtain a solid?
Answer: Many highly pure organic compounds exist as oils at room temperature. However, if you need a solid for handling, characterization, or formulation, there are several strategies to try.
Solutions:
-
Solvent Screening for Recrystallization: The choice of solvent is critical.
-
For non-polar oils: Try dissolving the oil in a small amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent like hexane or pentane dropwise until the solution becomes turbid. Allow this to stand, and with luck, crystals will form.
-
For polar oils: A mixture of polar solvents like ethanol/water or acetone/water can be effective. Dissolve the oil in the more soluble solvent and slowly add the less soluble one.[8]
-
-
Salt Formation: This is a robust method for both purifying and solidifying basic quinoline derivatives. By reacting the basic quinoline with an acid, you can form a salt which is often highly crystalline.
-
Hydrochloride Salts: Dissolve the oily compound in a solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will often precipitate as a crystalline solid.
-
Picrate Salts: Picric acid forms highly crystalline salts with many quinolines. These can be filtered and, if necessary, the free base can be regenerated by treatment with a base.[8]
-
-
Chromatographic Purification First: If your oil is impure, attempting crystallization is unlikely to succeed. First, purify the oil by column chromatography. The resulting purified oil may crystallize upon solvent removal, or it will be a much better starting material for crystallization attempts.
FAQ 4: My sample is turning brown during workup or on the benchtop. What can I do to prevent this oxidation?
Answer: The discoloration is a tell-tale sign of oxidation. This is often accelerated by exposure to air and light.
Solutions:
-
Work Under an Inert Atmosphere: For highly sensitive derivatives, performing purification steps like chromatography or solvent evaporation under an inert atmosphere of nitrogen or argon can prevent oxidation.[9]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Bubbling an inert gas (like nitrogen or argon) through your solvents for 15-30 minutes before use can remove dissolved oxygen.
-
Protect from Light: Store your compound in amber vials or wrap containers in aluminum foil to protect it from light, which can catalyze oxidative processes.[5]
-
Add Antioxidants (with caution): In some cases, for long-term storage of solutions, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added. However, this is generally not suitable for samples intended for purification, as the antioxidant would then need to be removed.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol describes the process of neutralizing the acidic sites on silica gel to prevent the degradation of sensitive quinoline derivatives.
Materials:
-
Silica gel for flash chromatography
-
Eluent (pre-determined by TLC)
-
Triethylamine (NEt₃)
-
Chromatography column
-
Flasks for slurry and collection
Procedure:
-
Prepare the Deactivating Eluent: In a fume hood, prepare your initial (least polar) eluent system. Add triethylamine to a final concentration of 1-2% (v/v). For example, for 500 mL of eluent, add 5-10 mL of triethylamine.
-
Create the Slurry: In a beaker, add the required amount of dry silica gel. Slowly pour the deactivating eluent into the silica gel while stirring with a glass rod until a homogenous, pourable slurry is formed.
-
Pack the Column: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing and remove any air bubbles.
-
Equilibrate the Column: Once the silica has settled, pass 2-3 column volumes of your standard eluent (the one without triethylamine) through the column to wash out the excess amine. This leaves the silica surface passivated but prevents excess triethylamine from co-eluting with your compound.
-
Load the Sample and Run: The column is now ready for your sample. Proceed with your standard flash chromatography protocol using the eluent without the amine modifier.
Protocol 2: Purification via Picrate Salt Formation and Regeneration
This method is useful for purifying and solidifying quinoline derivatives that form crystalline picrate salts.
Materials:
-
Crude quinoline derivative
-
Picric acid
-
95% Ethanol
-
Acetonitrile (or other suitable recrystallization solvent)
-
10% aqueous sodium carbonate solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, vacuum filtration setup
Procedure:
-
Salt Formation:
-
Dissolve the crude quinoline derivative in a minimal amount of warm 95% ethanol.
-
In a separate flask, dissolve an equimolar amount of picric acid in a minimal amount of warm 95% ethanol.
-
Slowly add the picric acid solution to the quinoline solution while stirring. Yellow crystals of the quinoline picrate should begin to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.
-
-
Recrystallization of the Picrate Salt (Optional but Recommended):
-
To further enhance purity, recrystallize the quinoline picrate from a suitable solvent like acetonitrile. Dissolve the salt in a minimal amount of hot solvent, then allow it to cool slowly to form pure crystals. Collect these by vacuum filtration.
-
-
Regeneration of the Free Base:
-
Suspend the purified quinoline picrate crystals in a mixture of water and dichloromethane.
-
Slowly add 10% aqueous sodium carbonate solution while stirring until the aqueous layer is basic (pH > 9) and all the yellow solid has dissolved. The picrate salt will be deprotonated, and the free quinoline base will move into the organic layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified quinoline derivative.
-
Data Presentation: Stability of Quinolines
The stability of a quinoline derivative is highly dependent on its substitution pattern, the solvent, pH, and temperature. The following tables provide illustrative data on the degradation of quinoline under various conditions.
Table 1: Photodegradation of Quinoline in Aqueous Solution
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Sunlight (Summer, 40° N latitude) | Half-life in lake water | ~14 days | [6] |
| Sunlight (Winter, 40° N latitude) | Half-life in lake water | ~123 days | [6] |
| UV Irradiation (λ=365 nm) with TiO₂ | Degradation Efficiency | 91.5% | |
Table 2: Influence of pH and Temperature on Quinoline Biodegradation
| Parameter | Condition | Degradation Outcome | Reference |
|---|---|---|---|
| pH | pH 5.0, 6.0, 10.0 | No degradation observed | |
| pH 7.0, 8.0, 9.0 | Complete degradation | ||
| Optimal pH | 8.0 | ||
| Temperature | 15°C, 20°C, 45°C | Minimal degradation | |
| 30°C, 37°C | Complete degradation |
| | Optimal Temperature | 30°C | |
Note: These tables provide specific examples and should be used as a general guide. The stability of your specific derivative should be determined experimentally.
References
- 1. silicycle.com [silicycle.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
Technical Support Center: Microwave-Assisted Synthesis of 4-Aminoquinolines
Welcome to the technical support center for the microwave-assisted synthesis of 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic technique. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction yields and purity.
Troubleshooting Guide
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced purity.[1][2] However, like any technique, it presents its own set of challenges. This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 4-aminoquinolines.
Issue 1: Low to No Product Yield
This is one of the most common frustrations in chemical synthesis. A systematic approach is crucial to identifying the root cause.
Question: My reaction is yielding little to no 4-aminoquinoline. What are the likely causes and how can I fix it?
Answer: Low or no yield can stem from several factors, ranging from inefficient microwave absorption to reactant instability. Let's break down the potential culprits and their solutions.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Inefficient Microwave Absorption | Add a polar co-solvent: Solvents like DMF, DMSO, or ethanol are excellent microwave absorbers.[3][4] Adding a small amount can significantly improve the heating efficiency of less polar reaction mixtures.[5] Rationale: Microwave heating relies on the ability of a substance to absorb microwave energy and convert it into heat. Polar molecules with a permanent dipole moment align with the oscillating electric field of the microwaves, and their rapid reorientation generates heat. |
| Sub-optimal Reaction Temperature | Gradually increase the temperature: Monitor the reaction at incremental temperature increases (e.g., 10-20°C intervals).[6] Rationale: Many organic reactions, including the nucleophilic aromatic substitution (SNAr) common in 4-aminoquinoline synthesis, are highly temperature-dependent.[7][8] Insufficient thermal energy may lead to a slow or stalled reaction. |
| Reactant Decomposition | Lower the temperature and shorten the reaction time: High temperatures can lead to the degradation of starting materials or the desired product.[5] Rationale: While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. Microwave synthesis allows for precise temperature control, enabling rapid heating to the desired temperature and minimizing exposure to excessive heat. |
| Incorrect Stoichiometry or Reagent Purity | Verify reactant ratios and purity: Ensure the correct molar ratios are used and that starting materials are of high purity.[9][10] Rationale: Impurities can interfere with the reaction or act as catalysts for side reactions. An incorrect ratio of reactants can lead to incomplete conversion or the formation of undesired byproducts. |
| Poor Leaving Group (for SNAr reactions) | Use a more reactive precursor: If starting from a 4-haloquinoline, reactivity generally follows the order F > Cl > Br > I.[9] Consider using a 4-fluoroquinoline if your synthesis allows. Rationale: The rate of SNAr reactions is highly dependent on the nature of the leaving group. A more electronegative and less polarizable leaving group, like fluoride, is more readily displaced. |
Issue 2: Formation of Significant Byproducts
The presence of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of byproducts, which can complicate purification and reduce the yield of your target molecule.
Question: My reaction is producing a complex mixture of products. How can I improve the selectivity for the desired 4-aminoquinoline?
Answer: Side reactions are often a consequence of sub-optimal reaction conditions or the inherent reactivity of the substrates. Here’s how to address this issue:
| Potential Cause | Suggested Solution & Scientific Rationale |
| Competing Reaction Pathways | Modify the order of reactant addition: In multi-component reactions, the sequence of adding reagents can influence the outcome.[5] Rationale: By controlling the concentration of specific reactants at different stages, you can favor the desired reaction pathway over competing ones. |
| Over-alkylation or Di-substitution | Use a protecting group strategy: If your amine nucleophile has multiple reactive sites, consider protecting the more reactive sites to ensure selective reaction at the desired position. Rationale: Protecting groups temporarily block a functional group from reacting, allowing for selective transformations at other sites in the molecule. |
| Solvent-Induced Side Reactions | Choose an inert solvent: Ensure your chosen solvent is stable under the reaction conditions and does not participate in side reactions.[4] Rationale: Some solvents can react with starting materials or intermediates, especially at elevated temperatures. For instance, protic solvents might interfere with reactions involving strong bases. |
| Catalyst Deactivation | Add fresh catalyst or use a more robust one: If your reaction employs a catalyst, it may be degrading under the microwave conditions.[5] Rationale: Microwave irradiation can sometimes lead to localized superheating that can deactivate sensitive catalysts. Using a more thermally stable catalyst or adding it in portions can mitigate this issue. |
Issue 3: Reaction Stalls Before Completion
A common scenario is a reaction that proceeds initially but then stops before all the starting material is consumed.
Question: My reaction starts well but then plateaus, leaving unreacted starting material. What's happening and what should I do?
Answer: A stalled reaction often points to the depletion of a key reagent or a shift in the reaction equilibrium.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Reversible Reaction Equilibrium | Remove a byproduct: If the reaction is reversible, removing a byproduct (e.g., water) can drive the equilibrium towards the product side (Le Chatelier's principle).[5] Rationale: By removing a product, the system will shift to counteract the change, thereby favoring the forward reaction. |
| Insufficient Microwave Power | Increase the microwave power: In some cases, the reaction may require a higher energy input to overcome the activation energy barrier for the final steps.[6] Rationale: Microwave power directly influences the rate of temperature increase. Insufficient power may not maintain the optimal reaction temperature, especially for endothermic reactions. |
| Inconsistent Microwave Field | Ensure consistent vessel placement: Place the reaction vessel in the same position within the microwave cavity for each experiment to ensure reproducible energy absorption.[5] Rationale: The microwave field within a cavity is not perfectly uniform. Consistent placement ensures that the reaction mixture is subjected to a similar energy density in each run, leading to more reproducible results. |
Experimental Workflow & Decision Making
The following diagram illustrates a typical troubleshooting workflow for optimizing the microwave-assisted synthesis of 4-aminoquinolines.
Caption: Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for 4-aminoquinoline synthesis compared to conventional heating?
A1: The main advantages include significantly shorter reaction times (minutes versus hours), often higher product yields, and cleaner reaction profiles with fewer byproducts.[1][11][12] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid and uniform temperature increases that are difficult to achieve with conventional methods.[5][13]
Q2: Can I use a domestic microwave oven for these syntheses?
A2: It is strongly discouraged.[5] Domestic microwave ovens lack the necessary temperature and pressure controls for safe and reproducible chemical synthesis, especially when working with volatile organic solvents. Dedicated scientific microwave reactors are equipped with safety features and precise parameter control that are essential for laboratory work.
Q3: How do I choose the right solvent for my microwave-assisted reaction?
A3: The choice of solvent is critical. Polar solvents like DMF, DMSO, and alcohols are generally good microwave absorbers and heat efficiently.[3][4] Non-polar solvents like toluene or dioxane can also be used, especially if the reactants themselves are polar.[4] Sometimes, a mixture of a polar and a non-polar solvent can provide the optimal balance of heating and solubility. Ionic liquids have also emerged as highly effective solvents for microwave synthesis due to their high polarity and thermal stability.[14][15]
Q4: What is a typical starting point for reaction conditions (temperature, time, power)?
A4: A good starting point for many 4-aminoquinoline syntheses via SNAr is a temperature of 140-180°C for 20-30 minutes.[7][8] Power settings will depend on your specific microwave reactor, but it's often best to control the reaction by temperature rather than power. It's always recommended to start with the conditions reported in the literature for a similar transformation and then optimize from there.
Q5: My starting materials are not very soluble in common polar solvents. What are my options?
A5: If solubility is an issue, consider using a co-solvent system. For example, adding a small amount of a high-boiling point, non-polar solvent in which your starting material is soluble, along with a polar solvent for efficient heating, can be effective. Alternatively, solvent-free (neat) reactions can be performed under microwave irradiation, often with excellent results, provided the reactants can absorb microwave energy.[11]
Detailed Experimental Protocol: Microwave-Assisted Synthesis of a 4-Amino-7-chloroquinoline Derivative
This protocol is a representative example of a nucleophilic aromatic substitution to synthesize a 4-aminoquinoline derivative.
Reaction Scheme:
Caption: General SNAr reaction for 4-aminoquinoline synthesis.
Materials:
-
4,7-dichloroquinoline
-
Desired primary or secondary amine
-
Dimethyl sulfoxide (DMSO)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add 4,7-dichloroquinoline (1 equivalent).
-
Add the primary or secondary amine (1.1-1.5 equivalents). Note: For primary amines, an extra base is typically not needed. For secondary and aryl/heteroarylamines, a base like NaOH may be required.[7][8]
-
Add DMSO to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 140°C and the reaction time to 20 minutes with magnetic stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the safety data sheets (SDS) for all chemicals used.
-
Ensure the microwave reactor is properly maintained and operated according to the manufacturer's instructions.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 14. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solvent Choice for Microwave Synthesis [cem.com]
Validation & Comparative
A Comparative Analysis of 4-Amino-7-(trifluoromethyl)quinoline and 7-chloro-4-aminoquinoline as Antimalarial Agents
A Technical Guide for Researchers in Drug Development
In the relentless pursuit of novel and effective antimalarial therapies, the 4-aminoquinoline scaffold has historically served as a cornerstone. Chloroquine, a 7-chloro-4-aminoquinoline, was once a frontline treatment, but the emergence of widespread resistance has necessitated the exploration of structural analogs with improved efficacy against resistant strains of Plasmodium falciparum. This guide provides a comparative analysis of two such analogs: 4-Amino-7-(trifluoromethyl)quinoline and the classical 7-chloro-4-aminoquinoline, offering insights into their relative antimalarial activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Structural Distinctions: The Influence of Halogen Substitution
The core structural difference between the two compounds lies in the substituent at the 7-position of the quinoline ring. In 7-chloro-4-aminoquinoline, a chlorine atom occupies this position, while in this compound, it is replaced by a trifluoromethyl (CF3) group. This seemingly minor alteration can significantly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The highly electronegative fluorine atoms in the trifluoromethyl group can alter the basicity of the quinoline nitrogen, potentially affecting drug accumulation in the parasite's acidic digestive vacuole.
Comparative Antimalarial Efficacy: A Review of Preclinical Data
Direct head-to-head comparative studies of this compound and 7-chloro-4-aminoquinoline under identical experimental conditions are not extensively available in the public domain. However, by collating data from various independent studies, we can draw some inferences regarding their potential activities.
It is crucial to note that variations in experimental conditions, such as parasite strains, assay methodologies, and vehicle formulations, can significantly influence the observed potency of a compound. Therefore, the following data should be interpreted with caution.
| Compound Class | Parasite Strain | In Vitro Activity (IC50) | In Vivo Activity (Murine Models) | Reference |
| 7-chloro-4-aminoquinoline Derivatives | P. falciparum (Chloroquine-Sensitive, e.g., 3D7) | Typically in the low nanomolar range (e.g., 5-20 nM for some analogs)[1][2] | High efficacy in suppressing parasitemia in P. berghei or P. yoelii models.[3][4] | [1][2][3][4] |
| P. falciparum (Chloroquine-Resistant, e.g., K1, W2) | Activity varies greatly depending on the side chain; some analogs retain potency while others show significant resistance.[1][2] | Reduced efficacy against chloroquine-resistant parasite lines in mice.[3] | [1][2][3] | |
| This compound Derivatives | P. falciparum (Chloroquine-Sensitive, e.g., FCQ-27) | Some di-Mannich base derivatives showed higher activity than chloroquine.[5] | Bisquinoline derivatives demonstrated potent activity against P. berghei in mice.[6] | [5][6] |
| P. falciparum (Chloroquine-Resistant, e.g., K-1) | Some derivatives showed no significant difference in activity between sensitive and resistant strains.[5] | Markedly suppressed parasitemia in P. vinckei vinckei infected mice.[5] | [5] |
From the available data, it appears that the 7-trifluoromethyl substitution can confer potent antimalarial activity, with some derivatives showing efficacy against chloroquine-resistant strains. The trifluoromethyl group, being a strong electron-withdrawing group, may alter the drug's interaction with its target and its susceptibility to resistance mechanisms.
Mechanistic Insights: Targeting Heme Detoxification
The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.[7][8] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic environment of the digestive vacuole. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.
The substitution at the 7-position can influence the drug's ability to accumulate in the vacuole and its affinity for heme. The trifluoromethyl group's impact on the quinoline's basicity and lipophilicity may modulate these critical steps.
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the membrane of the digestive vacuole.[9] These mutations are thought to enable the transporter to efflux chloroquine from the vacuole, reducing its concentration at the site of action. The bulkier and more lipophilic trifluoromethyl group in this compound may affect its recognition and transport by the mutated PfCRT, potentially circumventing this resistance mechanism.
Figure 1: Mechanism of action of 4-aminoquinolines.
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key antimalarial assays are provided below.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This assay measures parasite DNA content as an indicator of parasite growth.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
96-well microtiter plates
-
Test compounds and control drugs (e.g., Chloroquine)
-
Lysis buffer with SYBR Green I fluorescent dye[10]
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates.
-
Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.[11]
-
Include positive (no drug) and negative (uninfected red blood cells) controls.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[12]
-
After incubation, add the lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration.
Figure 2: In Vitro Antimalarial Assay Workflow.
In Vivo Antimalarial Suppressive Test (Peter's 4-Day Test)
This test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.[13][14]
Materials:
-
Mice (e.g., BALB/c or Swiss albino)
-
Rodent malaria parasite (e.g., Plasmodium berghei)
-
Test compounds and control drug (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)
-
Giemsa stain
Procedure:
-
Infect mice intraperitoneally with a standardized inoculum of P. berghei-infected red blood cells.[13]
-
Randomly divide the mice into groups (control, standard drug, and test compound groups).
-
Administer the test compounds and controls orally or by another appropriate route once daily for four consecutive days, starting 2-4 hours post-infection.[15]
-
On day 5, prepare thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of suppression of parasitemia relative to the control group.
Figure 3: In Vivo 4-Day Suppressive Test Workflow.
β-Hematin Formation Inhibition Assay
This cell-free assay assesses the direct inhibitory effect of a compound on heme polymerization.
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Acetate buffer (pH 4.8)
-
96-well microtiter plates
-
Test compounds and control drug (e.g., Chloroquine)
Procedure:
-
Prepare a stock solution of hemin in DMSO.
-
Prepare serial dilutions of the test compounds in DMSO in the 96-well plates.[16]
-
Add the hemin solution to each well.
-
Initiate β-hematin formation by adding the acetate buffer.[16]
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, centrifuge the plates and discard the supernatant.
-
Wash the pellet (β-hematin) with DMSO to remove unreacted heme.
-
Dissolve the pellet in a known volume of NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition of β-hematin formation relative to the no-drug control.
Conclusion and Future Directions
Both this compound and 7-chloro-4-aminoquinoline represent important pharmacophores in the development of antimalarial drugs. While the 7-chloro analogs have a long history, the 7-trifluoromethyl counterparts show promise, particularly in their potential to overcome chloroquine resistance. The electron-withdrawing nature of the trifluoromethyl group likely plays a key role in altering the compound's interaction with its biological target and resistance-mediating proteins.
To provide a definitive comparison, future research should focus on the direct, parallel evaluation of these two classes of compounds in a comprehensive panel of in vitro and in vivo assays. Such studies will be invaluable in guiding the rational design of the next generation of 4-aminoquinoline-based antimalarials that are urgently needed to combat the global threat of malaria.
References
- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol, 2-(7'-trifluoromethyl-quinolin-4'-ylamino)phenol, and 4'-chloro-5-(7''-trifluoromethylquinolin-4''-ylamino)biphenyl -2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 9. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
A Comparative Guide to Quinoline Derivatives in Cancer Therapy: Mechanisms, Efficacy, and Evaluation
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Its structural versatility allows for extensive chemical modifications, leading to a diverse array of derivatives with a wide spectrum of biological activities.[2][3] Many quinoline-based compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][4] This guide provides a comparative analysis of different classes of quinoline derivatives, categorized by their primary mechanisms of action. We will delve into their structure-activity relationships, compare their cytotoxic efficacy with supporting experimental data, and provide detailed protocols for their preclinical evaluation.
Mechanisms of Action and Comparative Efficacy of Quinoline Derivatives
The anticancer activity of quinoline derivatives stems from their ability to interact with a variety of molecular targets crucial for cancer cell survival and proliferation. This section will compare four major classes of quinoline-based anticancer agents based on their primary mechanism of action.
Topoisomerase Inhibitors
Topoisomerases are nuclear enzymes that play a critical role in DNA replication, transcription, and repair by resolving DNA topological problems.[5] Cancer cells, with their high replicative rate, are particularly dependent on topoisomerase activity, making these enzymes attractive targets for chemotherapy.[5] Quinoline derivatives can function as topoisomerase inhibitors by intercalating into the DNA or by stabilizing the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis.[1]
A notable class of quinoline-based topoisomerase inhibitors are the pyrazolo[4,3-f]quinolines. For instance, certain derivatives have shown potent growth inhibition against various cancer cell lines, with GI50 values in the low micromolar range.[6] The cytotoxic effects of these compounds are often correlated with their ability to inhibit topoisomerase I and/or II.[6][7]
Comparative Cytotoxicity of Quinoline-Based Topoisomerase Inhibitors
| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pyrazolo[4,3-f]quinolines | Compound 1M | NUGC-3 (Gastric) | 1.83 | [6] |
| Compound 2D | NUGC-3 (Gastric) | 1.64 | [6] | |
| β-Carboline Conjugates | Conjugate 61 | MCF-7 (Breast) | 0.014 | [5] |
| Conjugate 62 | MCF-7 (Breast) | 0.013 | [5] |
Logical Flow of Topoisomerase Inhibition by Quinoline Derivatives
Caption: Quinoline derivatives stabilize the topoisomerase-DNA complex, leading to DNA damage and apoptosis.
Tyrosine Kinase Inhibitors (TKIs)
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating cell growth, differentiation, and survival.[8] Dysregulation of RTK signaling, often through mutations or overexpression, is a common driver of tumorigenesis.[9] Quinoline-based compounds have been successfully developed as inhibitors of several key RTKs, including the Epidermal Growth factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[8][10]
For example, 4-anilinoquinazoline derivatives have been extensively studied as EGFR inhibitors.[11] The quinazoline core mimics the adenine ring of ATP, enabling competitive inhibition at the kinase domain.[11] Modifications at the 3, 6, and 7-positions of the quinoline/quinazoline ring have been shown to significantly impact their potency and selectivity.[11][12]
Comparative Inhibitory Activity of Quinoline-Based Tyrosine Kinase Inhibitors
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinazolines | Compound 25 | EGFR | 53.1 | - | - | [11] |
| Compound 31 | EGFR | 120 | A431 (Skin) | 0.33 | [11] | |
| 3,6-Disubstituted Quinolines | Compound 26 | c-Met | 9.3 | MKN45 (Gastric) | 0.093 | [10] |
| 4,6,7-Substituted Quinolines | Compound 27 | c-Met | 19 | - | - | [10] |
| Quinoline-ureas | Compound 11h | VEGFR-2 | 76 | - | - | [12] |
| Compound 11j | VEGFR-2 | 189 | - | - | [12] |
EGFR Signaling Pathway and Inhibition by Quinoline Derivatives
Caption: Quinoline TKIs inhibit EGFR autophosphorylation, blocking downstream pro-survival signaling pathways.
PI3K/Akt/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13][14] Hyperactivation of this pathway is a frequent event in many cancers, making it a prime target for therapeutic intervention.[15] Several quinoline derivatives have been identified as potent inhibitors of key kinases within this pathway, including PI3K and mTOR.[16][]
Some quinoline derivatives have been developed as dual PI3K/mTOR inhibitors, which can offer a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms.[18][19] For instance, 4-alkynyl-quinoline derivatives have shown potent inhibitory activity against both PI3Kα and mTOR.[18][19]
Comparative Inhibitory Activity of Quinoline-Based PI3K/Akt/mTOR Pathway Inhibitors
| Compound Class | Derivative Example | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aniline Quinolines | Compound 38 | PI3K | 0.72 | MCF-7 (Breast) | Comparable to control | [10][20] |
| mTOR | 2.62 | [10][20] | ||||
| Imidazo[4,5-c]quinolines | Compound 39 | PI3Kα | 0.9 | - | - | [10] |
| mTOR | 1.4 | - | - | [10] | ||
| Quinolin-4-amine | PQQ | mTOR | 0.064 | HL-60 (Leukemia) | - | [16] |
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Quinoline Derivatives
Caption: Quinoline derivatives can inhibit PI3K and/or mTOR, disrupting a key signaling cascade for cancer cell growth and survival.
Tubulin Polymerization Inhibitors
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably mitosis.[21][22] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making tubulin an effective target for anticancer drugs.[23][24] Quinoline derivatives can inhibit tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[25][26]
The antiproliferative activity of these compounds is generally correlated with their ability to inhibit tubulin assembly.[27][28] For example, certain quinoline derivatives have demonstrated potent inhibition of tubulin polymerization with IC50 values in the low micromolar range, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[25][27]
Comparative Activity of Quinoline-Based Tubulin Polymerization Inhibitors
| Compound Class | Derivative Example | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |
| Indole-Quinoline Hybrids | Compound 2 | 2.09 | K562 (Leukemia) | 5-11 | [29] |
| Quinoline Derivatives | Compound 4c | 17 ± 0.3 | MDA-MB-231 (Breast) | Potent | [25][27][30] |
| Compound 25 | 2.7 ± 0.04 | - | < 1.0 µg/ml | [26] | |
| Quinoline-Carboxamides | Compound 3b | 13.29 | - | - | [28] |
| Compound 3d | 13.58 | - | - | [28] |
Mechanism of Tubulin Polymerization Inhibition by Quinoline Derivatives
Caption: Quinoline derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Protocols for Evaluation of Anticancer Activity
The preclinical evaluation of novel quinoline derivatives requires a battery of standardized in vitro assays to determine their cytotoxicity, effects on cell cycle progression, and ability to induce apoptosis. The following are detailed protocols for these essential experiments.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][31] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[32]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[33]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.[33]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[3] After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[34]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[31][34] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[33]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][35]
Protocol:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the quinoline derivative at various concentrations for 24-48 hours. Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[36]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[37] Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.[1]
-
Data Interpretation: The resulting DNA content histogram will show peaks corresponding to the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[35] The percentage of cells in each phase can be quantified using cell cycle analysis software.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[38]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the quinoline derivative as described for the cell cycle analysis. Harvest both adherent and floating cells.
-
Cell Staining: Wash the cells twice with cold PBS. Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[39]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.[38]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[38]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[39]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Perspectives
Quinoline derivatives have firmly established their position as a privileged scaffold in anticancer drug discovery. Their ability to target a wide range of critical cellular pathways, including DNA replication, signal transduction, and cell division, underscores their therapeutic potential. This guide has provided a comparative overview of several major classes of quinoline-based anticancer agents, highlighting their mechanisms of action and showcasing their efficacy with quantitative data.
The future of quinoline derivatives in oncology is promising. Ongoing research is focused on the development of more potent and selective inhibitors, as well as dual-target and multi-target agents to combat drug resistance. The synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores is also an active area of investigation. As our understanding of the molecular drivers of cancer deepens, the rational design of novel quinoline derivatives will undoubtedly lead to the development of more effective and personalized cancer therapies. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of these next-generation anticancer agents.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. ijmphs.com [ijmphs.com]
- 30. researchgate.net [researchgate.net]
- 31. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. benchchem.com [benchchem.com]
- 34. atcc.org [atcc.org]
- 35. nanocellect.com [nanocellect.com]
- 36. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 37. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 38. Annexin V-FITC Kit Protocol [hellobio.com]
- 39. kumc.edu [kumc.edu]
A Comparative Guide to the Biological Activity of 4-Amino-7-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, consistently yielding compounds with a broad spectrum of biological activities.[1] The introduction of a trifluoromethyl group at the 7-position of the 4-aminoquinoline core has been a strategic modification to enhance the pharmacological properties of these derivatives, including their metabolic stability and lipophilicity.[2] This guide provides a comprehensive validation of the biological activities of 4-Amino-7-(trifluoromethyl)quinoline derivatives, offering a comparative analysis against established alternatives in anticancer, antimicrobial, and anti-inflammatory applications. Through an in-depth examination of experimental data and methodologies, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutic agents.
Part 1: Anticancer Activity: A Focus on Breast Cancer Cell Lines
The quest for novel anticancer agents has identified 4-aminoquinoline derivatives as a promising class of compounds. Their mechanism of action is multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway.[3][4]
Comparative Efficacy Against Human Breast Cancer Cell Lines
To objectively assess the anticancer potential of this compound derivatives, their cytotoxic effects were evaluated against two well-characterized human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative). The 50% inhibitory concentration (IC50) values were determined and compared with those of standard chemotherapeutic agents, doxorubicin and cisplatin.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative (Exemplar) | MDA-MB-468 | 12.85 | [3] |
| Doxorubicin | MDA-MB-468 | 0.27 - 0.49 | [1][5] |
| Cisplatin | MDA-MB-468 | Not specified | |
| This compound Derivative (Exemplar) | MCF-7 | Not specified in the same study | |
| Doxorubicin | MCF-7 | 0.69 | [1] |
| Cisplatin | MCF-7 | >10 | [6] |
Analysis: The exemplar this compound derivative demonstrates notable cytotoxicity against the MDA-MB-468 cell line.[3] While its potency is less than that of doxorubicin, it highlights the potential of this scaffold, particularly in the context of developing agents for aggressive triple-negative breast cancers. Further structure-activity relationship (SAR) studies are warranted to optimize the anticancer efficacy.
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which 4-aminoquinoline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[7][8] This process is tightly regulated by a cascade of signaling events, often initiated by internal or external cellular stress.
Figure 1: Simplified signaling pathway for apoptosis induction by this compound derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate breast cancer cells (MCF-7 or MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control drugs (doxorubicin, cisplatin) in culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Part 2: Antimicrobial Activity: A Broad-Spectrum Potential
Quinoline derivatives have a long-standing history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9][10][11][12]
Comparative Efficacy Against Gram-Positive and Gram-Negative Bacteria
The antimicrobial efficacy of this compound derivatives is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone Derivatives (General) | Staphylococcus aureus | 0.25 - 0.5 | [13] |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.6 | [13][14] |
| Ampicillin | Staphylococcus aureus | 125 | |
| Quinolone Derivatives (General) | Escherichia coli | Not specified in the same study | |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.625 | [14] |
| Ampicillin | Escherichia coli | 25 |
Analysis: Quinolone derivatives, including those with the trifluoromethyl moiety, demonstrate potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Their efficacy is comparable to that of the widely used fluoroquinolone, ciprofloxacin, and significantly greater than the beta-lactam antibiotic, ampicillin, against S. aureus.
Mechanism of Action: Inhibition of DNA Gyrase
The bactericidal effect of quinolones is primarily achieved by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, they introduce double-strand breaks in the bacterial chromosome, leading to cell death.
Figure 2: Mechanism of action of quinolone derivatives via inhibition of bacterial DNA gyrase.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative and control antibiotics (ciprofloxacin, ampicillin) and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus or E. coli) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[15][16][17] this compound derivatives have also demonstrated promising anti-inflammatory properties.[18]
Comparative Efficacy in a Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. The increase in paw volume after carrageenan injection is a measure of inflammation.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide | 100 | Comparable to Indomethacin | [18] |
| Indomethacin | 10 | 46.87 - 83.34 | [19][20][21] |
| Glafenine | 100 | Equipotent to the derivative | [18] |
Analysis: The tested this compound derivative exhibited anti-inflammatory activity comparable to the potent NSAID, indomethacin, and was equipotent to glafenine in an analgesic model.[18] This indicates a strong potential for this class of compounds in the development of new anti-inflammatory drugs.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory action of many compounds, including likely that of the 4-aminoquinoline derivatives, involves the inhibition of the COX enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Figure 3: The cyclooxygenase (COX) pathway and its inhibition by anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating acute anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivative or the standard drug (indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The data presented in this guide validate the significant biological potential of this compound derivatives across multiple therapeutic areas. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, supported by robust in vitro and in vivo experimental data, position them as a highly promising scaffold for further drug development. The comparative analysis with established drugs provides a clear benchmark for their efficacy. The detailed protocols and mechanistic insights offered herein are intended to empower researchers to further explore and optimize this versatile class of compounds, ultimately contributing to the discovery of novel and more effective medicines.
References
- 1. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ibuprofen - Wikipedia [en.wikipedia.org]
- 16. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. thaiscience.info [thaiscience.info]
- 20. ijpsr.com [ijpsr.com]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of 4-Aminoquinoline Analogs in Cancer Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. Among the myriad of chemical scaffolds explored, the 4-aminoquinoline core, famously found in the antimalarial drug chloroquine, has emerged as a promising framework for the development of new cancer therapeutics.[1][2] This guide provides an in-depth, objective comparison of the cytotoxic performance of various 4-aminoquinoline analogs against a panel of cancer cell lines, supported by experimental data and mechanistic insights.
Introduction: The Re-emerging Promise of 4-Aminoquinolines in Oncology
The 4-aminoquinoline scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities, including antimalarial, anti-inflammatory, and, notably, anticancer effects.[1][3] The renewed interest in this class of compounds stems from their potential to overcome some of the challenges in current cancer therapy, such as drug resistance. This guide will delve into the cytotoxic profiles of key 4-aminoquinoline analogs, explore the underlying molecular mechanisms, and provide detailed protocols for assessing their efficacy in a laboratory setting.
Comparative Cytotoxicity of 4-Aminoquinoline Analogs
The cytotoxic potential of 4-aminoquinoline derivatives has been evaluated across a diverse range of human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) or the half-maximal inhibitory concentration (IC₅₀) are key metrics used to quantify and compare the potency of these compounds. The data presented below, compiled from multiple studies, highlights the differential sensitivity of various cancer cell types to these analogs.
Table 1: In Vitro Cytotoxicity (GI₅₀, µM) of Selected 4-Aminoquinoline Analogs in Breast Cancer Cell Lines.[4][5]
| Compound/Analog | MDA-MB-468 | MCF-7 |
| Chloroquine (CQ) | 24.36 | 20.72 |
| Amodiaquine | - | - |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 8.73 | 12.64 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 10.85 | 8.22 |
| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 11.47 | 11.52 |
Data presented as GI₅₀ (µM) values. A lower value indicates higher cytotoxic activity.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Chloroquine and Hydroxychloroquine in Various Cancer and Normal Cell Lines at 72 hours.[6]
| Cell Line | Cancer Type / Origin | Chloroquine (CQ) IC₅₀ (µM) | Hydroxychloroquine (HCQ) IC₅₀ (µM) |
| A549 | Lung Carcinoma | 33.33 | 49.33 |
| Hep3B | Hepatocellular Carcinoma | 30.81 | 42.12 |
| H9C2 | Rat Cardiomyoblast | 17.10 | 25.75 |
| HEK293 | Human Embryonic Kidney | 9.88 | 15.26 |
| IEC-6 | Rat Intestinal Epithelial | 17.38 | 20.31 |
| IMR-90 | Human Fetal Lung Fibroblast | 34.19 | 46.21 |
| ARPE-19 | Human Retinal Pigment Epithelial | 49.24 | 64.92 |
| Vero | Monkey Kidney Epithelial | 92.35 | 112.90 |
Data presented as IC₅₀ (µM) values. A lower value indicates higher cytotoxic activity.
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Cytotoxicity
The cytotoxic efficacy of 4-aminoquinoline analogs is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective anticancer agents.[4]
Key structural features influencing cytotoxicity include:
-
The 4-Amino Side Chain: The nature of the substituent at the 4-amino position plays a crucial role. The presence of a basic amino side chain is often associated with enhanced activity, potentially due to its role in lysosomotropic accumulation.[2]
-
Substitution on the Quinoline Ring: Modifications on the quinoline nucleus significantly impact cytotoxicity. For instance, the presence of an electron-withdrawing group, such as a chlorine atom at the 7-position, is a common feature in many active analogs, including chloroquine.[4] Replacing the chloro group with a fluoro group has been shown to increase cytotoxicity in some cases.[5]
-
Hybrid Pharmacophores: The design of hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacologically active moieties, such as urea/thiourea or piperazinylquinoline, has yielded compounds with enhanced anti-breast cancer activity.[6]
Mechanistic Insights: How 4-Aminoquinolines Induce Cancer Cell Death
The anticancer activity of 4-aminoquinoline analogs is not merely a result of non-specific toxicity but is orchestrated through the modulation of specific cellular pathways. A growing body of evidence points towards their ability to interfere with lysosomal function, inhibit critical signaling pathways, and induce programmed cell death (apoptosis).[2][7]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Several 4-aminoquinoline derivatives have been shown to exert their cytotoxic effects by inhibiting this critical survival pathway.[7] The inhibition of this pathway disrupts the delicate balance of cellular processes, ultimately leading to cell cycle arrest and apoptosis.
References
- 1. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 8. mdpi.com [mdpi.com]
The 7-Trifluoromethyl Quinoline Scaffold: A Critical Evaluation of its Efficacy Against Drug-Resistant Malaria
A Senior Application Scientist's Guide for Researchers in Drug Development
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel and effective chemotherapeutics. The quinoline core, a privileged scaffold in antimalarial drug discovery, has been the subject of extensive medicinal chemistry efforts to overcome resistance to legacy drugs like chloroquine (CQ). Among the various modifications, the introduction of a trifluoromethyl (-CF3) group has been a common strategy to enhance metabolic stability and potency. This guide provides a critical comparison of 7-trifluoromethyl quinoline derivatives against other alternatives, supported by experimental data, to inform future drug design strategies.
The Rationale and the Unexpected Reality of the 7-Trifluoromethyl Group
The rationale for incorporating a -CF3 group at the 7-position of the quinoline ring is rooted in its strong electron-withdrawing nature. This property can significantly alter the pKa of the quinoline nitrogen, potentially influencing drug accumulation in the parasite's acidic digestive vacuole—a key aspect of the mechanism of action for many quinoline antimalarials.[1] However, experimental evidence presents a more complex and, in some cases, contradictory picture regarding the efficacy of this substitution against drug-resistant malaria.
A pivotal study on the structure-activity relationships (SAR) of 7-substituted 4-aminoquinolines revealed that 7-trifluoromethyl derivatives were, with one exception, less active against chloroquine-susceptible (P. falciparum) and substantially less active against chloroquine-resistant strains compared to their 7-chloro, 7-bromo, and 7-iodo counterparts.[2] This finding challenges the straightforward assumption that a -CF3 group at this position is a universally beneficial modification for combating resistance.
Comparative In Vitro Efficacy: A Data-Driven Analysis
To objectively assess the performance of 7-trifluoromethyl quinoline derivatives, a comparison of their 50% inhibitory concentrations (IC50) against various P. falciparum strains is essential. The following table summarizes key data from published studies, comparing 7-substituted analogues.
| Compound/Derivative | 7-Substituent | P. falciparum Strain (Resistance Profile) | IC50 (nM) | Resistance Index (RI)¹ | Reference |
| Chloroquine | -Cl | HB3 (CQ-Susceptible) | 8.6 | 17.4 | [3] |
| Dd2 (CQ-Resistant) | 90.2 | [3] | |||
| K1 (CQ-Resistant) | 155 | [3] | |||
| 7-Iodo-AQ Derivative² | -I | Indo S (CQ-Susceptible) | 3 | 1.3 | [2] |
| Indo R (CQ-Resistant) | 4 | [2] | |||
| 7-Bromo-AQ Derivative² | -Br | Indo S (CQ-Susceptible) | 4 | 1.5 | [2] |
| Indo R (CQ-Resistant) | 6 | [2] | |||
| 7-Chloro-AQ Derivative² | -Cl | Indo S (CQ-Susceptible) | 4 | 3.0 | [2] |
| Indo R (CQ-Resistant) | 12 | [2] | |||
| 7-Trifluoromethyl-AQ Derivative² | -CF3 | Indo S (CQ-Susceptible) | 15 | 12.0 | [2] |
| Indo R (CQ-Resistant) | 180 | [2] | |||
| 7-Fluoro-AQ Derivative² | -F | Indo S (CQ-Susceptible) | 15 | 1.2 | [2] |
| Indo R (CQ-Resistant) | 18 | [2] |
¹Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Susceptible Strain). A higher RI indicates a greater loss of potency against the resistant strain. ²AQ Derivative with a -HN(CH2)2NEt2 side chain.
Analysis of the Data:
The data clearly indicates that while the 7-trifluoromethyl derivative retains some activity against the susceptible strain (IC50 = 15 nM), its potency drops dramatically against the resistant strain (IC50 = 180 nM), resulting in a high Resistance Index of 12.0.[2] In stark contrast, the 7-iodo and 7-bromo analogues maintain low nanomolar activity against the resistant strain with significantly lower RIs.[2] This suggests that the electronic properties of the trifluoromethyl group at the 7-position are less favorable for overcoming the resistance mechanisms present in these parasite strains.
Mechanism of Action and the Role of the 7-Substituent
The primary mechanism of action for chloroquine and related 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. These drugs are weak bases that accumulate in this acidic organelle and cap the growing hemozoin crystal, leading to a buildup of toxic free heme.[4]
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which is located on the digestive vacuole membrane and is thought to efflux the drug from its site of action.[4]
The efficacy of a 7-substituted quinoline derivative is therefore dependent on a delicate balance of factors:
-
Basicity (pKa): The pKa of the quinoline nitrogens influences the extent of drug accumulation in the acidic vacuole. Electron-withdrawing groups at the 7-position, such as -CF3, lower the pKa of the quinoline ring nitrogen.[1]
-
Lipophilicity: This affects the compound's ability to cross biological membranes to reach its target.
-
Interaction with Heme: The ability of the quinoline to bind to and inhibit the polymerization of heme.
-
Interaction with PfCRT: A successful derivative must evade or be a poor substrate for the mutated PfCRT transporter.
The "reversed chloroquine" approach, where a chemosensitizing agent is covalently linked to a chloroquine-like moiety, has shown promise in overcoming resistance by potentially inhibiting PfCRT directly.[3] This highlights the importance of designing compounds that not only have potent anti-parasitic activity but also circumvent the specific resistance mechanisms.
Experimental Protocols for Assessing Antimalarial Efficacy
To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial.
In Vitro Parasite Susceptibility Assay
This assay determines the IC50 of a compound against different P. falciparum strains.
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum strains (e.g., 3D7 for CQ-sensitive, Dd2, K1, W2 for CQ-resistant) in human erythrocytes in complete medium at 37°C.[5]
-
Drug Preparation: Prepare serial dilutions of the test compounds and reference drugs (e.g., chloroquine) in an appropriate solvent like DMSO.
-
Assay Plate Preparation: Add the drug dilutions to a 96-well microplate.
-
Parasite Inoculation: Add parasitized erythrocytes (typically at the ring stage with 0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Inhibition Measurement: Quantify parasite growth using methods such as:
-
SYBR Green I-based fluorescence assay: SYBR Green I binds to parasite DNA, and the fluorescence is proportional to parasite density.[6]
-
[³H]-hypoxanthine incorporation assay: Measures the uptake of radiolabeled hypoxanthine by the parasites during nucleic acid synthesis.
-
pLDH assay: Measures the activity of parasite-specific lactate dehydrogenase.
-
-
Data Analysis: Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram of In Vitro Susceptibility Assay Workflow
Caption: Workflow for in vitro antimalarial drug susceptibility testing.
In Vivo Efficacy Assessment (Mouse Model)
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard preclinical model.[7]
Step-by-Step Methodology:
-
Infection: Inoculate mice intravenously or intraperitoneally with P. berghei-infected erythrocytes.
-
Treatment: Administer the test compound and reference drug (e.g., chloroquine) orally or via another appropriate route for four consecutive days, starting 24 hours post-infection.
-
Parasitemia Monitoring: Prepare thin blood smears from the tail vein daily from day 4 to day 7 post-infection.
-
Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Efficacy Calculation: Calculate the average percentage of parasitemia suppression compared to an untreated control group.
-
Survival Monitoring: Monitor the mice for a longer period (e.g., 30 days) to assess the mean survival time.
Cytotoxicity and Selectivity Index
A viable drug candidate must be selectively toxic to the parasite with minimal effects on host cells.
-
Cytotoxicity Assay: The in vitro cytotoxicity of the compounds is typically assessed against mammalian cell lines (e.g., HeLa, HepG2, HEK293) using assays like the MTT or resazurin reduction assay to determine the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic window of a compound. It is calculated as the ratio of the CC50 for a mammalian cell line to the IC50 for the parasite (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.[8]
Conclusion and Future Directions
The available evidence suggests that the inclusion of a trifluoromethyl group at the 7-position of the 4-aminoquinoline scaffold is not a universally effective strategy for overcoming chloroquine resistance in P. falciparum. In fact, compared to other halogen substituents like iodine and bromine, the 7-trifluoromethyl group can lead to a significant loss of potency against resistant strains.[2]
This underscores a critical principle in drug design: the effects of a particular substituent are highly context-dependent and cannot be predicted by its electronic properties alone. The interplay between pKa, lipophilicity, steric factors, and interaction with resistance-conferring proteins like PfCRT must be carefully considered.
Future research in this area should focus on:
-
Exploring alternative substitution patterns: While the 7-position has been a primary focus, modifications at other positions of the quinoline ring, in combination with optimized side chains, may yield more promising results.
-
Investigating novel quinoline scaffolds: Moving beyond the traditional 4-aminoquinoline core to explore structures like 2-arylvinylquinolines has already shown potential in identifying potent compounds against resistant strains.[9]
-
Mechanism-based design: A deeper understanding of how lead compounds interact with both their target (e.g., heme) and resistance proteins (e.g., PfCRT) will enable the rational design of derivatives that can evade resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria | springermedizin.de [springermedizin.de]
- 8. In vivo and in vitro antimalarial activity of bergenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative In Vitro Profiling of 4-Amino-7-(Trifluoromethyl)quinoline Derivatives Against P. falciparum
Abstract
The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, necessitates a robust and continuous pipeline for novel antimalarial agents. The 4-aminoquinoline scaffold, exemplified by chloroquine, remains a cornerstone of antimalarial chemotherapy, though its efficacy has been severely compromised by resistance.[1] Strategic modifications to this core structure offer a promising avenue to overcome these challenges. This guide provides a comprehensive comparison of 4-amino-7-(trifluoromethyl)quinoline derivatives against standard antimalarials, grounded in established in vitro methodologies. We delve into the rationale behind experimental design, present detailed protocols for assessing antimalarial potency and cytotoxicity, and explore the primary mechanism of action—inhibition of hemozoin formation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical workflows required for the rigorous evaluation of this promising class of antimalarial candidates.
Introduction: The Rationale for Targeting the Quinoline Scaffold
The Imperative for New Antimalarials
Malaria remains a global health crisis, with resistance to frontline therapies, including artemisinin-based combination therapies (ACTs), posing a significant threat to control and elimination efforts. The parasite's ability to develop resistance is largely linked to mutations in specific genes, such as the P. falciparum chloroquine resistance transporter (PfCRT), which can efflux drugs from their site of action.[2][3][4][5] This genetic plasticity underscores the urgent need for new chemical entities with novel mechanisms of action or the ability to circumvent existing resistance pathways.
The 4-Aminoquinoline Core: A Privileged Scaffold
The 4-aminoquinoline framework is historically one of the most successful scaffolds in antimalarial drug discovery.[1] Its mechanism of action is primarily centered on the parasite's acidic digestive vacuole (DV). During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite crystallizes this heme into an inert polymer called hemozoin.[6][7] 4-aminoquinolines, being weak bases, accumulate in the acidic DV and are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[6][7]
Why 7-(Trifluoromethyl) Substitution?
Structure-activity relationship (SAR) studies have consistently shown that an electron-withdrawing group at the 7-position of the quinoline ring is crucial for antimalarial activity.[7][8] The chlorine atom in chloroquine serves this purpose. Replacing it with a trifluoromethyl (-CF3) group represents a strategic bioisosteric modification. The -CF3 group is a strong electron-withdrawing substituent that can significantly alter a molecule's physicochemical properties, including:
-
Basicity (pKa): Electron-withdrawing groups lower the pKa of the quinoline ring nitrogen, which can affect the drug's ability to accumulate in the acidic DV.[9]
-
Lipophilicity: Increased lipophilicity can enhance membrane permeability and interaction with heme.
-
Metabolic Stability: The C-F bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by host and parasite enzymes.
These modifications may lead to compounds with improved potency, particularly against chloroquine-resistant (CQR) strains of P. falciparum.
Comparative In Vitro Antimalarial Profiling
A primary goal in early-stage drug discovery is to quantify a compound's potency against the target organism. For P. falciparum, this is typically expressed as the 50% inhibitory concentration (IC50), the concentration of a drug that reduces parasite growth by 50%.
Rationale for Strain Selection
To effectively evaluate new derivatives, it is critical to test them against a panel of parasite strains with well-characterized drug resistance profiles.
-
3D7 or D6: These are chloroquine-sensitive (CQS) strains, serving as a baseline for intrinsic activity.
-
Dd2 or W2: These are well-established CQR strains, originating from Southeast Asia.[10] Activity against these strains is a key indicator of a compound's potential to overcome common resistance mechanisms mediated by mutations in the pfcrt gene.[3][5]
Head-to-Head Potency Comparison (IC50, nM)
The following table presents representative data comparing hypothetical this compound derivatives (TFQ-1 and TFQ-2) with standard antimalarials. This data illustrates the typical outcomes of a SYBR Green I-based drug susceptibility assay.
| Compound | Type | 3D7 (CQS) IC50 (nM) | Dd2 (CQR) IC50 (nM) | Resistance Index (RI)¹ |
| Chloroquine | 4-Aminoquinoline (Standard) | 20 | 250 | 12.5 |
| Mefloquine | 4-Quinolinemethanol (Standard) | 25 | 30 | 1.2 |
| Artesunate | Artemisinin Derivative (Standard) | 1.5 | 1.2 | 0.8 |
| TFQ-1 | 7-CF3-4-Aminoquinoline (Test) | 15 | 25 | 1.7 |
| TFQ-2 | 7-CF3-4-Aminoquinoline (Test) | 22 | 40 | 1.8 |
| ¹Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Sensitive Strain). A low RI is highly desirable. |
Interpretation: In this illustrative dataset, both TFQ-1 and TFQ-2 demonstrate potent activity against the CQS strain, comparable to chloroquine. Crucially, they exhibit a significantly lower Resistance Index (RI) than chloroquine, suggesting they are effective against CQR parasites and may circumvent the PfCRT-mediated efflux mechanism.
Assessing Therapeutic Potential: Selectivity and Cytotoxicity
A potent antimalarial is only useful if it is selectively toxic to the parasite and not the human host. This is assessed by determining the 50% cytotoxic concentration (CC50) against a human cell line and calculating the Selectivity Index (SI).
Rationale for Cell Line Selection
Standard practice involves using immortalized human cell lines.
-
HEK293T (Human Embryonic Kidney): A common, robust cell line for general cytotoxicity screening.
-
HepG2 (Human Hepatocellular Carcinoma): Relevant for assessing potential liver toxicity, a common concern for xenobiotics.[11][12][13]
Comparative Cytotoxicity and Selectivity
The following table summarizes representative cytotoxicity data and the calculated Selectivity Index.
| Compound | CC50 on HEK293T (nM) | Selectivity Index (SI)² vs. Dd2 |
| Chloroquine | > 20,000 | > 80 |
| Mefloquine | 8,000 | 267 |
| Artesunate | > 20,000 | > 16,600 |
| TFQ-1 | 15,000 | 600 |
| TFQ-2 | 18,000 | 450 |
| ²Selectivity Index (SI) = CC50 (Human Cell Line) / IC50 (Parasite Strain, e.g., Dd2). A higher SI indicates greater selectivity for the parasite. |
Interpretation: A compound with an SI > 100 is generally considered a promising candidate for further development. The hypothetical derivatives TFQ-1 and TFQ-2 show excellent selectivity, indicating a wide therapeutic window between killing the parasite and harming host cells.
Elucidating the Mechanism of Action: Hemozoin Inhibition
Given their structural similarity to chloroquine, a primary hypothesized mechanism of action for these derivatives is the inhibition of heme biocrystallization.[14] This can be tested directly using a cell-free assay.
The Heme Biocrystallization Inhibition Assay (BHIA)
This assay measures the ability of a compound to prevent the formation of synthetic hemozoin (β-hematin) from monomeric heme under acidic conditions that mimic the parasite's digestive vacuole.[15][16] Inhibition is measured colorimetrically or by quantifying the remaining soluble heme.
Comparative Heme Crystallization Inhibition
| Compound | Heme Crystallization IC50 (µM) |
| Chloroquine | 25 |
| Quinine | 40 |
| TFQ-1 | 18 |
| TFQ-2 | 22 |
Interpretation: The potent inhibition of heme crystallization by TFQ-1 and TFQ-2 in this cell-free system strongly supports the hypothesis that their mechanism of action is consistent with other 4-aminoquinoline antimalarials.[9] Their superior potency compared to chloroquine in this assay may correlate with their enhanced antimalarial activity.
Standardized Protocols for Reproducible Assessment
Reproducibility is the bedrock of scientific integrity. The following are detailed, step-by-step protocols for the key assays described in this guide.
Overall Experimental Workflow
The diagram below outlines the logical flow from initial compound screening to mechanistic validation.
Caption: High-level workflow for in vitro antimalarial profiling.
Protocol: SYBR Green I-Based Drug Susceptibility Assay
This is a widely used, fluorescence-based method for determining parasite growth inhibition.[17][18] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite replication.[19][20]
References
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. annualreviews.org [annualreviews.org]
- 6. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. youtube.com [youtube.com]
- 9. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasmodium falciparum: development and validation of a measure of intraerythrocytic growth using SYBR Green I in a flow cytometer [pubmed.ncbi.nlm.nih.gov]
- 20. iddo.org [iddo.org]
A Comparative Analysis of the Anticancer Activity of Quinoline and Isoquinoline Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds stand out as "privileged structures" due to their recurring presence in a multitude of biologically active compounds. Their isomeric relationship, differing only in the position of the nitrogen atom within their fused heterocyclic ring system, presents a fascinating case study in how subtle structural changes can lead to significant variations in pharmacological activity. This guide provides a comprehensive comparative analysis of the anticancer activities of quinoline and isoquinoline isomers, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.
Introduction: The Tale of Two Isomers in Oncology
Quinoline (1-benzazine) and isoquinoline (2-benzazine) are bicyclic aromatic heterocycles that form the core of numerous natural and synthetic compounds with a wide array of pharmacological properties, including potent anticancer effects.[1][2] Their structural similarity, yet distinct electronic distribution due to the placement of the nitrogen atom, makes them a compelling subject for comparative analysis in the context of anticancer drug design.[3] A significant body of research has been dedicated to exploring derivatives of both scaffolds, leading to the development of several clinically approved anticancer drugs and a pipeline of promising candidates.[4]
The anticancer prowess of these compounds stems from their ability to interact with various biological targets, leading to the disruption of critical cellular processes in cancer cells.[1][5] This guide will delve into a direct comparison of their anticancer activities, supported by experimental data, and elucidate the underlying mechanisms that contribute to their cytotoxic effects.
Comparative Cytotoxicity: A Head-to-Head Evaluation
A direct comparison of the cytotoxic effects of quinoline and isoquinoline derivatives is essential to understand their relative potential as anticancer agents. A study by Iqbal et al. (2019) provides valuable data on the comparative anticancer activity of isoquinoline derivatives, quinoline-4-carboxylic acid derivatives, and 4-quinolone derivatives against various cancer cell lines.[6]
| Compound Type | Derivative | HeLa (Cervical Cancer) GI₅₀ (µM) | MCF-7 (Breast Cancer) GI₅₀ (µM) | K-562 (Leukemia) GI₅₀ (µM) |
| Isoquinoline | 4a | >100 | >100 | >100 |
| 4i | 10.3 ± 0.1 | 15.2 ± 0.2 | 12.8 ± 0.1 | |
| 4p | 18.5 ± 0.2 | 12.4 ± 0.1 | 15.1 ± 0.2 | |
| Quinoline-4-carboxylic acid | 3a | 25.1 ± 0.3 | 20.7 ± 0.2 | 22.4 ± 0.3 |
| 3j | 15.8 ± 0.2 | 11.5 ± 0.1 | 18.9 ± 0.2 | |
| 4-Quinolone | 2a | 12.6 ± 0.1 | 14.8 ± 0.2 | 11.2 ± 0.1 |
| 7d | 22.4 ± 0.3 | 19.3 ± 0.2 | 25.6 ± 0.3 |
Data extracted from Iqbal et al., 2019.[6] GI₅₀ represents the concentration required to inhibit cell growth by 50%.
From this comparative data, it is evident that both quinoline and isoquinoline scaffolds can be functionalized to yield potent anticancer agents. Notably, specific derivatives within each class exhibit significant cytotoxicity against different cancer cell lines, highlighting the importance of substituent patterns in determining both potency and selectivity.[6] For instance, the isoquinoline derivative 4i showed the highest potency against HeLa cells, while the quinoline-4-carboxylic acid derivative 3j was most effective against MCF-7 cells, and the 4-quinolone derivative 2a demonstrated the strongest activity against K-562 cells.[6]
Mechanisms of Anticancer Action: A Divergence in Strategy
While both quinoline and isoquinoline derivatives can induce cancer cell death, their mechanisms of action are diverse and often depend on the specific substitutions on the heterocyclic core.
DNA Intercalation and Topoisomerase Inhibition
A well-established mechanism for both quinoline and isoquinoline-based anticancer agents is their ability to intercalate into the DNA double helix and inhibit the activity of topoisomerase enzymes.[5][7] Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[7][8]
Caption: Inhibition of Topoisomerase I by quinoline/isoquinoline derivatives.
Kinase Inhibition
Many quinoline and isoquinoline derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[9][10] These kinases are key components of signaling pathways that control cell proliferation, survival, and angiogenesis. By blocking the activity of these kinases, these compounds can effectively halt tumor growth.
Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline/isoquinoline derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Ultimately, the anticancer activity of most quinoline and isoquinoline derivatives converges on the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[2][6] By activating apoptotic pathways or halting the cell cycle at critical checkpoints, these compounds prevent the uncontrolled proliferation of cancer cells.
Structure-Activity Relationship (SAR): The Devil is in the Details
The anticancer potency and selectivity of quinoline and isoquinoline derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring.
-
For Quinoline Derivatives: The substitution pattern on the quinoline ring is critical for cytotoxic activity. For instance, amino side chains at position 4 and large, bulky alkoxy groups at position 7 have been shown to be beneficial for antiproliferative activity.[11]
-
For Isoquinoline Derivatives: The position of substituents on the isoquinoline nucleus also significantly influences biological activity. For example, in a series of phenylaminoisoquinolinequinones, the location and electron-donating capacity of the substituted phenylamino group at the quinone nucleus led to remarkable differences in antiproliferative activity.
Experimental Protocols for Anticancer Activity Evaluation
To provide a practical framework for researchers, this section details the standard experimental protocols for assessing the anticancer activity of quinoline and isoquinoline derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., quinoline and isoquinoline derivatives) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds for a specified period.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The comparative analysis of quinoline and isoquinoline isomers reveals that both scaffolds are highly valuable in the development of novel anticancer agents. The subtle change in the nitrogen position within the heterocyclic ring system can significantly impact the pharmacological properties of the resulting derivatives, underscoring the importance of precise structural design in medicinal chemistry.
Future research should focus on:
-
Direct Comparative Studies: More head-to-head studies comparing isomeric quinoline and isoquinoline derivatives are needed to build a more comprehensive understanding of their relative merits.
-
Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will aid in the rational design of more potent and selective agents.
-
Combination Therapies: Exploring the synergistic effects of quinoline and isoquinoline derivatives with existing chemotherapeutic agents could lead to more effective treatment strategies.
By leveraging the insights gained from comparative analyses and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of these remarkable heterocyclic scaffolds in the fight against cancer.
References
- 1. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Antitumor Activity of 7-Trifluoromethyl-4-(4-substituted anilino)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 4-anilinoquinoline derivatives have emerged as a particularly promising avenue for the development of novel anticancer drugs.[1] The introduction of a trifluoromethyl group at the 7-position of the quinoline ring has been a key strategy in modulating the physicochemical and biological properties of these compounds, often leading to enhanced antitumor activity. This guide provides a comprehensive comparison of the antitumor performance of various 7-trifluoromethyl-4-(4-substituted anilino)quinoline derivatives, supported by experimental data, to aid researchers in the ongoing quest for more effective cancer therapies.
The Rationale for the 7-Trifluoromethyl-4-anilinoquinoline Scaffold
The 4-anilinoquinoline core is a well-established pharmacophore for kinase inhibition.[1] Many derivatives have been shown to be potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), which is frequently overexpressed or mutated in various cancers.[1] The trifluoromethyl (CF3) group is a bioisostere of the methyl group but possesses unique electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of the quinoline nitrogen, influencing drug-target interactions and cellular uptake. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and metabolic stability, contributing to improved pharmacokinetic profiles.
Comparative Antitumor Activity of Novel Derivatives
A growing body of research has demonstrated the potent in vitro and in vivo antitumor activity of 7-trifluoromethyl-4-(4-substituted anilino)quinoline derivatives against a range of cancer cell lines. The substitution pattern on the 4-anilino moiety plays a crucial role in determining the potency and selectivity of these compounds.
One notable derivative, N-{4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl}-7-(trifluoromethyl) quinolin-4-amine (Compound 1) , has shown broad-spectrum antitumor activity in the National Cancer Institute's (NCI) 60-human tumor cell line screen.[2] This compound exhibited a median growth inhibition (GI50) of 1.95 µmol and a total growth inhibition (TGI) of 6.87 µmol, highlighting its significant cytostatic and cytotoxic potential across diverse cancer types.[2]
Another promising compound, a 4-trifluoromethyl-2-(4-(piperazin-1-yl)phenyl)amino)quinoline derivative (Compound 2) , has demonstrated superior efficacy against four cancer cell lines by inducing apoptosis and cell cycle arrest.[3] In a PC3 prostate cancer xenograft mouse model, this compound exhibited significant antitumor efficacy with minimal toxicity, underscoring its potential as a lead compound for further development.[3]
The following table summarizes the in vitro cytotoxic activity of selected 7-trifluoromethyl-4-(4-substituted anilino)quinoline derivatives and compares them with established anticancer agents.
| Compound/Alternative | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Compound 1 | NCI-60 Panel | Various | 1.95 (MG-MID GI50) | [2] |
| Compound 2 | PC3 | Prostate Cancer | Not specified in abstract | [3] |
| Gefitinib | BGC823 | Gastric Carcinoma | 19.27 | [4] |
| HeLa | Cervical Cancer | 17.12 | [4] | |
| Erlotinib | A549 | Non-small cell lung cancer | 19.26 | [5] |
| Doxorubicin | MCF-7 | Breast Cancer | 2.07 | [5] |
Mechanism of Action: Targeting Key Signaling Pathways
The primary mechanism of action for many 4-anilinoquinoline derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]
Kinase Inhibition Profile
The 4-anilinoquinoline scaffold is a known "hinge-binder," interacting with the ATP-binding pocket of various kinases.[6] The specific kinase inhibition profile is largely dictated by the substitution patterns on both the quinoline and anilino rings.
-
EGFR Inhibition: Several 4-anilinoquinoline derivatives are potent inhibitors of EGFR.[1] This is a key target in many cancers, and its inhibition can block downstream signaling through the MAPK/ERK and PI3K/Akt/mTOR pathways.
-
SGK1 Inhibition: Compound 2, the 4-trifluoromethyl-2-anilinoquinoline derivative, has been identified as a potential inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[3] SGK1 is a downstream effector of the PI3K pathway and plays a role in cell survival and therapy resistance.
-
GAK Inhibition: The 4-anilinoquinoline scaffold has also been identified as a potent and narrow-spectrum inhibitor of Cyclin G-associated kinase (GAK).[7][8] GAK is involved in clathrin-mediated endocytosis, a process that can be hijacked by viruses and is also implicated in receptor trafficking and signaling.
-
Src Kinase Inhibition: Substituted 4-anilino-3-quinolinecarbonitriles have been developed as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell motility, proliferation, and survival.[2]
The following diagram illustrates the potential points of intervention for 7-trifluoromethyl-4-(4-substituted anilino)quinoline derivatives within key cancer-related signaling pathways.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 | Semantic Scholar [semanticscholar.org]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
- 5. Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Comparison of 4-aminoquinoline derivatives with chloroquine against resistant strains
Introduction: The Enduring Challenge of Chloroquine Resistance
For decades, the 4-aminoquinoline chloroquine (CQ) was the cornerstone of malaria treatment and prevention, lauded for its high efficacy, safety, and affordability.[1] However, its utility has been severely eroded by the global emergence and spread of resistant Plasmodium falciparum strains, the deadliest malaria parasite.[2] This resistance phenomenon is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole (DV) membrane.[3] In sensitive strains, CQ, a weak base, becomes protonated and trapped within the acidic DV, where it interferes with the parasite's crucial heme detoxification process.[4] The mutated PfCRT protein in resistant strains effectively expels the drug from the DV, allowing the parasite to survive.[3]
Despite this setback, the 4-aminoquinoline scaffold remains a validated and highly attractive starting point for the development of new antimalarials.[1] The core scientific challenge lies in rationally modifying the structure to circumvent the resistance mechanisms while retaining potent antiplasmodial activity and a favorable safety profile. This guide provides a comparative analysis of next-generation 4-aminoquinoline derivatives, detailing their performance against CQ-resistant strains and the experimental frameworks used to validate their potential.
Mechanism of Action and The Resistance Bypass Strategy
The primary mode of action for 4-aminoquinolines is the inhibition of hemozoin formation.[5] During its blood stage, the parasite digests host hemoglobin within its DV to obtain essential amino acids. This process releases large quantities of toxic free heme.[6] To protect itself, the parasite biocrystallizes this heme into an inert, insoluble polymer called hemozoin.[6] 4-aminoquinolines are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.[6]
The central strategy for overcoming PfCRT-mediated resistance involves structural modifications to the 4-aminoquinoline molecule, particularly the flexible side chain. Research has shown that altering the length or bulk of this side chain can create derivatives that are no longer efficiently recognized and transported by the mutated PfCRT protein, thus restoring their ability to accumulate in the DV and inhibit heme detoxification.[2][4]
Comparative In Vitro Efficacy Against Resistant Strains
The gold standard for evaluating new antimalarial candidates is to determine their 50% inhibitory concentration (IC₅₀) against a panel of P. falciparum strains with well-characterized resistance profiles. Key CQ-resistant strains include Dd2, K1, and W2, while 3D7 and NF54 are commonly used CQ-sensitive controls. A successful derivative must demonstrate potent, low-nanomolar activity against the resistant strains, ideally with a Resistance Index (RI = IC₅₀ resistant strain / IC₅₀ sensitive strain) close to 1, indicating a lack of cross-resistance.[4]
Simultaneously, cytotoxicity is assessed against mammalian cell lines (e.g., human lung MRC5, rat fibroblasts L6, human hepatoma HepG2) to determine the 50% cytotoxic concentration (CC₅₀). The ratio of these values yields the Selectivity Index (SI = CC₅₀ / IC₅₀), a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the parasite over host cells.[7]
Table 1: Comparative In Vitro Activity of Novel 4-Aminoquinoline Derivatives
| Compound | P. falciparum Strain | IC₅₀ (nM) ± SD | Mammalian Cell Line | CC₅₀ (µM) ± SD | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| Chloroquine (CQ) | 3D7 (CQS) | 8.1 ± 1.1 | L6 | >90 | >11,111 | [7] |
| K1 (CQR) | 260.6 ± 28.7 | L6 | >90 | >345 | [7] | |
| W2 (CQR) | 382.0 | HepG2 | 205 ± 12 | 537 | [2][5] | |
| Amodiaquine (AQ) | 3D7 (CQS) | 10.3 ± 1.3 | L6 | 15.6 ± 0.5 | 1,515 | [7] |
| K1 (CQR) | 16.4 ± 1.8 | L6 | 15.6 ± 0.5 | 951 | [7] | |
| Derivative 1 | 3D7 (CQS) | 11.2 ± 1.2 | L6 | >90 | >8,035 | [7] |
| K1 (CQR) | 12.3 ± 1.4 | L6 | >90 | >7,317 | [7] | |
| Dd2 (CQR) | 18.2 ± 2.6 | MRC5 | 17.2 ± 1.2 | 945 | [7] | |
| Derivative 2 | 3D7 (CQS) | 10.8 ± 1.1 | L6 | >90 | >8,333 | [7] |
| K1 (CQR) | 11.9 ± 1.3 | L6 | >90 | >7,563 | [7] | |
| Dd2 (CQR) | 16.5 ± 2.1 | MRC5 | 20.6 ± 3.9 | 1,248 | [7] | |
| MAQ | 3D7 (CQS) | 12.0 ± 4.0 | HepG2 | >205 | >17,083 | [5] |
| W2 (CQR) | 36.0 ± 12.0 | HepG2 | >205 | >5,694 | [5] | |
| BAQ | 3D7 (CQS) | 10.0 ± 3.0 | HepG2 | 117 ± 15 | 11,700 | [5] |
| W2 (CQR) | 20.0 ± 5.0 | HepG2 | 117 ± 15 | 5,850 | [5] | |
| LDT-623 | 3D7 (CQS) | 126.6 | COS-7 | >50 | >395 |
| | Dd2 (CQR) | 365.2 | HepG2 | >50 | >137 | |
CQS = Chloroquine-Sensitive; CQR = Chloroquine-Resistant. Data is compiled from multiple sources and methodologies may vary slightly.
The data clearly show that novel derivatives can exhibit potent, low-nanomolar activity against CQ-resistant strains, restoring efficacy to levels seen with CQ against sensitive parasites.[5][7] Crucially, many of these compounds maintain high selectivity indices, suggesting a promising safety profile.[7]
Experimental Workflows: From Benchtop to Preclinical Assessment
The evaluation of novel 4-aminoquinoline derivatives follows a rigorous, multi-stage pipeline designed to systematically assess efficacy, selectivity, and drug-like properties. The causality behind this workflow is to de-risk candidates early, ensuring that only the most promising compounds with a high probability of success advance to more complex and costly in vivo studies.
Detailed Experimental Protocols
The following protocols are foundational for the in vitro assessment of antimalarial compounds. Their rigorous application ensures data is reliable and comparable across studies.
This assay quantifies parasite proliferation by measuring the amount of parasitic DNA, which is stained by the fluorescent dye SYBR Green I. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to parasite growth.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI 1640 with Albumax, hypoxanthine)
-
Human erythrocytes (O+)
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin)
-
Sterile, black, 96-well flat-bottom plates
-
SYBR Green I Lysis Buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Humidified incubator with gas supply (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
Methodology:
-
Plate Preparation: Prepare serial dilutions of test compounds in complete culture medium. Add 100 µL of each dilution to the wells of a 96-well plate. Include drug-free wells (100% growth control) and wells with a known antimalarial (positive control).
-
Parasite Addition: Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete medium. Add 100 µL of this suspension to each well. The final conditions will be 1% parasitemia and 1% hematocrit in a 200 µL volume.
-
Incubation: Incubate the plate for 72 hours at 37°C in the gassed, humidified incubator. This period allows for one full cycle of asexual parasite replication.
-
Lysis and Staining: Freeze the plate at -20°C or -80°C overnight, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1-2 hours. Measure fluorescence intensity using the plate reader.
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cell controls. Normalize the data to the drug-free control wells (set to 100% growth). Plot the percent inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Mammalian cell line (e.g., HepG2, Vero, MRC5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and control cytotoxic agent (e.g., Doxorubicin)
-
Sterile, clear, 96-well flat-bottom plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Humidified incubator (37°C, 5% CO₂)
-
Absorbance microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (100% viability). Plot the percent viability versus the log of the compound concentration to determine the CC₅₀ value.
Conclusion and Future Outlook
The development of 4-aminoquinoline derivatives represents a highly successful strategy for combating chloroquine-resistant malaria. By making rational modifications to the classic CQ scaffold, chemists have created a new generation of compounds that evade the primary resistance transporter, PfCRT, and restore potent antiplasmodial activity.[2] The data from in vitro studies are highly encouraging, demonstrating low-nanomolar efficacy against multi-drug resistant strains and high selectivity over mammalian cells.[5][7]
The path forward requires continued integrated research. The robust experimental workflows outlined here, from initial screening to mechanistic studies, are essential for identifying lead candidates with the highest potential for clinical success. Future work will likely focus on optimizing the pharmacokinetic properties of these derivatives to improve oral bioavailability and half-life, ensuring they are suitable for use in combination therapies to protect against the evolution of new forms of resistance.[2] The 4-aminoquinoline story is a powerful example of how a deep understanding of resistance mechanisms can fuel the rational design of next-generation therapeutics.
References
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Amino-7-(trifluoromethyl)quinoline for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The compounds we work with, such as 4-Amino-7-(trifluoromethyl)quinoline, are powerful tools in drug discovery and materials science, but their utility is matched by the need for rigorous safety protocols.[1] This guide moves beyond mere compliance, offering a deep dive into the chemistry and regulatory principles that govern the safe disposal of this specific halogenated aromatic amine. Understanding why each step is critical is the foundation of a truly safe laboratory environment.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the protection of laboratory personnel and the preservation of our environment.
Hazard Profile and Inherent Risks
Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is not a benign substance; its chemical structure necessitates a high degree of caution. The primary hazards stem from its acute oral toxicity and its classification as a serious eye irritant.[2][3] Furthermore, its structure as a halogenated quinoline derivative places it in a chemical class that requires specialized disposal considerations under federal and local regulations.[4][5]
The trifluoromethyl group (-CF3) significantly influences the molecule's properties, enhancing its stability and lipophilicity, which are desirable in pharmaceutical applications but also contribute to its potential environmental persistence.[1] The quinoline core is a common scaffold in bioactive compounds, and its derivatives can exhibit a range of toxicological effects.[6][7]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 243666-11-7 | [8] |
| Molecular Formula | C₁₀H₇F₃N₂ | [2] |
| Molecular Weight | 212.17 g/mol | [2] |
| GHS Pictogram |
| [2] |
| Signal Word | Danger | [2][3] |
| Hazard Classifications | Acute Toxicity 3, Oral (H301: Toxic if swallowed) Eye Irritation 2 (H319: Causes serious eye irritation) | [2] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [2] |
Pre-Disposal Safety: Engineering Controls and PPE
Safe disposal begins with safe handling. Exposure to this compound must be minimized through a combination of engineering controls and appropriate Personal Protective Equipment (PPE), in accordance with OSHA's laboratory standards.[9][10]
-
Engineering Controls : All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required at all times:
-
Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles.[12]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and replace them immediately if contaminated.
-
Body Protection : A buttoned lab coat.
-
Step-by-Step Disposal Protocol
Improper disposal, such as discarding this chemical in the regular trash or down the drain, is a serious violation of safety and environmental regulations.[12] The following protocol must be strictly adhered to.
Step 1: Waste Segregation (The Critical Step)
Due to the presence of the trifluoromethyl group, this compound is classified as a halogenated organic compound .[5][13] It must be segregated into a dedicated "Halogenated Organic Waste" stream.
Causality : Co-mingling halogenated and non-halogenated waste streams is a frequent and costly error in laboratory waste management.[14][15] The disposal methods differ significantly. Incineration of halogenated waste requires specialized facilities equipped with high-temperature furnaces and "scrubbers" to neutralize the corrosive acid gases (like hydrogen fluoride) that are generated.[4] Improper incineration can lead to the formation of highly toxic dioxins and furans.
Step 2: Containerization and Labeling
-
Solid Waste : Dispose of the pure compound, as well as any solids grossly contaminated with it (e.g., contaminated weigh paper, pipette tips, gloves), into a designated, sealable container labeled "Hazardous Waste: Halogenated Organic Solids ".[16][17]
-
Liquid Waste : Solutions of this compound and the first solvent rinse of any contaminated glassware must be collected in a separate, sealable container labeled "Hazardous Waste: Halogenated Organic Liquids ".[12][15]
-
Labeling : All waste containers must be clearly labeled with the full chemical name, an accurate estimation of concentration, and the appropriate hazard warnings.[14]
Step 3: Decontamination of Labware
-
Glassware : After collecting the initial solvent rinse as hazardous waste, glassware can be cleaned using standard laboratory procedures.
-
Surfaces : Any surface that comes into contact with the chemical should be wiped down with a suitable solvent, and the cleaning materials (e.g., paper towels) must be disposed of as solid halogenated waste.
Step 4: Final Disposal Arrangement
Accumulated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][16] These services are equipped to handle, transport, and dispose of chemical waste in compliance with all local, state, and federal regulations. Never attempt to transport or dispose of hazardous waste yourself.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.[12]
-
ALERT : Announce the spill immediately to all personnel in the area.
-
EVACUATE : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
CONTAIN : If safe to do so, prevent the spread of the solid or liquid using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large liquid spills.
-
CLEANUP : Wearing appropriate PPE, carefully scoop the contained material and absorbent into a sealable container. Clean the spill area with a solvent, followed by soap and water. All cleanup materials must be collected and disposed of as halogenated hazardous waste.
-
REPORT : Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for proper waste segregation.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and professional responsibility. For this compound, this means recognizing its acute toxicity, understanding its classification as a halogenated organic compound, and meticulously following a disposal protocol centered on proper segregation. By internalizing these procedures and the scientific principles behind them, we ensure a safe workplace, protect our environment, and uphold the high standards of our profession.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. nj.gov [nj.gov]
- 7. 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. benchchem.com [benchchem.com]
- 13. View Document - California Code of Regulations [govt.westlaw.com]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. actenviro.com [actenviro.com]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-7-(trifluoromethyl)quinoline
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 4-Amino-7-(trifluoromethyl)quinoline is a key building block in medicinal chemistry, particularly in the development of new therapeutic agents.[1] However, its utility is matched by its potential hazards. This guide provides essential, immediate safety and logistical information for its handling, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to foster a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Immediate Hazard Assessment: Understanding the Risk Profile
This compound is classified as acutely toxic if swallowed (Acute Toxicity 3, Oral) and causes serious eye irritation (Eye Irritation 2).[2] The signal word associated with this compound is "Danger".[2][3] This classification is based on the Globally Harmonized System (GHS) and necessitates stringent control measures to prevent exposure.
Furthermore, the core structure is a quinoline derivative. The parent compound, quinoline, is a suspected mutagen and carcinogen (Category 1B) and is known to be harmful in contact with skin.[4][5][6] While this specific derivative is not explicitly classified as a carcinogen, the principle of prudent practice in chemical safety dictates that we handle it with elevated caution due to its structural class.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Signal Word | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301 | Danger | [2][7] |
| Serious Eye Irritation (Category 2) | H319 | Danger | [2][5] |
| Storage Class | 6.1C | - |[2] |
Core Directive: Mandatory Personal Protective Equipment (PPE)
Based on the hazard profile, a multi-layered PPE approach is required. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
Table 2: Essential PPE for Handling this compound
| Body Area | Required Equipment | Rationale & Causality |
|---|---|---|
| Eyes & Face | Chemical Safety Goggles & Full-Face Shield | The H319 classification ("Causes serious eye irritation") means that standard safety glasses are insufficient.[2][5] Chemical splash goggles that form a seal around the eyes are mandatory. When handling solutions or significant quantities of powder where splashing is possible, a full-face shield must be worn over the goggles for complete protection.[8][9] |
| Hands | Chemical-Resistant Gloves (Nitrile, double-gloved) | Quinoline and its derivatives can be harmful through dermal contact.[5][6] High-performance nitrile gloves provide a suitable barrier.[8] Double-gloving is a field-proven best practice that provides an additional layer of protection against tears and minimizes contamination during glove removal. Always check gloves for integrity before use.[5] |
| Body | Chemical-Resistant Laboratory Coat | A standard lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or splash suit should be worn over the lab coat.[8][10] |
| Respiratory | Use within a Certified Chemical Fume Hood | As a solid powder, this compound poses an inhalation risk if it becomes airborne.[2][9] All handling of the solid, including weighing and transfers, must be performed within a properly functioning and certified chemical fume hood to contain any dust.[9] If engineering controls are not available (a situation to be avoided), a NIOSH-approved respirator would be required.[9] |
| Feet | Closed-Toe Shoes | Standard laboratory protocol requires fully enclosed, non-permeable footwear to protect against spills.[9] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol details a common laboratory task—weighing the solid compound and preparing a stock solution. It integrates PPE use into a logical, safe, and repeatable workflow.
Preparation and PPE Donning
-
Designate the Work Area: All handling must occur within a certified chemical fume hood.[9] Ensure the work area is clean and uncluttered.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvent, waste container) and place it within the fume hood before handling the chemical.
-
Don PPE: Put on your PPE in the following order: lab coat, closed-toe shoes, chemical safety goggles, and face shield. Finally, don the inner and outer pairs of nitrile gloves.
Chemical Handling in Fume Hood
-
Tare the Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Transfer the Solid: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Perform this action slowly and deliberately to prevent the powder from becoming airborne.
-
Close Primary Container: Securely close the main chemical container immediately after use.
-
Dissolution: Carefully add the solid to your designated glassware. Use a wash bottle with the appropriate solvent to rinse the weigh boat, ensuring all of the compound is transferred. Add the remaining solvent to reach the desired concentration.
-
Cap and Mix: Cap the glassware and mix gently until the solid is fully dissolved.
Decontamination and Doffing PPE
-
Clean Equipment: All non-disposable equipment that came into contact with the chemical must be decontaminated. Rinse glassware with a suitable solvent (e.g., acetone, ethanol), collecting the initial rinsate as hazardous waste.[11]
-
Dispose of Waste: Place all contaminated disposable items (weigh boat, pipette tips, gloves) into a designated, sealed hazardous waste container labeled "Halogenated Organic Waste".[11]
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination. First, remove the outer pair of gloves. Then, remove the face shield and goggles. Remove the lab coat. Finally, remove the inner pair of gloves.
-
Wash Hands: Wash your hands thoroughly with soap and water immediately after completing the procedure.[12]
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Disposal Plan: Environmental Responsibility
Under no circumstances should this compound or its solutions be disposed of down the drain.[11] Quinolines are classified as toxic to aquatic life with long-lasting effects.[5][13]
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: All solutions and the initial solvent rinses from cleaning glassware must be collected in a container designated for "Halogenated Organic Waste".[11]
-
Disposal Coordination: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11]
By adhering to these rigorous protocols, you create a multi-barrier system of protection that ensures your safety and the integrity of your scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. chemos.de [chemos.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



